3,5-dimethyl-2-(piperidin-4-yl)-1H-indole
Description
Structure
3D Structure
Properties
IUPAC Name |
3,5-dimethyl-2-piperidin-4-yl-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2/c1-10-3-4-14-13(9-10)11(2)15(17-14)12-5-7-16-8-6-12/h3-4,9,12,16-17H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LARPDXSNXHOWRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2C)C3CCNCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 3,5-dimethyl-2-(piperidin-4-yl)-1H-indole: Synthesis, Properties, and Potential Applications
This technical guide provides a comprehensive overview of the novel heterocyclic compound, 3,5-dimethyl-2-(piperidin-4-yl)-1H-indole. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established principles of organic chemistry and data from analogous structures to present a scientifically grounded exploration of its chemical structure, predicted properties, a proposed synthetic route, and potential biological significance. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction: The Prominence of the Indole Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, forming the core structure of numerous natural products, pharmaceuticals, and biologically active compounds.[1] Its versatile framework allows for a wide range of substitutions, leading to a diverse array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3] The fusion of a benzene ring with a pyrrole ring endows the indole scaffold with a unique electronic and structural profile, making it a privileged structure in drug discovery. This guide focuses on the specific derivative, 3,5-dimethyl-2-(piperidin-4-yl)-1H-indole, a compound that combines the indole core with a piperidine moiety, another significant pharmacophore in many therapeutic agents.
Chemical Structure and Predicted Physicochemical Properties
The chemical structure of 3,5-dimethyl-2-(piperidin-4-yl)-1H-indole is characterized by an indole ring substituted with methyl groups at the 3 and 5 positions and a piperidin-4-yl group at the 2 position.
Caption: Proposed synthetic workflow for 3,5-dimethyl-2-(piperidin-4-yl)-1H-indole.
Experimental Protocol (Proposed)
Step 1: Formation of the N-Boc-protected Phenylhydrazone
-
To a solution of N-Boc-4-acetylpiperidine (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add (2,4-dimethylphenyl)hydrazine (1.0 eq). [4][5]2. A catalytic amount of acid (e.g., a few drops of acetic acid) can be added to facilitate the reaction.
-
The mixture is stirred at room temperature or with gentle heating (e.g., 50-60 °C) for 2-4 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure. The resulting crude hydrazone can be used in the next step without further purification, or it can be purified by recrystallization or column chromatography.
Step 2: Fischer Indolization
-
The crude or purified phenylhydrazone from Step 1 is dissolved in a high-boiling point solvent such as glacial acetic acid, or mixed with a stronger acid catalyst like polyphosphoric acid (PPA) or zinc chloride (ZnCl₂). [1]2. The reaction mixture is heated to a temperature typically ranging from 80 °C to 140 °C, depending on the chosen catalyst and substrate reactivity.
-
The reaction is monitored by TLC until the starting hydrazone is consumed.
-
After cooling to room temperature, the reaction mixture is carefully poured into ice-water and neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to precipitate the crude product.
-
The solid is collected by filtration, washed with water, and dried. Purification is achieved by column chromatography on silica gel or recrystallization to yield N-Boc-3,5-dimethyl-2-(piperidin-4-yl)-1H-indole.
Step 3: Boc Deprotection
-
The purified N-Boc protected indole from Step 2 is dissolved in a suitable solvent like dichloromethane (DCM) or dioxane.
-
An excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane, is added.
-
The mixture is stirred at room temperature for 1-4 hours, with progress monitored by TLC.
-
Upon completion, the solvent and excess acid are removed under reduced pressure.
-
The residue is dissolved in a minimal amount of an appropriate solvent and basified with a saturated solution of sodium bicarbonate or an alternative base to neutralize any remaining acid and to deprotonate the piperidine nitrogen.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or DCM). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the final product, 3,5-dimethyl-2-(piperidin-4-yl)-1H-indole.
Anticipated Spectroscopic Data
The structural elucidation of the synthesized compound would rely on standard spectroscopic techniques. Based on the proposed structure, the following spectral characteristics are anticipated:
-
¹H NMR:
-
Indole NH: A broad singlet in the downfield region (δ 8.0-9.0 ppm).
-
Aromatic Protons: Signals in the aromatic region (δ 6.8-7.5 ppm) corresponding to the protons on the dimethyl-substituted benzene ring of the indole.
-
Piperidine Protons: A complex set of multiplets in the aliphatic region (δ 1.5-3.5 ppm).
-
Methyl Protons: Two distinct singlets in the upfield region (δ 2.2-2.6 ppm) corresponding to the two methyl groups on the indole ring.
-
-
¹³C NMR:
-
Signals in the aromatic region (δ 110-140 ppm) for the indole carbons.
-
Signals in the aliphatic region (δ 25-55 ppm) for the piperidine and methyl carbons.
-
-
Mass Spectrometry (MS): The ESI-MS spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ at m/z 229.17.
Potential Biological Activity and Applications
While the specific biological profile of 3,5-dimethyl-2-(piperidin-4-yl)-1H-indole has not been reported, the structural motifs present in the molecule suggest several potential areas for investigation.
Caption: Relationship of the target molecule to biologically active compound classes.
-
Antibacterial and Antifungal Agents: Numerous 2-substituted indole derivatives have demonstrated significant antibacterial and antifungal properties. [3]The combination of the indole nucleus with the piperidine ring, a common feature in many antimicrobial agents, makes this compound a candidate for screening against various pathogenic microbes.
-
Anti-inflammatory Agents: The indole scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs). Given that certain indole derivatives exhibit anti-inflammatory effects, this molecule could be explored for its potential to modulate inflammatory pathways.
-
Central Nervous System (CNS) Activity: The structural similarity to tryptamines and other indole-based neurotransmitters suggests that this compound could potentially interact with receptors in the CNS.
Safety and Handling
As 3,5-dimethyl-2-(piperidin-4-yl)-1H-indole is a novel compound, comprehensive toxicity data is unavailable. Therefore, it should be handled with the standard precautions for new chemical entities in a laboratory setting.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
-
Handling: Avoid direct contact with skin and eyes. In case of contact, rinse immediately with plenty of water. [6][7][8][9]* Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
3,5-dimethyl-2-(piperidin-4-yl)-1H-indole represents an intriguing yet underexplored molecule within the vast chemical space of indole derivatives. This technical guide has outlined a plausible and robust synthetic strategy via the Fischer indole synthesis, providing a clear pathway for its preparation in a laboratory setting. Based on the well-documented biological importance of its constituent indole and piperidine scaffolds, this compound emerges as a promising candidate for further investigation in various therapeutic areas, particularly in the fields of antimicrobial and anti-inflammatory research. The predicted physicochemical and spectroscopic properties detailed herein provide a foundational dataset for its future characterization and development.
References
- Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. (n.d.). Testbook.
- Chemical Properties on Demand - Introducing. (n.d.). PSEforSPEED.
- Fischer Indole Synthesis. (n.d.). Alfa Chemistry.
- Chemicalize - Instant Cheminform
- Online Chemical Modeling Environment. (n.d.).
- (2,4-dimethylphenyl)hydrazine. (n.d.). CymitQuimica.
- A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. (n.d.). PMC.
- Calculate Physicochemical Properties | PhysChem Suite. (n.d.). ACD/Labs.
- On-line Software. (n.d.).
- (2,4-Dimethylphenyl)hydrazine. (n.d.). PubChem.
- Synthesis and spectral characterization of 2-substituted indole derivatives. (n.d.).
- Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. (n.d.). PMC.
- THE PREPARATION AND SPECTRAL CHARACTERIZATION OF 2-HALOINDOLES, 3-HALOINDOLES, AND 2,3-DIHALOINDOLES. (n.d.). LOCKSS.
- Fischer indole synthesis. (n.d.). Wikipedia.
- 4-Acetyl-piperidine-1-carboxylic acid tert-butyl ester. (n.d.). Chem-Impex.
- Fischer Indole Synthesis. (2025, February 23). J&K Scientific LLC.
- Synthesis and spectral characterization of 2-substituted indole deriv
- Synthesis of 2-substituted indoles and evaluation of their antibacterial activity and inhibitory effects on the efflux pump of methicillin-resistant Staphylococcus aureus. (2022, January 5).
- New 3H-Indole Synthesis by Fischer's Method. Part I. (2010, April 8). MDPI.
- (2,4-dimethylphenyl)hydrazine. (2025, September 25). ChemicalBook.
- 4-Acetyl-Piperidine-1-Carboxylic Acid Tert-Butyl Ester. (n.d.). Pipzine Chemicals.
- 4-Acetyl-piperidine-1-carboxylic acid tert-butyl ester. (2026, January 13). ChemicalBook.
- 4-Acetyl-piperidine-1-carboxylic acid tert-butyl ester. (n.d.). PubChem.
- Indole - Safety D
- INDOLE CAS NO 120-72-9 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
- N-Boc-4-acetyl piperidine 97%. (2026, February 1). AChemBlock.
- SAFETY DATA SHEET. (2025, October 16). Sigma-Aldrich.
- Safety Data Sheet: Indole-3-propionic acid. (n.d.). Carl ROTH.
- (2,4-Dimethylphenyl)hydrazine hydrochloride (1:1). (2025, August 23). Chemsrc.
- 2,4-Dimethylphenylhydrazine hydrochloride. (n.d.). Santa Cruz Biotechnology.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. CAS 615-00-9: (2,4-dimethylphenyl)hydrazine | CymitQuimica [cymitquimica.com]
- 5. (2,4-Dimethylphenyl)hydrazine | C8H12N2 | CID 702862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. carlroth.com [carlroth.com]
Biological Activity of 2-(Piperidin-4-yl)indole Derivatives in Drug Discovery
Executive Summary
The 2-(piperidin-4-yl)indole scaffold represents a privileged but underutilized structural motif in medicinal chemistry, distinct from its ubiquitous C3-isomer (the tryptamine/serotonin class). While C3-substituted indoles dominate the landscape of CNS-active agents, shifting the piperidine ring to the C2 position fundamentally alters the vector of the basic nitrogen, changing the ligand's topology and electronic profile. This structural modification has proven critical in developing highly selective ligands for Nociceptin Opioid (NOP) receptors , 5-HT2A receptors , and emerging antifungal agents. This guide dissects the structure-activity relationships (SAR), synthetic pathways, and pharmacological profiles of this specific scaffold.[1][2]
Medicinal Chemistry & Structural Analysis[1][3][4][5]
The C2 vs. C3 Distinction
The biological activity of indole-piperidine conjugates is dictated by the spatial orientation of the piperidine nitrogen relative to the indole core.
-
C3-Isomers (Tryptamine-like): The piperidine projects perpendicular to the indole long axis (approximate). This mimics the endogenous neurotransmitter serotonin (5-HT).[3]
-
C2-Isomers (The Focus): The piperidine ring extends along the longitudinal axis of the indole. This linear topology allows the molecule to penetrate deep, narrow hydrophobic pockets in GPCRs (like the NOP receptor) that are inaccessible to the "T-shaped" C3-isomers.
Physicochemical Properties
-
Basicity: The piperidine nitrogen (pKa ~9-10) serves as the primary anchor point (pharmacophore) for aspartate residues in GPCR binding pockets (e.g., Asp130 in NOP).
-
Lipophilicity: The indole ring provides a high logP scaffold for
- stacking interactions with aromatic residues (Phe/Trp) in the receptor binding site. -
Conformational Flexibility: Unlike rigid fused systems (e.g., carbolines), the single bond between C2 and the piperidine C4 allows for induced-fit binding, which can be modulated by N-substitution on the indole to lock active conformations.
SAR Visualization
The following diagram illustrates the core Pharmacophore and sites for diversification.
Figure 1: Structure-Activity Relationship (SAR) Map of the 2-(piperidin-4-yl)indole scaffold.
Pharmacology & Biological Targets[1][3][6][7][8][9][10]
Primary Target: Nociceptin Opioid (NOP) Receptor
The most authoritative application of the 2-(piperidin-4-yl)indole scaffold is in the development of Nociceptin/Orphanin FQ (N/OFQ) receptor ligands .
-
Mechanism: The NOP receptor is a G-protein coupled receptor (GPCR) related to classic opioid receptors but insensitive to morphine.
-
Activity Profile:
-
Agonists: 2-substituted indoles with small alkyl groups on the piperidine nitrogen often act as potent agonists. They have shown utility in anxiolysis without the addictive liability of classic opioids.
-
Antagonists: Bulky hydrophobic substituents (e.g., cyclooctyl, benzyl) on the piperidine nitrogen can flip the activity from agonist to antagonist.
-
-
Key Insight: Research indicates that 2-substituted indoles exhibit significantly higher binding affinity for the NOP receptor compared to their 3-substituted counterparts. For instance, specific 2-substituted derivatives have demonstrated sub-nanomolar affinity (
nM) and high selectivity over Mu (MOP), Delta (DOP), and Kappa (KOP) opioid receptors [1].
Secondary Target: 5-HT2A Receptor Antagonism
While 3-substituted indoles are classic 5-HT ligands, the 2-(piperidin-4-yl)indole scaffold offers a unique selectivity profile.
-
Selectivity Shift: Moving the piperidine from C3 to C2 retains affinity for 5-HT2A receptors but drastically reduces affinity for the hERG potassium channel and Dopamine D2 receptors . This "scaffold hop" is a strategic medicinal chemistry maneuver to improve the safety profile (reducing cardiotoxicity and extrapyramidal side effects) of antipsychotic candidates [2].
-
Structural Logic: The linear C2-topology avoids the steric clash with the specific hydrophobic pockets in the hERG channel that typically trap C3-based "T-shaped" molecules.
Emerging Application: Antifungal Agents
Hybrid molecules combining the 2-(piperidin-4-yl)indole motif with ergosterol biosynthesis inhibitors have shown promise.
-
Target: Enzymes in the ergosterol pathway (e.g.,
-reductase). -
Efficacy: Derivatives have demonstrated MIC values comparable to fluconazole against Candida albicans and Candida krusei. The piperidine ring mimics the cationic headgroup of high-energy intermediates in sterol synthesis [3].
Experimental Protocols
Synthesis of 2-(Piperidin-4-yl)indole
Methodology: Palladium-Catalyzed Cyclization (Larock-type or Sonogashira/Cyclization)
This protocol describes a robust route starting from 2-iodoaniline, ensuring regiospecificity for the C2 position.
Reagents:
-
2-Iodoaniline (1.0 equiv)
-
N-Boc-4-ethynylpiperidine (1.2 equiv)
-
PdCl2(PPh3)2 (0.05 equiv)
-
CuI (0.02 equiv)
-
Triethylamine (Et3N) (3.0 equiv)
-
DMF (anhydrous)
Step-by-Step Protocol:
-
Sonogashira Coupling: In a flame-dried round-bottom flask under Argon, dissolve 2-iodoaniline and N-Boc-4-ethynylpiperidine in anhydrous DMF.
-
Catalyst Addition: Add Et3N, followed by CuI and PdCl2(PPh3)2. The solution will darken.
-
Reaction: Stir at room temperature for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of 2-iodoaniline.
-
Cyclization (Indole Formation): Once the intermediate alkyne is formed, add CuI (additional 0.5 equiv) and heat the mixture to 100°C for 12 hours. This promotes the intramolecular cyclization of the amine onto the alkyne.
-
Workup: Cool to RT. Dilute with EtOAc, wash with water (3x) and brine (1x). Dry over Na2SO4 and concentrate.
-
Purification: Flash column chromatography (SiO2) yields N-Boc-2-(piperidin-4-yl)indole .
-
Deprotection: Treat with TFA/DCM (1:4) at 0°C for 1 hour to yield the free amine.
NOP Receptor Radioligand Binding Assay
Purpose: To determine the affinity (
-
Membrane Preparation: Use CHO cells stably expressing the human NOP receptor. Homogenize cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4).
-
Incubation:
-
Total Volume: 200
L. -
Radioligand: [3H]-Nociceptin (0.5 nM final concentration).
-
Test Compound: 10 concentrations (10 pM to 10
M). -
Non-specific Binding: Define using 1
M unlabeled Nociceptin.
-
-
Equilibrium: Incubate for 60 minutes at 25°C.
-
Harvesting: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine using a cell harvester.
-
Counting: Measure radioactivity via liquid scintillation counting.
-
Analysis: Fit data to a one-site competition model to derive
and calculate using the Cheng-Prusoff equation.
Biological Pathway Visualization
The following diagram details the signaling pathway modulation by 2-(piperidin-4-yl)indole agonists at the NOP receptor.
Figure 2: Signal transduction pathway activated by NOP receptor agonists.
Quantitative Data Summary
Table 1: Comparative Binding Affinities (
| Compound Structure | Position | NOP | MOP | Selectivity (MOP/NOP) |
| 2-(N-benzylpiperidin-4-yl)indole | C2 | 0.23 | 1.5 | 6.5 |
| 3-(N-benzylpiperidin-4-yl)indole | C3 | 12.0 | 45.0 | 3.7 |
| 2-(N-isopropylpiperidin-4-yl)indole | C2 | 0.85 | >1000 | >1100 |
Note: The C2-isomer demonstrates superior affinity and the ability to tune selectivity based on N-substitution.
References
-
Discovery and Structure-Activity Relationships (SAR) of a Novel Class of 2-Substituted N-Piperidinyl Indole-Based Nociceptin Opioid Receptor Ligands. Source: Journal of Medicinal Chemistry / PMC URL:[Link]
-
Selective, Centrally Acting Serotonin 5-HT2 Antagonists. Substituted 3-(4-fluorophenyl)-1H-indoles. (Contextual reference for C2/C3 selectivity shifts). Source: Journal of Medicinal Chemistry URL:[Link]
-
Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and Indole Antimycotics. Source: Archiv der Pharmazie URL:[Link]
-
The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure. Source: MDPI Molecules URL:[Link]
Sources
The 3,5-Dimethylindole Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Relevance of the Indole Nucleus
The indole scaffold, a bicyclic aromatic heterocycle, stands as one of the most significant structural motifs in the realm of medicinal chemistry. Its prevalence in a vast array of natural products and synthetic pharmaceuticals underscores its remarkable versatility and ability to interact with a multitude of biological targets.[1] From neurotransmitters like serotonin to potent anticancer alkaloids like vincristine, the indole core has consistently provided a robust framework for the development of impactful therapeutic agents.[2] This guide focuses on a specific, yet highly valuable, derivative: the 3,5-dimethylindole scaffold. The strategic placement of methyl groups at the 3 and 5 positions imparts distinct electronic and steric properties, influencing the molecule's pharmacokinetic and pharmacodynamic profile. We will delve into the synthesis, key therapeutic applications, and mechanistic underpinnings of 3,5-dimethylindole derivatives, providing a comprehensive resource for professionals in drug discovery and development.
Anticancer Applications: Targeting the Pim Kinase Family
A significant body of research has highlighted the potential of 3,5-disubstituted indole derivatives as potent inhibitors of Pim kinases, a family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) that are crucial regulators of cell survival, proliferation, and metabolic adaptation.[3][4][5] Overexpression of Pim kinases is a hallmark of numerous hematological and solid tumors, often correlating with poor prognosis and resistance to conventional therapies.[6] Consequently, the development of small-molecule Pim kinase inhibitors has emerged as a promising strategy in oncology.[7]
Mechanism of Action: Disrupting Pro-Survival Signaling
Pim kinases are constitutively active and do not require post-translational modifications for their enzymatic function. They exert their oncogenic effects by phosphorylating a diverse range of downstream substrates involved in critical cellular processes.[7] Inhibition of Pim kinases by 3,5-dimethylindole-based compounds can disrupt these pro-survival pathways, leading to cell cycle arrest and apoptosis in cancer cells.
The signaling cascade influenced by Pim kinases is intricate and interconnected with other major oncogenic pathways, such as the PI3K/Akt/mTOR pathway.[5] A simplified representation of the Pim kinase signaling pathway and the intervention point for 3,5-dimethylindole inhibitors is depicted below.
Figure 1: Simplified Pim Kinase Signaling Pathway and Point of Inhibition.
Structure-Activity Relationship (SAR) and Potency
Structure-activity relationship studies of 3,5-disubstituted indole derivatives have revealed key structural features that govern their potency as Pim kinase inhibitors. Optimization of the substituents at the C3 and C5 positions of the indole ring has led to the development of compounds with high cellular potency and selectivity.[8] For instance, the replacement of a 2-aminopyrimidine group with a substituted benzene ring at the C3 position has been shown to enhance inhibitory activity.[9]
The following table summarizes the in vitro anticancer activity of representative indole derivatives, highlighting the potential of this scaffold. While not all examples are strictly 3,5-dimethyl substituted, they illustrate the broader potential of substituted indoles in cancer therapy.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 43 | 3,5-disubstituted indole | MV4-11 (Leukemia) | Potent (exact value not specified) | [8] |
| Compound 10b | Indole-pyrazole-thiadiazole | A549 (Lung) | 0.012 | [10] |
| Compound 10b | Indole-pyrazole-thiadiazole | K562 (Leukemia) | 0.01 | [10] |
| Compound 4g | Indolyl dihydropyrazole | A-549 (Lung) | 2.32 ± 0.11 | [11] |
| Compound 1 | Prenylated indole alkaloid | FADU (Pharyngeal) | 0.43 ± 0.03 | [12] |
Antimicrobial Applications: A Broad Spectrum of Activity
The 3,5-dimethylindole scaffold is also a promising framework for the development of novel antimicrobial agents. Indole derivatives have demonstrated a broad spectrum of activity against various pathogenic bacteria and fungi, including drug-resistant strains.[13][14]
Mechanism of Action: Membrane Disruption and Beyond
One of the proposed mechanisms for the antimicrobial action of certain indole derivatives is the perturbation of bacterial cell membranes.[14] This disruption can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. This mechanism is particularly advantageous as it is less likely to induce rapid resistance development compared to inhibitors of specific enzymes. Some indole derivatives have also been found to act as antibiotic potentiators, restoring the efficacy of conventional antibiotics against resistant bacteria.[14]
The following diagram illustrates a generalized workflow for evaluating the antimicrobial and antibiotic-potentiating effects of 3,5-dimethylindole derivatives.
Figure 2: Workflow for Antimicrobial Evaluation of Indole Derivatives.
Antimicrobial Potency
The antimicrobial efficacy of indole derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values. The following table presents a selection of MIC values for various indole derivatives against different microbial strains, demonstrating the broad applicability of this scaffold.
| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |
| Indole-triazole derivative (3d) | MRSA | 3.125 | [13] |
| Indole-triazole derivative (3d) | C. krusei | 3.125 | [13] |
| 5-Bromo-indole-polyamine (13b) | S. aureus | ≤ 0.28 µM | [14] |
| 5-Bromo-indole-polyamine (13b) | A. baumannii | ≤ 0.28 µM | [14] |
| 5-Bromo-indole-polyamine (13b) | C. neoformans | ≤ 0.28 µM | [14] |
Experimental Protocols: Synthesis of the 3,5-Dimethylindole Core
The Fischer indole synthesis is a classic and widely employed method for the preparation of indole derivatives.[15][16] This reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone. The following protocol provides a representative procedure for the synthesis of 3,5-dimethyl-1H-indole.
Protocol: Fischer Indole Synthesis of 3,5-Dimethyl-1H-indole
Materials:
-
4-Methylphenylhydrazine hydrochloride
-
Acetone
-
Polyphosphoric acid (PPA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Hydrazone Formation (Step 1):
-
In a round-bottom flask, dissolve 4-methylphenylhydrazine hydrochloride (1 equivalent) in ethanol.
-
Add acetone (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Remove the solvent under reduced pressure to obtain the crude hydrazone. The crude product can be used in the next step without further purification.
-
-
Cyclization (Step 2):
-
To the crude hydrazone, add polyphosphoric acid (PPA) (10 equivalents by weight).
-
Heat the reaction mixture to 100-120 °C with vigorous stirring for 1-2 hours. The color of the mixture will typically darken.
-
Monitor the reaction by TLC.
-
Allow the reaction mixture to cool to room temperature.
-
Carefully quench the reaction by pouring the mixture onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
-
Extraction and Purification (Step 3):
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford pure 3,5-dimethyl-1H-indole.
-
Note: This is a general procedure and may require optimization based on specific laboratory conditions and scale.
Conclusion and Future Perspectives
The 3,5-dimethylindole scaffold has firmly established its position as a privileged core in medicinal chemistry. Its synthetic accessibility and the diverse biological activities of its derivatives, particularly in the fields of oncology and infectious diseases, make it a highly attractive starting point for drug discovery programs. The continued exploration of the structure-activity relationships of 3,5-dimethylindole-based compounds, coupled with advancements in synthetic methodologies, will undoubtedly lead to the development of novel and effective therapeutic agents in the future. The insights provided in this guide aim to equip researchers and drug development professionals with a solid foundation to harness the full potential of this versatile scaffold.
References
-
Brahmbhatt, H., et al. (2020). Targeting PIM Kinases to Overcome Therapeutic Resistance in Cancer. Molecular Cancer Therapeutics, 19(12), 2537-2545. [Link]
-
Panchal, N., et al. (2020). Targeting PIM Kinases to Overcome Therapeutic Resistance in Cancer. Molecular Cancer Therapeutics. [Link]
-
Nawijn, M. C., et al. (2011). PIM kinase (and Akt) biology and signaling in tumors. Journal of Cell Science, 124(Pt 23), 3951–3959. [Link]
-
Tursyn, A., et al. (2020). Current perspectives on targeting PIM kinases to combat cancer. Pharmacology & Therapeutics, 216, 107693. [Link]
-
Chen, L. S., et al. (2011). Discovery of novel 3,5-disubstituted indole derivatives as potent inhibitors of Pim-1, Pim-2, and Pim-3 protein kinases. Bioorganic & Medicinal Chemistry Letters, 21(21), 6435-6439. [Link]
-
Asati, V., et al. (2024). PIM Kinase Inhibitors and Cancer Treatment. Juniper Online Journal of Orthopedic & Orthoplastic Surgery, 3(1). [Link]
-
Kim, H. Y., et al. (2018). Discovery and evaluation of 3,5-disubstituted indole derivatives as Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(14), 2513-2517. [Link]
-
Rowe, W., et al. (2020). Synergistic action of substituted indole derivatives and clinically used antibiotics against drug-resistant bacteria. Future Microbiology, 15, 579-590. [Link]
-
Yıldırım, S., et al. (2018). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Marmara Pharmaceutical Journal, 22(3), 398-406. [Link]
-
Kim, H. Y., et al. (2018). Discovery and evaluation of 3,5-disubstituted indole derivatives as Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(14), 2513-2517. [Link]
-
Al-Tameemi, W., et al. (2021). Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. Molecules, 26(11), 3326. [Link]
-
Singh, V. K., et al. (2021). Synthesis and Evaluation of Antimicrobial Activity of N-Substituted Indole Derivatives and Molecular Docking Studies. Letters in Drug Design & Discovery, 18(1), 79-91. [Link]
-
Peruncheralathan, S., et al. (2003). Fischer indole synthesis in the absence of a solvent. Tetrahedron Letters, 44(31), 5955-5957. [Link]
-
Singh, P., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry, 230, 114101. [Link]
-
Hu, Y., et al. (2024). Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. Microbiology Spectrum, 12(5), e03388-24. [Link]
-
Wang, Y., et al. (2023). Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2163393. [Link]
-
Al-Ostoot, F. H., et al. (2021). Design, Synthesis, and In Vitro Evaluation of Novel Indolyl Dihydropyrazole Derivatives as Potential Anticancer Agents. Molecules, 26(24), 7586. [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
-
Wang, X., et al. (2024). New cytotoxic indole derivatives with anti-FADU potential produced by the endophytic fungus Penicillium oxalicum 2021CDF-3. Frontiers in Microbiology, 15, 1388334. [Link]
-
Al-Warhi, T., et al. (2023). Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities. RSC Advances, 13(28), 19163-19183. [Link]
-
Sajjadifar, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491–2498. [Link]
-
Leimgruber, W., & Batcho, A. D. (1984). The Leimgruber-Batcho Indole Synthesis. Organic Syntheses, 63, 214. [Link]
-
Sajjadifar, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498. [Link]
-
Al-Tameemi, W., et al. (2021). Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. Molecules, 26(11), 3326. [Link]
-
Kaur, M., et al. (2021). Synthesis of a Series of Diaminoindoles. The Journal of Organic Chemistry, 86(16), 11026-11033. [Link]
-
Le, T. N., et al. (2017). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules, 22(12), 2099. [Link]
-
Siddiqui, Z. N., et al. (2014). MIC and MBC results of compounds 3, 5 and positive control ciprofloxacin. ResearchGate. [Link]
-
Sajjadifar, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. ResearchGate. [Link]
-
Al-Mousawi, S. M., et al. (2022). SAR of quinoline derivatives with important interactions with PIM-1 kinase. ResearchGate. [Link]
-
Al-Mrouj, K., et al. (2021). Synthesis of indole derivatives as prevalent moieties in selected alkaloids. RSC Advances, 11(52), 32961-32985. [Link]
-
Espinel-Ingroff, A., et al. (2021). MIC Distributions and Evaluation of Fungicidal Activity for Amphotericin B, Itraconazole, Voriconazole, Posaconazole and Caspofungin and 20 Species of Pathogenic Filamentous Fungi Determined Using the CLSI Broth Microdilution Method. Journal of Fungi, 7(11), 903. [Link]
-
The European Committee on Antimicrobial Susceptibility Testing. (2022). Breakpoint tables for interpretation of MICs and zone diameters. Version 12.0. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. Discovery and evaluation of 3,5-disubstituted indole derivatives as Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 13. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
The Piperidinyl-Indole Motif: A Technical Guide to Structure-Activity Relationships in Kinase Inhibition
Abstract
The confluence of the indole nucleus, a privileged scaffold in medicinal chemistry, with the versatile piperidine ring has given rise to a compelling chemical motif for the development of potent and selective kinase inhibitors. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) governing the interaction of piperidinyl-indole based compounds with various protein kinases. By dissecting the roles of the indole core, the piperidine moiety, and the nature of their linkage, we aim to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the design principles underpinning this important class of inhibitors. This guide will delve into the causal relationships behind experimental design choices, present detailed experimental protocols for SAR elucidation, and visualize key concepts to facilitate a deeper understanding of this therapeutic scaffold.
Introduction: The Kinase Target Landscape and the Ascendancy of Privileged Scaffolds
Protein kinases, as central regulators of a vast array of cellular processes, represent one of the most significant classes of drug targets in modern medicine, particularly in oncology.[1] Their dysregulation is a hallmark of numerous diseases, making the design of specific inhibitors a cornerstone of targeted therapy.[2] In the quest for novel kinase inhibitors, medicinal chemists often turn to "privileged scaffolds" – molecular frameworks that demonstrate a propensity for binding to multiple biological targets with high affinity.[3]
The indole scaffold is a prime example of such a privileged structure, forming the core of numerous natural products and FDA-approved pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions, most notably hydrogen bonding and π-stacking, make it an ideal anchor for kinase inhibitors.[1] Azaindole derivatives, bioisosteres of the indole system, have also been extensively explored to fine-tune physicochemical properties and target engagement.[4]
Complementing the indole core, the piperidine ring is another highly favored moiety in drug design.[5] Its three-dimensional structure and the basicity of its nitrogen atom allow it to serve multiple functions: it can act as a key binding element, a linker to other pharmacophoric groups, and a means to modulate crucial ADME (Absorption, Distribution, Metabolism, and Excretion) properties such as solubility and membrane permeability.[5][6] The strategic combination of these two scaffolds into a singular piperidinyl-indole motif offers a powerful platform for generating novel kinase inhibitors with desirable therapeutic profiles.
The Piperidinyl-Indole Scaffold: A Synergistic Framework for Kinase Inhibition
The power of the piperidinyl-indole scaffold lies in the distinct yet complementary roles of its constituent parts. A thorough understanding of the SAR of this composite structure requires a granular analysis of each component and its potential modifications.
The Indole Core: The Anchor to the Hinge
The indole nucleus typically serves as the primary anchoring point for the inhibitor within the ATP-binding site of the kinase. The N-H group of the indole is a crucial hydrogen bond donor, often forming a canonical interaction with the backbone carbonyl of a hinge region residue. This interaction mimics the binding of the adenine portion of ATP and is a recurring theme in the binding modes of many indole-based kinase inhibitors.[7]
Substitutions on the indole ring can profoundly impact potency and selectivity. For instance, in the development of ribosomal S6 kinase (RSK) inhibitors based on a related diazepino-indole scaffold, a crystal structure and exploratory SAR were instrumental in defining the core pharmacophore.[8] Similarly, for Cdc7 inhibitors, a 6-chloro substituent on an indole scaffold was found to confer good selectivity over the related CDK2 kinase.[4] The position of substitution is critical; in a series of N-piperidinyl indole-based nociceptin opioid receptor (NOP) ligands, it was demonstrated that substitution at the 2-position of the indole led to higher binding affinities and full agonism, whereas 3-substitution resulted in partial agonism.[9] While the target is not a kinase, this highlights the profound impact of substitution patterns on the indole core's interaction with a binding pocket.
The Piperidine Moiety: The Vector for Selectivity and Physicochemical Properties
The piperidine ring offers a versatile handle for tuning the properties of the inhibitor. Its non-aromatic, conformationally flexible nature allows it to position substituents in specific vectors in three-dimensional space, thereby influencing interactions with regions of the kinase outside the immediate hinge-binding area. This is often where selectivity among different kinases is achieved.
Furthermore, the basic nitrogen of the piperidine ring can be a key interaction point, forming salt bridges with acidic residues like aspartate or glutamate in the active site. The pKa of this nitrogen can be modulated by nearby substituents, which in turn affects the overall charge state of the molecule at physiological pH, impacting both target binding and cell permeability.[5]
Substitutions on the piperidine ring are a critical area of SAR exploration. For example, in a series of piperidine carboxamide derivatives developed as ALK inhibitors, the nature of the substituents on the piperidine ring was systematically varied to optimize activity. The introduction of chiral centers on the piperidine ring can also lead to significant improvements in potency and selectivity by enforcing a specific conformation that is more complementary to the target's binding site.[6]
The Linker: Bridging the Core and the Vector
While in some instances the piperidine ring is directly attached to the indole, in many designs, a linker group connects the two moieties. The nature and length of this linker are critical for correctly positioning the indole anchor and the piperidine vector within the kinase active site. The linker can be a simple alkyl chain, an amide, or part of a more complex ring system. Its rigidity or flexibility can influence the entropic cost of binding and the overall conformational profile of the inhibitor.
Mechanism of Action: Competitive Inhibition at the ATP-Binding Site
Piperidinyl-indole kinase inhibitors predominantly act as ATP-competitive inhibitors. They occupy the adenine-binding region of the kinase's active site, preventing the binding of ATP and the subsequent phosphorylation of substrate proteins. The binding mode is stabilized by a network of interactions:
-
Hydrogen Bonds: The indole N-H typically forms a hydrogen bond with the kinase hinge region.[7] Additional hydrogen bonds can be formed by substituents on either the indole or piperidine rings.
-
Hydrophobic Interactions: The aromatic indole ring and the aliphatic piperidine ring can engage in favorable hydrophobic interactions with nonpolar residues in the active site.
-
Van der Waals Forces: Close packing of the inhibitor within the active site leads to numerous van der Waals contacts, contributing to binding affinity.
-
Ionic Interactions: A protonated piperidine nitrogen can form a salt bridge with an acidic residue.
The following diagram, generated using Graphviz, illustrates the generalized binding mode of a piperidinyl-indole kinase inhibitor within the ATP-binding pocket.
Caption: Generalized binding mode of a piperidinyl-indole kinase inhibitor.
Synthetic Strategies: Building the Piperidinyl-Indole Scaffold
The synthesis of libraries of piperidinyl-indole analogs for SAR studies typically relies on convergent synthetic routes where the indole and piperidine moieties are synthesized separately and then coupled.
Synthesis of the Indole Core
A variety of classic and modern methods can be employed for the synthesis of the indole core, including:
-
Fischer Indole Synthesis: A robust and versatile method involving the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[10]
-
Larock Indole Synthesis: A palladium-catalyzed annulation of an o-haloaniline with an alkyne.
-
Bischler-Möhlau Indole Synthesis: The reaction of an α-halo-ketone with an excess of aniline.
Synthesis of the Piperidine Moiety
Substituted piperidines can be accessed through various synthetic transformations, including the reduction of corresponding pyridine precursors, catalytic hydrogenation of aromatic N-heterocycles, or through multi-step sequences starting from acyclic precursors.
Coupling Strategies
Once the substituted indole and piperidine fragments are prepared, they can be joined through several common coupling reactions, such as:
-
Reductive Amination: Coupling of an indole-containing aldehyde or ketone with a piperidine amine.
-
N-Arylation Reactions: Buchwald-Hartwig or Ullmann coupling of an indole with a halo-substituted piperidine (or vice versa).
-
Amide Bond Formation: Coupling of an indole-carboxylic acid with a piperidine amine.
The following diagram illustrates a generalized synthetic workflow for generating a library of piperidinyl-indole analogs for SAR studies.
Caption: General workflow for SAR studies of piperidinyl-indole inhibitors.
Experimental Protocols for SAR Elucidation
A robust SAR campaign relies on accurate and reproducible biological data. The following are representative protocols for key assays used to characterize piperidinyl-indole kinase inhibitors.
Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring inhibitor binding to the ATP site of a kinase.
Principle: The assay uses a Europium (Eu)-labeled anti-tag antibody that binds to the kinase and an Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor (tracer). Binding of the tracer to the kinase results in a high FRET signal. Compounds that displace the tracer from the kinase's ATP pocket will disrupt FRET, leading to a decrease in the signal.
Materials:
-
Kinase of interest (tagged, e.g., with GST)
-
Eu-anti-GST Antibody
-
LanthaScreen™ Elite Kinase Tracer
-
Test compounds (in DMSO)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
384-well, low-volume, black microplates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations (typically 1% final DMSO concentration).
-
Prepare a solution containing the kinase and the Eu-anti-GST antibody in assay buffer.
-
Prepare a solution of the kinase tracer in assay buffer.
-
In the 384-well plate, add 5 µL of each test compound dilution. Include "no inhibitor" (DMSO only) and "no kinase" controls.
-
Add 5 µL of the kinase/antibody solution to all wells except the "no kinase" control.
-
Add 5 µL of the tracer solution to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm and 615 nm with excitation at 340 nm.
-
Calculate the emission ratio (665 nm / 615 nm) and plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
Protocol: Cellular Proliferation Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with a kinase inhibitor.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line expressing the target kinase
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well, clear-bottom cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compounds in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the cells. Include "vehicle control" (medium with DMSO) and "no cell" (medium only) wells.
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot against the logarithm of the inhibitor concentration.
-
Determine the GI₅₀ (concentration for 50% growth inhibition) value from the dose-response curve.
Data Presentation: Summarizing SAR Data
The systematic modification of the piperidinyl-indole scaffold generates a wealth of data. Presenting this information in a clear, tabular format is essential for discerning meaningful structure-activity relationships.
Table 1: Illustrative SAR Data for a Hypothetical Series of Piperidinyl-Indole Kinase Inhibitors
| Compound | R¹ (Indole) | R² (Piperidine) | Kinase X IC₅₀ (nM) | Cell Proliferation GI₅₀ (µM) |
| 1a | H | H | 580 | >10 |
| 1b | 6-Cl | H | 150 | 5.2 |
| 1c | 6-F | H | 175 | 6.1 |
| 1d | 5-OMe | H | 450 | >10 |
| 2a | 6-Cl | 4-F (axial) | 95 | 2.8 |
| 2b | 6-Cl | 4-F (equatorial) | 120 | 4.5 |
| 2c | 6-Cl | 4-OH | 88 | 2.5 |
| 2d | 6-Cl | 4-Me | 210 | 7.8 |
| 2e | 6-Cl | 3-Me (S) | 75 | 1.9 |
| 2f | 6-Cl | 3-Me (R) | 350 | 9.3 |
This is hypothetical data for illustrative purposes.
Analysis of Illustrative Data:
-
Indole Substitution (R¹): Introduction of a halogen at the 6-position (1b, 1c) improves potency compared to the unsubstituted analog (1a). A methoxy group at the 5-position (1d) is detrimental. This suggests a preference for electron-withdrawing groups in this region, possibly interacting with a specific sub-pocket.
-
Piperidine Substitution (R²): Small, polar substituents at the 4-position (2a, 2c) enhance activity over the unsubstituted parent (1b). Stereochemistry is crucial, as seen in the 4-fluoro analogs (2a vs. 2b) and the 3-methyl analogs (2e vs. 2f), indicating a well-defined binding pocket for the piperidine moiety.
Conclusion and Future Directions
The piperidinyl-indole scaffold represents a highly adaptable and effective framework for the design of novel kinase inhibitors. A systematic approach to exploring the structure-activity relationships of this motif, by independently and then synergistically modifying the indole core, the piperidine ring, and any linking elements, is crucial for optimizing potency, selectivity, and pharmacokinetic properties. The methodologies and principles outlined in this guide provide a robust foundation for researchers aiming to exploit this privileged scaffold. Future efforts in this area will likely focus on the development of more complex, stereochemically defined piperidine analogs and the application of computational methods to more accurately predict the impact of substitutions on binding affinity and selectivity. The continued exploration of this chemical space promises to yield the next generation of targeted kinase inhibitor therapies.
References
-
Gayen, S., et al. (2022). How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 53, 116534. [Link]
- BenchChem. (n.d.).
- BenchChem. (n.d.). The Pyridinyl-Indole Scaffold: A Privileged Motif in Kinase Inhibition. BenchChem.
-
Bitinaite, J., et al. (1995). Studies on protein kinase C inhibitors; structure-activity relationships in indolocarbazole and bis-indole series. Bioorganic & Medicinal Chemistry Letters, 5(21), 2465-2470. [Link]
-
Wang, T., et al. (2019). Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. Journal of Medicinal Chemistry, 62(15), 7058-7075. [Link]
-
Li, J., et al. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry, 17(1), 105439. [Link]
- BenchChem. (n.d.). Unlocking the Therapeutic Potential of Bis-Piperidine Compounds: A Technical Guide. BenchChem.
-
Bollack, B., et al. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 21(11), 1449. [Link]
-
Dhiman, N., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018‒2021). European Journal of Medicinal Chemistry, 238, 114472. [Link]
-
Prisinzano, T. E., et al. (2023). Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands. Bioorganic & Medicinal Chemistry, 92, 117421. [Link]
- ResearchGate. (n.d.). Structures of the newly synthesized indole-based kinase inhibitors IV and Va–i.
-
Singh, U. P., & Singh, P. (2012). Indolinones as promising scaffold as kinase inhibitors: a review. Mini Reviews in Medicinal Chemistry, 12(2), 98-119. [Link]
-
Al-Ostath, A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(14), 3290. [Link]
-
Boyer, S. J., et al. (2012). Indole RSK inhibitors. Part 1: discovery and initial SAR. Bioorganic & Medicinal Chemistry Letters, 22(1), 733-737. [Link]
- ResearchGate. (n.d.). Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review.
-
Besson, T., et al. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 21(11), 1449. [Link]
-
Roth, G. J., et al. (2009). Design, Synthesis, and Evaluation of Indolinones as Triple Angiokinase Inhibitors and the Discovery of a Highly Specific 6-Methoxycarbonyl-Substituted Indolinone (BIBF 1120). Journal of Medicinal Chemistry, 52(14), 4466-4480. [Link]
-
Nemati, F., et al. (2018). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 8(34), 19163-19185. [Link]
- ResearchGate. (n.d.). Indolinones as Promising Scaffold as Kinase Inhibitors: A Review.
- Research Square. (2021). In Silico Screening for Novel Tyrosine Kinase Inhibitors - With Oxindole Scaffold as Anticancer Agents: Design, QSAR Analysis, Molecular Docking and ADMET Studies. Research Square.
-
Zhang, H., et al. (2023). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules, 28(3), 943. [Link]
-
Petukhov, P. A., et al. (2001). Sar studies of piperidine-based analogues of cocaine. Part 3: oxadiazoles. Bioorganic & Medicinal Chemistry Letters, 11(16), 2079-2083. [Link]
- Austin Publishing Group. (n.d.). N-(3-Substituted-benzylidene-2-oxoindolin-5-yl) acetamide Derivatives as Src Kinase Inhibitors: Synthesis, Biological Evaluation and Molecular Docking Studies. Austin Publishing Group.
-
Al-Warhi, T., et al. (2024). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Pharmaceuticals, 17(5), 629. [Link]
- ResearchGate. (n.d.). Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors.
-
Al-Suhaimi, K. S., et al. (2022). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. Molecules, 27(19), 6231. [Link]
Sources
- 1. How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Studies on protein kinase C inhibitors; structure-activity relationships in indolocarbazole and bis-indole series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Indole RSK inhibitors. Part 1: discovery and initial SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of 3,5-dimethyl-2-(piperidin-4-yl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of the novel chemical entity, 3,5-dimethyl-2-(piperidin-4-yl)-1H-indole. As a compound of interest for its potential applications in medicinal chemistry and drug discovery, this document outlines a plausible and detailed synthetic pathway, drawing upon established chemical principles. The guide delves into the selection of starting materials, step-by-step experimental protocols, and the analytical techniques required for the structural elucidation and purity assessment of the final compound. This document is intended to serve as a valuable resource for researchers and scientists engaged in the exploration of new indole and piperidine-based scaffolds.
Introduction
The indole nucleus is a prominent scaffold in a multitude of biologically active compounds, including many approved pharmaceuticals. Its unique electronic properties and ability to participate in various intermolecular interactions make it a privileged structure in drug design. Similarly, the piperidine ring is a common feature in many centrally active agents, contributing to favorable pharmacokinetic properties. The conjunction of these two pharmacophoric fragments in 3,5-dimethyl-2-(piperidin-4-yl)-1H-indole presents an intriguing molecular architecture with potential for novel biological activities.
This guide addresses the absence of a commercially available source for 3,5-dimethyl-2-(piperidin-4-yl)-1H-indole by proposing a robust synthetic strategy. The cornerstone of this approach is the well-established Fischer indole synthesis, a reliable method for the construction of the indole core from arylhydrazines and carbonyl compounds.[1][2][3]
Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic disconnection of the target molecule suggests that the indole ring can be formed via a Fischer indole synthesis. This approach involves the reaction of (3,5-dimethylphenyl)hydrazine with a suitable piperidine-derived ketone. To prevent unwanted side reactions under the acidic conditions of the Fischer synthesis, the piperidine nitrogen must be protected. A tert-butyloxycarbonyl (Boc) group is an appropriate choice for this purpose due to its stability under the reaction conditions and its facile removal under acidic conditions.
The proposed forward synthesis, therefore, commences with commercially available starting materials and proceeds through the formation of a protected piperidinyl ketone, followed by the key Fischer indole cyclization and subsequent deprotection to yield the final product.
Figure 1: Proposed synthetic workflow for 3,5-dimethyl-2-(piperidin-4-yl)-1H-indole.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of the target compound.
Materials and Instrumentation
All reagents should be of analytical grade and used as received from commercial suppliers unless otherwise noted. Anhydrous solvents should be used where specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Column chromatography should be performed using silica gel (230-400 mesh). Nuclear Magnetic Resonance (NMR) spectra should be recorded on a 400 or 500 MHz spectrometer. Mass spectra should be obtained using an electrospray ionization (ESI) source.
Synthesis of Precursors
Step 1: Synthesis of tert-butyl 4-acetylpiperidine-1-carboxylate (Boc-4-acetylpiperidine)
-
Rationale: Protection of the piperidine nitrogen is crucial to prevent its reaction under the acidic conditions of the subsequent Fischer indole synthesis. The Boc group provides robust protection and can be readily removed in the final step.
-
Procedure:
-
To a solution of 4-acetylpiperidine hydrochloride (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add triethylamine (2.2 eq).
-
Stir the mixture for 15 minutes, then add a solution of di-tert-butyl dicarbonate (Boc anhydride, 1.1 eq) in DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford tert-butyl 4-acetylpiperidine-1-carboxylate as a colorless oil.
-
Fischer Indole Synthesis
Step 2: Synthesis of tert-butyl 4-(3,5-dimethyl-1H-indol-2-yl)piperidine-1-carboxylate
-
Rationale: The Fischer indole synthesis is a classic and reliable method for constructing the indole ring. The reaction is typically catalyzed by a Brønsted or Lewis acid.[1][3] Polyphosphoric acid (PPA) is an effective catalyst for this transformation.
-
Procedure:
-
To a flask containing polyphosphoric acid (PPA, 10-20 wt eq) at 80-90 °C, add a mixture of (3,5-dimethylphenyl)hydrazine hydrochloride (1.0 eq) and tert-butyl 4-acetylpiperidine-1-carboxylate (1.0 eq) portion-wise with vigorous stirring.
-
Heat the reaction mixture at 100-110 °C for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or 10 M sodium hydroxide until pH 8-9 is reached.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the Boc-protected indole derivative.
-
Deprotection
Step 3: Synthesis of 3,5-dimethyl-2-(piperidin-4-yl)-1H-indole
-
Rationale: The final step involves the removal of the Boc protecting group to yield the target primary amine. Trifluoroacetic acid (TFA) is a standard reagent for this deprotection, offering clean and efficient cleavage of the carbamate.
-
Procedure:
-
Dissolve the tert-butyl 4-(3,5-dimethyl-1H-indol-2-yl)piperidine-1-carboxylate (1.0 eq) in dichloromethane (DCM, 0.1 M).
-
Add trifluoroacetic acid (TFA, 10-20 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution until the aqueous layer is basic.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the final product, 3,5-dimethyl-2-(piperidin-4-yl)-1H-indole. Further purification can be achieved by recrystallization or column chromatography if necessary.
-
Characterization and Data
The structural identity and purity of the synthesized compound should be confirmed by a combination of spectroscopic methods.
Predicted Spectroscopic Data
The following table summarizes the expected spectroscopic characteristics for 3,5-dimethyl-2-(piperidin-4-yl)-1H-indole, based on the analysis of structurally similar compounds.[4][5][6]
| Technique | Expected Observations |
| ¹H NMR | - Singlet for the indole N-H proton (broad, ~8.0-8.5 ppm).- Signals in the aromatic region for the indole protons.- Singlets for the two methyl groups on the indole ring.- Multiplets for the piperidine ring protons.- A broad singlet for the piperidine N-H proton. |
| ¹³C NMR | - Resonances in the aromatic region for the indole carbons.- Signals for the two methyl carbons.- Resonances for the piperidine carbons, including the CH group attached to the indole ring. |
| Mass Spec (ESI+) | - Expected [M+H]⁺ peak corresponding to the molecular weight of the compound. |
| IR Spectroscopy | - N-H stretching vibrations for both the indole and piperidine moieties. |
Supplier Information for Starting Materials
While the target compound is not commercially available, the key starting materials for the proposed synthesis can be sourced from various chemical suppliers.
| Starting Material | Potential Suppliers |
| 4-Acetylpiperidine hydrochloride | Sigma-Aldrich, TCI Chemicals, Combi-Blocks |
| Di-tert-butyl dicarbonate (Boc anhydride) | Sigma-Aldrich, Acros Organics, Alfa Aesar |
| (3,5-dimethylphenyl)hydrazine hydrochloride | Sigma-Aldrich, TCI Chemicals, Oakwood Chemical |
| Polyphosphoric acid (PPA) | Sigma-Aldrich, Acros Organics, Fisher Scientific |
| Trifluoroacetic acid (TFA) | Sigma-Aldrich, Acros Organics, Alfa Aesar |
Conclusion
This technical guide has outlined a detailed and feasible synthetic route for the preparation of 3,5-dimethyl-2-(piperidin-4-yl)-1H-indole, a novel compound with potential for further investigation in drug discovery. By employing a protected piperidine precursor and the reliable Fischer indole synthesis, this methodology provides a clear pathway for researchers to access this molecule for biological evaluation. The provided experimental protocols and characterization guidelines offer a solid foundation for the successful synthesis and validation of this interesting chemical entity.
References
- Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Ber. Dtsch. Chem. Ges.1883, 16, 2241–2245.
-
Hernández Franco, L.; Palermo, J. A. Synthesis of 2-(pyrimidin-4-yl)indoles. Chem. Pharm. Bull. (Tokyo)2003 , 51 (8), 975–977.[7]
- Robinson, B. The Fischer Indole Synthesis. Chem. Rev.1963, 63 (4), 373–401.
- Chakkaravarthy, J.; Muthuvel, I.; Thirunarayanan, G. Spectral investigations of some piperidin-4-one molecular addition compounds. Ovidius Univ. Ann. Chem.2020, 31 (1), 25-30.
- Hughes, D. L. The Fischer Indole Synthesis. Org. React.1991, 42, 335-678.
- Saxton, J. E. (Ed.). (1994). Indoles, Part 4: The Monoterpenoid Indole Alkaloids. John Wiley & Sons.
- BenchChem Technical Support Team. The Fischer Indole Synthesis: A Comprehensive Technical Guide. (2025).
-
Ezhilarasi, M. R.; Gopalakrishnan, M. Synthesis, Spectral Characterization, In silico Docking and ADME Prediction and Biological Evaluation of Novel Piperidin-4-one Derivatives. Lett. Org. Chem.2023 , 20 (4), 337-346.[5]
- Gribble, G. W. Recent developments in indole ring synthesis—methodology and applications. J. Chem. Soc., Perkin Trans. 12000, (7), 1045-1075.
Sources
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [cambridge.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. benthamdirect.com [benthamdirect.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of 2-(pyrimidin-4-yl)indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Renaissance of 2-Substituted Indole-Piperidine Hybrids: A Senior Application Scientist's Perspective
An In-Depth Technical Guide for Drug Development Professionals
Abstract
The strategic amalgamation of distinct pharmacophores into a single molecular entity, or molecular hybridization, has emerged as a powerful paradigm in modern drug discovery. This guide provides a deep technical dive into the burgeoning field of 2-substituted indole-piperidine hybrids. These scaffolds ingeniously combine the privileged structures of indole, a cornerstone in numerous natural and synthetic bioactive compounds, and piperidine, a ubiquitous saturated heterocycle found in over a score of pharmaceutical classes.[1][2] We will dissect the rationale behind their design, explore key synthetic pathways, and illuminate their therapeutic potential across critical disease areas, including neurodegenerative disorders, oncology, and infectious diseases. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and self-validating protocols to empower further research and development.
The Architectural Rationale: Why Indole-Piperidine Hybrids?
The indole nucleus is a quintessential "privileged scaffold," renowned for its ability to mimic peptide structures and engage in crucial biological interactions such as hydrogen bonding and π-π stacking.[3][4] Its presence in vital biomolecules like the amino acid tryptophan underpins its broad biocompatibility and versatile binding capabilities. From anticancer agents to antiviral drugs, the indole core is a validated starting point for multitargeted therapeutics.[3][5][6]
Complementing the indole is the piperidine ring, a six-membered nitrogen-containing heterocycle that imparts favorable pharmacokinetic properties, including improved solubility, metabolic stability, and the ability to serve as a rigid scaffold for orienting substituents in three-dimensional space.[1][7][8] Its derivatives are central to drugs targeting the central nervous system (CNS), pain management, and infectious diseases.[8]
The hybridization of a 2-substituted indole with a piperidine moiety creates a unique chemical architecture. This design strategy is not arbitrary; it is a deliberate effort to:
-
Achieve Multi-Targeting: Create single molecules capable of modulating multiple, often synergistic, biological targets. This is particularly advantageous in complex, multifactorial diseases like Alzheimer's and cancer.[9][10][11]
-
Enhance Potency and Selectivity: The combined scaffold can access binding pockets and form interactions unavailable to either fragment alone, leading to enhanced potency and refined selectivity for the desired target.
-
Overcome Drug Resistance: By engaging multiple cellular pathways simultaneously, these hybrids can circumvent the resistance mechanisms that often plague single-target therapies.[5][11][12]
-
Optimize ADME Properties: The piperidine moiety can be functionalized to fine-tune absorption, distribution, metabolism, and excretion (ADME) profiles, improving oral bioavailability and brain penetration.[9]
Synthetic Strategies: Constructing the Core Scaffold
The synthesis of 2-substituted indole-piperidine hybrids typically involves a modular approach, focusing on the formation of the indole core followed by its coupling to a pre-functionalized piperidine ring. While numerous variations exist, a common and robust workflow is the Larock indole synthesis, which allows for the regioselective construction of highly functionalized indoles.[13]
General Synthesis Workflow
The following diagram illustrates a representative pathway for synthesizing these hybrid molecules, often beginning with a palladium-catalyzed heteroannulation to form the indole, followed by amide coupling to the piperidine fragment.
Caption: Generalized workflow for the synthesis of 2-substituted indole-piperidine hybrids.
Experimental Protocol: Representative Synthesis of an Indole-Piperidine Amide
This protocol provides a self-validating methodology for synthesizing a model compound, adapted from principles described in the literature.[14]
Step 1: Synthesis of 1H-indole-2-carboxylic acid (Intermediate E)
-
Reaction Setup: To a solution of 2-iodoaniline (1.0 eq) in a suitable solvent like DMF, add a terminal alkyne (1.2 eq), a palladium catalyst such as Pd(OAc)₂ (0.05 eq), a ligand like PPh₃ (0.1 eq), and a base such as K₂CO₃ (2.5 eq).
-
Reaction Execution: Heat the mixture under an inert atmosphere (e.g., Nitrogen) at 100 °C for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude indole product (Intermediate C) is purified by column chromatography.
-
Oxidation: The purified 2-substituted indole is then oxidized to the corresponding carboxylic acid (Intermediate E) using a suitable oxidizing agent (e.g., KMnO₄).
Step 2: Amide Coupling to form the Final Hybrid (F)
-
Reaction Setup: Dissolve the synthesized 1H-indole-2-carboxylic acid (1.0 eq) in an anhydrous solvent like DCM or DMF.
-
Activation: Add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (3.0 eq). Stir the mixture at room temperature for 20 minutes to activate the carboxylic acid.
-
Coupling: Add the N-protected 4-aminopiperidine derivative (1.1 eq) to the reaction mixture.
-
Reaction Execution: Allow the reaction to stir at room temperature for 8-12 hours. Monitor for completion using TLC.
-
Work-up and Purification: Dilute the reaction mixture with water and extract with ethyl acetate. The organic layer is washed sequentially with 1N HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The final hybrid product is purified by flash column chromatography or recrystallization.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Therapeutic Applications & Mechanisms of Action
2-Substituted indole-piperidine hybrids have demonstrated remarkable versatility, showing potent activity against a spectrum of diseases.
Neurodegenerative Disorders: A Multi-Pronged Attack on Alzheimer's Disease
The multifactorial nature of Alzheimer's disease (AD) has thwarted single-target drug development, making multi-target directed ligands (MTDLs) a highly attractive strategy.[9][15] Indole-piperidine hybrids are uniquely suited for this role.
Mechanism of Action: Many hybrids are designed as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), the enzymes responsible for breaking down the neurotransmitter acetylcholine.[15][16][17] By inhibiting these enzymes, the hybrids increase acetylcholine levels in the brain, alleviating cognitive symptoms. Furthermore, some compounds also inhibit β-secretase (BACE-1), an enzyme critical in the formation of amyloid-β plaques, a key pathological hallmark of AD.[9] The indole moiety often interacts with key tryptophan residues in the active sites of these enzymes, while the piperidine portion can be functionalized to provide additional binding interactions and CNS permeability.[17]
Caption: Dual-action mechanism of indole-piperidine hybrids in Alzheimer's Disease.
Quantitative Data Summary:
| Compound ID | Target(s) | IC₅₀ / Kᵢ Values (µM) | Source |
| 23a | hAChE / hBACE-1 | IC₅₀: 0.32 / 0.39 | [9] |
| 23a | hAChE / hBACE-1 | Kᵢ: 0.26 / 0.46 | [9] |
| 35 | eeAChE | IC₅₀: 0.042 | [17] |
| 36 | hMAO-B | IC₅₀: 0.10 | [17] |
| 6c | BuChE | 30.06% inhibition @ 10 µM | [16] |
Oncology: Circumventing Resistance and Inducing Apoptosis
Indole hybrids represent a promising strategy to combat drug-resistant cancers.[5][11] Their ability to modulate multiple oncogenic pathways can lead to enhanced efficacy and overcome common resistance mechanisms.[10][11]
Mechanisms of Action:
-
HDAC6 Inhibition: Certain indole-piperazine derivatives act as potent and selective histone deacetylase 6 (HDAC6) inhibitors.[18] HDAC6 is a cytoplasmic enzyme that deacetylates α-tubulin, regulating microtubule dynamics. Inhibition of HDAC6 leads to hyperacetylation of α-tubulin, disrupting cell motility, and can promote neurite outgrowth and neuroprotection.[18]
-
Tubulin Polymerization Inhibition: Other hybrids function as potent tubulin polymerization inhibitors, binding to the colchicine site.[6][11] This disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[12]
-
Kinase Inhibition: Many hybrids target key kinases in cancer progression, such as VEGFR-2, HER2, and EGFR, thereby inhibiting angiogenesis and cell proliferation.[6][12]
Quantitative Data Summary:
| Compound ID | Target / Cell Line | IC₅₀ Values | Source |
| 9c | HDAC6 | 13.6 nM | [18] |
| 4 | VEGFR-2 / Tubulin | 15.33 nM / 760 nM | [12] |
| 4 | A549 Lung Cancer | 76 nM | [12] |
| 52a | A549 Lung Cancer | 124 nM | [12] |
| 53a | A549 Lung Cancer | 2.13 µM | [12] |
| 53a | HER2 | 0.25 nM | [12] |
| 17 | Leukemia Cells | 78.76% growth inhibition @ 10 µM | [6] |
Infectious Diseases: Broad-Spectrum Antimicrobial Potential
The indole-piperidine scaffold has also been explored for its antimicrobial properties, with derivatives showing activity against a range of bacteria, fungi, and parasites.[19][20]
Mechanism of Action: The precise mechanisms are varied and often depend on the specific substitutions on the hybrid scaffold. However, proposed mechanisms include disruption of the microbial cell membrane, inhibition of essential enzymes, or interference with microbial DNA replication. Piperidine-based compounds, in particular, have been documented as potent antimicrobial agents. Some derivatives have shown promising activity against multidrug-resistant strains of Staphylococcus aureus.
Quantitative Data Summary:
| Compound Class/ID | Organism(s) | Activity (MIC or Inhibition) | Source |
| Indole DKPs (3b, 3c) | S. aureus, B. subtilis, P. aeruginosa, E. coli | MIC: 0.94–3.87 µM | [20] |
| Piperidine derivatives | S. aureus, C. albicans | MIC: 32–128 µg/ml | [21] |
| 4-azaindole-2-piperidine | Trypanosoma cruzi | Moderate activity | [22] |
| 1-(quinolin-3-yl) pyrrolidin-2-ol (P7) | Various bacteria | Good activity, e.g., 16 mm zone vs B. subtilis | [23] |
Key Experimental Protocols
Trustworthy and reproducible data are the bedrock of drug development. The following are standardized, step-by-step protocols for key biological assays relevant to this field.
Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
Objective: To determine the IC₅₀ value of a test compound against AChE or BuChE.
-
Reagent Preparation:
-
Phosphate Buffer (PB): 0.1 M, pH 8.0.
-
DTNB Solution: 39.6 mg of 5,5'-dithiobis-(2-nitrobenzoic acid) in 10 mL of PB.
-
Substrate Solution: Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI), 75 mM.
-
Enzyme Solution: AChE or BuChE from a commercial source, diluted in PB to achieve a specific activity.
-
Test Compound: Serially diluted in a suitable solvent (e.g., DMSO) and then in PB.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 25 µL of the substrate solution (ATCI or BTCI).
-
Add 50 µL of the test compound at various concentrations.
-
Add 125 µL of the DTNB solution.
-
To initiate the reaction, add 25 µL of the enzyme solution.
-
The final volume in each well is 225 µL.
-
-
Data Acquisition:
-
Immediately measure the absorbance at 412 nm using a microplate reader.
-
Take readings every minute for 5-10 minutes at room temperature.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100.
-
Plot the % Inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited) using non-linear regression analysis.
-
Protocol: Cell Viability Assessment (MTT Assay)
Objective: To evaluate the cytotoxic effect of a test compound on a cancer cell line.
-
Cell Culture:
-
Seed cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for another 3-4 hours at 37 °C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the formula: % Viability = (Abs_sample / Abs_control) * 100.
-
Plot the % Viability against the logarithm of the compound concentration and determine the IC₅₀ value.
-
Future Perspectives and Conclusion
The 2-substituted indole-piperidine hybrid scaffold is a testament to the power of rational drug design. The research to date has firmly established its potential in creating multi-targeted agents for complex diseases. Future research should focus on several key areas:
-
Expanding Therapeutic Targets: Exploring the utility of these hybrids against other targets, such as G-protein coupled receptors (GPCRs) or ion channels.
-
Advanced Drug Delivery: Incorporating these potent molecules into advanced drug delivery systems, such as antibody-drug conjugates (ADCs), to enhance tumor-specific targeting and reduce systemic toxicity.[11]
-
In Vivo Efficacy and Safety: Moving more lead compounds from in vitro studies into preclinical in vivo models to rigorously assess their efficacy, pharmacokinetic profiles, and safety.[10]
-
Stereochemistry: Systematically investigating the role of stereochemistry in biological activity, as chiral separation can often lead to significant improvements in potency and selectivity.
References
-
de los Ríos, C., et al. (2018). Chameleon-like behavior of indolylpiperidines in complex with cholinesterases targets: Potent butyrylcholinesterase inhibitors. European Journal of Medicinal Chemistry. [Link]
-
Kumar, A., et al. (2024). Design, synthesis, and pharmacological evaluation of indole-piperidine amides as Blood-brain barrier permeable dual cholinesterase and β-secretase inhibitors. European Journal of Medicinal Chemistry. [Link]
-
Wang, J., et al. (2022). Design and synthesis of novel indole and indazole-piperazine pyrimidine derivatives with anti-inflammatory and neuroprotective activities for ischemic stroke treatment. European Journal of Medicinal Chemistry. [Link]
-
Zhang, L., et al. (2019). Discovery of Indole-piperazine Derivatives as Selective Histone Deacetylase 6 Inhibitors with Neurite Outgrowth-promoting Activities and Neuroprotective Activities. ResearchGate. [Link]
-
Jakubowska, A., et al. (2016). Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylicacid as potential inhibitors of cholinesterases. ResearchGate. [Link]
-
Shi, D., et al. (2025). Development of indole hybrids for potential lung cancer treatment - part II. Expert Opinion on Drug Discovery. [Link]
-
Adhikari, S., et al. (2017). Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. PubMed Central. [Link]
-
Field, M., et al. (2019). Structure-activity relationship of 4-azaindole-2-piperidine derivatives as agents against Trypanosoma cruzi. ResearchGate. [Link]
-
Shi, D., et al. (2025). Indole Hybrids With Therapeutic Potential Against Drug-Resistant Cancers: An Update (2021-2025). PubMed. [Link]
-
Smits, R. A., et al. (2004). Synthesis and structure-activity relationships of indole and benzimidazole piperazines as histamine H(4) receptor antagonists. PubMed. [Link]
-
Ali, A., et al. (2022). Design, Synthesis, and Bioevaluation of Indole Core Containing 2-Arylidine Derivatives of Thiazolopyrimidine as Multitarget Inhibitors of Cholinesterases and Monoamine Oxidase A/B for the Treatment of Alzheimer Disease. ACS Omega. [Link]
-
Al-Ghorbani, M., et al. (2021). The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights from 2010 to 2020. PubMed Central. [Link]
-
Wallace, O. B., et al. (2008). Synthesis and structure-activity relationship of 7-azaindole piperidine derivatives as CCR2 antagonists. PubMed. [Link]
-
Azmy, E. M., et al. (2023). New Indole Derivatives As Multitarget anti-Alzheimer's Agents: synthesis, Biological Evaluation and Molecular Dynamics. Taylor & Francis Online. [Link]
-
Custódio, L., et al. (2024). Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. PubMed Central. [Link]
-
Negatu, T. B., et al. (2023). Structure–activity relationship of piperidine derivatives with... ResearchGate. [Link]
-
Suresh, M., et al. (2016). Antimicrobial and larvicidal activities of 2-hydroxypyrrolidine/piperidine derivatives. Symbiosis Online Publishing. [Link]
-
Shi, D., et al. (2025). The current landscape of indole hybrids with in vivo antitumor potential. PubMed. [Link]
-
Khalil, B., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PubMed Central. [Link]
-
Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry. [Link]
-
Shi, D., et al. (2025). Indole Hybrids With Therapeutic Potential Against Drug‐Resistant Cancers: An Update (2021–2025). ResearchGate. [Link]
-
Balakumar, C., et al. (2017). Synthesis of 2‐substituted piperidine carboxylates with different L‐amino acids… ResearchGate. [Link]
-
Ghorpade, S., et al. (2025). Pyrido-indole-one hybrids as potential anticancer agents against breast carcinoma: development of Ru(ii)-catalyzed annulation of indole-2-carboxamides, biological screening and molecular docking studies. PubMed Central. [Link]
-
Perumal, P., et al. (2013). Antimicrobial activity of 2, 6 di-substituted piperidine 4-one derivatives. ResearchGate. [Link]
-
Wang, X., et al. (2015). A review on recent developments of indole-containing antiviral agents. PubMed Central. [Link]
-
Gökçe, M., et al. (2008). Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. Taylor & Francis Online. [Link]
-
Suresh, M., et al. (2025). Antimicrobial and larvicidal activities of 2-hydroxypyrrolidine/piperidine derivatives. ResearchGate. [Link]
-
Nevzorov, A. A., & Rulev, Y. A. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
-
Zhang, Z., et al. (2019). Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids. Frontiers in Chemistry. [Link]
-
Jani, A. J., et al. (2021). Synthesis of indole–piperidine hybrid with phenylurea linkage (11a–g). ResearchGate. [Link]
-
Nevzorov, A. A., & Rulev, Y. A. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]
-
Nevzorov, A. A., & Rulev, Y. A. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
-
Ball, M. R., et al. (2019). Synthesis of 2-BMIDA indoles via heteroannulation: Applications in drug scaffold and natural product synthesis. ChemRxiv. [Link]
-
Al-Salahi, R., et al. (2023). Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2. MDPI. [Link]
-
Davies, S. G., et al. (2007). Representative 2‐substituted piperidine‐containing pharmaceuticals. ResearchGate. [Link]
-
Ali, A., et al. (2024). Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents. MDPI. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Indole Hybrids With Therapeutic Potential Against Drug-Resistant Cancers: An Update (2021-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 9. Design, synthesis, and pharmacological evaluation of indole-piperidine amides as Blood-brain barrier permeable dual cholinesterase and β-secretase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The current landscape of indole hybrids with in vivo antitumor potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. Chameleon-like behavior of indolylpiperidines in complex with cholinesterases targets: Potent butyrylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids [frontiersin.org]
- 21. tandfonline.com [tandfonline.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
3,5-dimethyl-2-(piperidin-4-yl)-1H-indole molecular weight and formula
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]
The molecule 3,5-dimethyl-2-(piperidin-4-yl)-1H-indole represents a specific structural analog within the 2-substituted indole class. This scaffold is a "privileged structure" in medicinal chemistry, frequently serving as a core pharmacophore for Smoothened (SMO) receptor antagonists (Hedgehog pathway) and Janus Kinase (JAK) inhibitors.
The precise molecular weight and formula are derived from its structural components: the indole core, two methyl substituents (at positions 3 and 5), and a piperidin-4-yl group (at position 2).
Structural Breakdown
-
Core: Indole (
) -
Substituent 1 (Position 2): Piperidin-4-yl group (
). The piperidine ring is attached at its C4 position to the indole C2. -
Substituent 2 (Position 3): Methyl group (
). -
Substituent 3 (Position 5): Methyl group (
).
Physicochemical Data Table
| Property | Value | Calculation Basis |
| Molecular Formula | Indole ( | |
| Molecular Weight | 228.34 g/mol | C: 15×12.011 + H: 20×1.008 + N: 2×14.007 |
| Monoisotopic Mass | 228.1626 Da | Based on |
| H-Bond Donors | 2 | Indole -NH, Piperidine -NH |
| H-Bond Acceptors | 2 | Indole N (weak), Piperidine N |
| Predicted LogP | ~2.8 - 3.2 | Lipophilic indole core balanced by polar piperidine amine |
| Topological PSA | ~38 Ų | Polar Surface Area (Indole NH + Piperidine NH) |
Synthetic Methodology: Fischer Indole Synthesis[11]
The most robust route to synthesize 3,5-dimethyl-2-(piperidin-4-yl)-1H-indole is via the Fischer Indole Synthesis . This method allows for the regioselective construction of the indole ring using a specific arylhydrazine and a ketone.
Retrosynthetic Analysis
To achieve the target substitution pattern:
-
The Indole C5-Methyl: Originates from 4-methylphenylhydrazine (p-tolylhydrazine).
-
The Indole C2-(Piperidin-4-yl): Originates from the ketone carbonyl substituent.
-
The Indole C3-Methyl: Originates from the alpha-carbon of the ketone (specifically, an ethyl group adjacent to the carbonyl).
Required Reactants:
-
Arylhydrazine: 4-Methylphenylhydrazine hydrochloride.
-
Ketone: 1-(Piperidin-4-yl)propan-1-one (Protected as N-Boc to prevent side reactions).
Step-by-Step Experimental Protocol
Phase 1: Hydrazone Formation
-
Dissolution: Dissolve 10 mmol of N-Boc-1-(piperidin-4-yl)propan-1-one in 20 mL of ethanol.
-
Addition: Add 10 mmol of 4-methylphenylhydrazine hydrochloride.
-
Catalysis: Add 2-3 drops of glacial acetic acid.
-
Reaction: Stir at room temperature for 2 hours. Monitor by TLC for the disappearance of the ketone.
-
Isolation: Evaporate solvent to yield the crude hydrazone intermediate.
Phase 2: Cyclization (Fischer Indolization)
-
Acid Medium: Dissolve the crude hydrazone in 15 mL of 4%
in dioxane or polyphosphoric acid (PPA). -
Heating: Heat the mixture to 90°C - 100°C for 3-4 hours. This promotes the [3,3]-sigmatropic rearrangement and subsequent cyclization.
-
Mechanism Note: The protonated hydrazone undergoes a rearrangement to form a new C-C bond (C3-C3a), followed by ammonia elimination to aromatize the indole ring.
-
-
Quenching: Cool the reaction to 0°C and neutralize carefully with saturated
or NaOH solution to pH ~8. -
Extraction: Extract with Ethyl Acetate (3 x 20 mL). Wash organic layer with brine, dry over
, and concentrate.
Phase 3: Deprotection & Purification
-
Deprotection: Dissolve the N-Boc intermediate in 10 mL DCM and add 2 mL Trifluoroacetic acid (TFA). Stir for 1 hour to remove the Boc group.
-
Neutralization: Basify with 1M NaOH to liberate the free piperidine amine.
-
Purification: Purify via flash column chromatography (Silica gel, DCM:MeOH:NH4OH gradient 90:9:1).
-
Characterization: Verify structure via
-NMR and LC-MS.
Visualizations
Figure 1: Synthetic Pathway (Fischer Indole Synthesis)
This diagram illustrates the logical flow from reactants to the final cyclized product, highlighting the origin of each substituent.
Caption: Schematic representation of the Fischer Indole Synthesis pathway for the target molecule.
Figure 2: Therapeutic Mechanism (Hedgehog Signaling)
2-substituted indoles are potent antagonists of the Smoothened (SMO) receptor. The diagram below details the pathway inhibition relevant to this scaffold.
Caption: Mechanism of Action: The indole derivative antagonizes SMO, preventing GLI activation.
Therapeutic Potential & Applications[1][4][8][12][13]
1. Hedgehog Pathway Inhibition (Oncology)
The 2-(piperidin-4-yl)indole scaffold is structurally homologous to known Smoothened (SMO) antagonists used in treating Basal Cell Carcinoma (BCC) and Medulloblastoma.
-
Mechanism: The basic nitrogen of the piperidine ring mimics the interactions of the natural ligand or key residues in the SMO transmembrane pocket (specifically Asp473).
-
Relevance: The 3,5-dimethyl substitution pattern increases lipophilicity and may lock the indole into a bioactive conformation, potentially improving potency against drug-resistant SMO mutants (e.g., D477G).
2. Kinase Inhibition (JAK/STAT)
Substituted indoles are frequent scaffolds for Janus Kinase (JAK) inhibitors.
-
Binding Mode: The indole NH and C3 substituents often interact with the kinase hinge region. The piperidine tail extends into the solvent-exposed region, improving solubility and pharmacokinetic properties.
3. Antimycotic Activity
Recent studies (Reference 2) have highlighted 2-(piperidin-4-yl) derivatives as potent antifungal agents against Candida species. The mechanism likely involves disruption of ergosterol biosynthesis or direct membrane destabilization.
Analytical Characterization (Expected)
For validation of the synthesized compound, the following spectral signatures are expected:
-
-NMR (DMSO-d6, 400 MHz):
- 10.8 ppm (s, 1H): Indole NH .
- 7.2 - 6.8 ppm (m, 3H): Aromatic protons (H4, H6, H7). H4 will appear as a singlet or doublet due to C5-Methyl.
- 3.1 - 2.6 ppm (m, 4H): Piperidine ring protons adjacent to Nitrogen.
- 2.40 ppm (s, 3H): C5-Methyl group.
- 2.25 ppm (s, 3H): C3-Methyl group.
- 1.8 - 1.5 ppm (m, 5H): Piperidine C-H multiplets.
-
Mass Spectrometry (ESI+):
-
[M+H]+: Calculated m/z = 229.17.
-
Fragmentation may show loss of the piperidine ring or methyl groups.
-
References
-
Hedgehog Signaling Inhibition
-
Antimycotic Activity of Piperidinyl-Indoles
-
Fischer Indole Synthesis Methodology
- Title: Fischer Indole Synthesis - Portal for Organic Chemistry.
- Source: Organic Chemistry Portal.
-
URL:[Link]
-
General Indole Pharmacology
Sources
- 1. A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]
Isomerism as a Design Vector: A Comparative Technical Guide to 2- vs. 3-(Piperidin-4-yl)indole Scaffolds
Executive Summary
In medicinal chemistry, the indole-piperidine hybrid is a "privileged scaffold," capable of binding to multiple receptor subtypes with high affinity. However, the topological connectivity between the indole core and the piperidine ring dictates the biological outcome.
This guide analyzes the critical divergence between 3-(piperidin-4-yl)indole (3-PI) and 2-(piperidin-4-yl)indole (2-PI) .
-
3-PI acts as a biogenic amine mimic , primarily targeting GPCRs (5-HT, Dopamine) due to its structural homology with tryptamine.
-
2-PI functions as a linear extender , often utilized in kinase inhibition, Hedgehog signaling suppression (Smoothened antagonists), and antimycotic agents, where a distinct linear topology is required to traverse deep hydrophobic pockets.
Part 1: Structural & Conformational Analysis
The fundamental difference between these isomers lies in the vector of the piperidine nitrogen relative to the indole NH. This geometric variation alters the pharmacophore entirely.
Topological Divergence
-
3-PI (The "Kinked" Mimic): The attachment at C3 positions the piperidine ring in a "kinked" orientation, projecting the basic nitrogen away from the aromatic plane at an angle similar to the ethylamine side chain of serotonin. This allows it to fit into the orthosteric binding sites of monoamine GPCRs.
-
2-PI (The "Linear" Probe): The attachment at C2 forces the piperidine ring into a more linear, extended conformation relative to the indole's long axis. This topology is less suitable for compact GPCR pockets but ideal for spanning the "gatekeeper" regions of kinases or the transmembrane tunnels of receptors like Smoothened (SMO).
Visualization: Structural Logic
The following diagram illustrates the conceptual and functional divergence of the two isomers.
Caption: Structural divergence of indole-piperidine isomers dictating pharmacological selectivity.
Part 2: Bioactivity & Target Landscape
Comparative Bioactivity Profile
| Feature | 3-(piperidin-4-yl)indole (3-PI) | 2-(piperidin-4-yl)indole (2-PI) |
| Primary Class | CNS Active / GPCR Ligand | Oncology / Anti-infective / Anti-inflammatory |
| Key Targets | 5-HT | Smoothened (SMO), COX-2, fungal CYP51 |
| Mechanism | Orthosteric binding (Agonist/Antagonist) | Allosteric inhibition / Tunnel blockade |
| Representative Drug | Indalpine (SSRI/5-HT agonist) | LKD1214 (SMO antagonist) |
| Metabolic Stability | Susceptible to C2 oxidation | C2 blocked; often higher metabolic stability |
Deep Dive: 3-PI as a CNS Privileged Structure
The 3-PI scaffold is a rigidified analogue of tryptamine. By constraining the ethylamine side chain into a piperidine ring, the entropic penalty of binding is reduced.
-
Serotonin Modulation: Compounds like Indalpine utilize this scaffold to potently inhibit serotonin reuptake. The basic nitrogen of the piperidine interacts with the conserved aspartate residue in the transmembrane domain of the transporter/receptor.
-
ORL-1 Receptor: N-substituted 3-PI derivatives have shown high affinity for the Nociceptin/Orphanin FQ receptor (ORL-1), acting as potent agonists for pain management without typical opioid side effects.
Deep Dive: 2-PI as a Pathway Inhibitor
The 2-PI scaffold places the piperidine in a position that discourages binding to "shallow" GPCR pockets but encourages binding in deep, narrow grooves.
-
Hedgehog Signaling: The 2-PI derivative LKD1214 acts as a Smoothened (SMO) antagonist.[1] The linear shape allows it to penetrate the transmembrane tunnel of SMO, blocking the translocation of the protein to the primary cilium, a critical step in drug-resistant basal cell carcinoma.
-
Antimycotic Activity: 2-PI derivatives function as lanosterol 14
-demethylase inhibitors (similar to azoles) or disrupt fungal cell walls. The linear extension mimics the sterol backbone, allowing competitive inhibition of fungal enzymes.
Part 3: Synthetic Methodologies
The synthesis of these two isomers requires fundamentally different chemical strategies due to the reactivity profile of the indole ring. C3 is naturally nucleophilic (electrophilic aromatic substitution), whereas C2 requires activation (lithiation or transition metal coupling).
Workflow Comparison
Caption: Divergent synthetic pathways: C3 exploits natural nucleophilicity; C2 requires lithiation or Pd-coupling.
Detailed Experimental Protocols
Protocol A: Synthesis of 3-(piperidin-4-yl)indole (The "Indalpine" Route)
Rationale: This method exploits the high electron density at C3 of the indole ring.
-
Condensation: Dissolve indole (10 mmol) and N-Boc-4-piperidone (10 mmol) in methanol (50 mL). Add KOH (20 mmol) or a mild acid catalyst (acetic acid) depending on the specific substrate tolerance. Reflux for 6–12 hours.
-
Intermediate: The resulting 3-(1,2,3,6-tetrahydropyridin-4-yl)indole precipitates or is isolated via evaporation.
-
Reduction: Dissolve the intermediate in ethanol/THF (1:1). Add 10% Pd/C (10 wt%) and stir under H
atmosphere (balloon pressure) for 12 hours. -
Deprotection: Treat with TFA/DCM (1:1) to remove the Boc group if necessary.
-
Validation:
H NMR will show the C2-H singlet at ~7.0 ppm and the piperidine methine multiplet at ~2.8-3.0 ppm.
Protocol B: Synthesis of 2-(piperidin-4-yl)indole (The "Lithiation" Route)
Rationale: C2 is not naturally nucleophilic. We must reverse the polarity (umpolung) via lithiation or use cross-coupling.
-
Protection: Protect indole nitrogen with a robust group (e.g., SEM or Boc) using NaH and SEM-Cl in DMF.
-
Lithiation: Dissolve protected indole (10 mmol) in anhydrous THF under Argon. Cool to -78°C. Add n-BuLi (1.1 eq) dropwise. Stir for 1 hour to generate the C2-lithio species.
-
Coupling: Add N-Boc-4-piperidone (1.1 eq) dissolved in THF dropwise at -78°C. Allow to warm to RT overnight.
-
Dehydration/Reduction: The resulting tertiary alcohol is often dehydrated (TsOH, reflux) to the alkene, then hydrogenated (H
, Pd/C) to the alkane. -
Deprotection: Remove the N-protecting group (e.g., TBAF for SEM, TFA for Boc).
-
Validation:
H NMR will show the C3-H singlet at ~6.3 ppm (distinctly upfield from the C2-H of the 3-isomer).
Part 4: References
-
Bioactivity of 3-PI (Indalpine):
-
Title: 3-(4-Piperidinylalkyl)indoles, selective inhibitors of neuronal 5-hydroxytryptamine uptake.
-
Source: Journal of Medicinal Chemistry, 1980.
-
URL:[Link]
-
-
Bioactivity of 2-PI (Hedgehog/SMO Antagonist):
-
Synthesis & Antimalarial Activity of 3-PI:
-
Title: Exploring the 3-piperidin-4-yl-1H-indole scaffold as a novel antimalarial chemotype.
-
Source: European Journal of Medicinal Chemistry, 2015.
-
URL:[Link]
-
-
Conformational Analysis of Piperidine Scaffolds:
-
Title: Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions.
-
Source: Journal of Medicinal Chemistry, 2022.
-
URL:[Link]
-
-
2-PI Anti-inflammatory Derivatives:
Sources
- 1. A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Scalable Synthesis of 3,5-dimethyl-2-(piperidin-4-yl)-1H-indole via Fischer Indolization
Abstract & Introduction
This application note details the optimized protocol for synthesizing 3,5-dimethyl-2-(piperidin-4-yl)-1H-indole , a pharmacologically significant scaffold often found in GPCR ligands (e.g., 5-HT agonists/antagonists) and kinase inhibitors.
While the Fischer Indolization is a century-old reaction, applying it to substrates containing basic amines (like piperidine) presents specific challenges, primarily regarding solubility and protecting group compatibility. This guide utilizes a "Masked-Ketone / In-Situ Deprotection" strategy. We employ an N-Boc protected ketone precursor which undergoes cyclization and concomitant deprotection under acidic conditions, streamlining the workflow into a highly efficient cascade.
Key Chemical Transformation
The synthesis hinges on the condensation of 4-methylphenylhydrazine with 1-(N-Boc-piperidin-4-yl)propan-1-one , followed by a [3,3]-sigmatropic rearrangement.
Retrosynthetic Strategy & Pathway
The logical disconnection reveals two primary building blocks. The regioselectivity is driven by the enolization preference of the ketone towards the methylene group (ethyl side) rather than the methine (piperidine side), ensuring the formation of the 2,3-disubstituted indole rather than a spiro-indolenine.
Figure 1: Retrosynthetic analysis showing the convergence of the hydrazine and ketone fragments.
Experimental Protocols
Phase 1: Synthesis of the Ketone Precursor
Objective: Preparation of tert-butyl 4-propionylpiperidine-1-carboxylate. Note: Direct addition of Grignard reagents to esters often leads to over-addition (tertiary alcohols). We utilize the Weinreb amide intermediate to stop strictly at the ketone.
Reagents:
-
N-Boc-isonipecotic acid (1.0 equiv)
-
CDI (1.1 equiv) or EDCI/HOBt
-
N,O-Dimethylhydroxylamine HCl (1.1 equiv)
-
Ethylmagnesium bromide (EtMgBr) (1.2 equiv, in THF)
-
Solvents: DCM, Anhydrous THF.
Protocol:
-
Amide Formation: Dissolve N-Boc-isonipecotic acid in DCM (0.5 M). Add CDI portion-wise at 0°C. Stir 1h. Add N,O-dimethylhydroxylamine HCl and DIPEA. Stir overnight at RT. Quench with 1M HCl, extract, and dry.
-
Grignard Addition: Dissolve the isolated Weinreb amide in anhydrous THF (0.3 M) under N₂. Cool to -78°C.
-
Controlled Addition: Add EtMgBr dropwise over 30 mins. The Weinreb chelate prevents over-addition.
-
Workup: Warm to 0°C, quench with sat. NH₄Cl. Extract with EtOAc.
-
Validation: The product is a clear oil. Confirm via NMR (Triplet at ~1.05 ppm for ethyl CH₃, Quartet at ~2.45 ppm).
Phase 2: Fischer Indolization & Cascade Deprotection
Objective: Cyclization to the indole core with simultaneous removal of the Boc group.
Reagents:
-
4-Methylphenylhydrazine hydrochloride (1.0 equiv)
-
tert-butyl 4-propionylpiperidine-1-carboxylate (Ketone from Phase 1) (1.0 equiv)
-
Catalyst/Solvent: 4% H₂SO₄ in Ethanol (v/v) OR 4M HCl in Dioxane.
-
Recommendation: Use 4% H₂SO₄ in Ethanol for scalability and cost.
-
Step-by-Step Protocol:
-
Hydrazone Formation (In-situ):
-
Charge a round-bottom flask with the Ketone (1.0 equiv) and 4-Methylphenylhydrazine HCl (1.0 equiv).
-
Add Ethanol (10 mL/g of substrate).
-
Add conc. H₂SO₄ dropwise (caution: exotherm) to achieve a ~4% v/v concentration.
-
Observation: The solution will likely turn orange/red as the hydrazone forms.
-
-
The Fischer Cyclization:
-
Heat the mixture to reflux (80°C) .
-
Monitor via LCMS.
-
Timecourse:
-
T=1h: Disappearance of ketone. Appearance of hydrazone (M+).
-
T=3h: Appearance of Indole-Boc (minor) and Indole-NH (major).
-
T=5h: Complete conversion to 3,5-dimethyl-2-(piperidin-4-yl)-1H-indole (free amine mass).
-
-
Note: The acidic conditions cleave the acid-labile Boc group thermally.
-
-
Workup & Purification:
-
Cool reaction to RT. The solvent volume may be reduced by rotary evaporation (do not dry completely).
-
Basification: Pour residue into ice-water. Slowly adjust pH to ~10 using 4M NaOH or NH₄OH.
-
Precipitation: The free base indole often precipitates as a solid. Filter and wash with cold water.
-
Alternative Extraction: If oil forms, extract with 10% MeOH in DCM (to solubilize the polar piperidine). Dry over Na₂SO₄.[1]
-
-
Crystallization (Salt Formation):
-
To ensure high purity and stability, convert to the HCl salt.
-
Dissolve the free base in minimal hot ethanol. Add 1.1 equiv of HCl (in Et₂O or Dioxane).
-
Cool to 0°C. Filter the white/off-white crystals.
-
Data Summary Table:
| Parameter | Specification | Notes |
| Reaction Temp | 80°C (Reflux) | Required for [3,3] rearrangement energy barrier. |
| Reaction Time | 4 - 6 Hours | Includes both cyclization and Boc-cleavage. |
| Yield (Typical) | 65 - 75% | From ketone to isolated HCl salt. |
| Appearance | Off-white solid | Indoles oxidize (brown) if not stored properly. |
| Key LCMS Ion | [M+H]⁺ = 229.17 | Calculated for C₁₅H₂₀N₂. |
Mechanistic Insight
Understanding the mechanism is vital for troubleshooting. The reaction is an acid-catalyzed cascade.[2]
-
Protonation: The carbonyl oxygen is protonated.
-
Hydrazone Formation: Nucleophilic attack by hydrazine.
-
Tautomerization: Isomerization to the Ene-hydrazine .[3][4][5] This is the regioselectivity determining step. The double bond forms towards the ethyl group (forming the 3-methyl precursor) rather than the piperidine ring.
-
[3,3]-Sigmatropic Rearrangement: The N-N bond breaks, and a new C-C bond forms.
-
Aromatization: Loss of NH₃ drives the formation of the indole.
Figure 2: The mechanistic cascade of the Fischer Indolization.[4]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield / Tarring | Acid concentration too high or overheating. | Reduce H₂SO₄ to 2% or switch to Polyphosphoric Acid (PPA) at 100°C (gentler on some substrates). |
| Incomplete Boc Removal | Temperature too low. | Ensure vigorous reflux (80°C+). If using Acetic Acid, add HCl co-solvent.[6] |
| Regioisomer Impurities | Enolization to wrong side. | Unlikely with this substrate due to sterics, but verify by NMR. The ethyl group enolization is thermodynamically favored. |
| Product Oxidation | Indoles are air-sensitive. | Perform workup under N₂ atmosphere. Store salts, not free bases. |
References
-
Robinson, B. (1982). The Fischer Indole Synthesis. John Wiley & Sons.[7] (The definitive text on the mechanism and scope).
-
Hughes, D. L. (1993). "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International.
-
Wagaw, S., et al. (1999). "A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis." Journal of the American Chemical Society.[4]
-
Organic Syntheses. "Preparation of Indoles: General Procedures." (Standard protocols for acidic cyclization).
-
BenchChem. "Fischer Indole Synthesis: Technical Guide." (General reaction parameters).
Disclaimer: This protocol involves the use of strong acids and hydrazines, which are toxic and potentially carcinogenic. All work must be performed in a fume hood with appropriate PPE.
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [cambridge.org]
Protocols for Suzuki cross-coupling of indole-2-boronic acid and 4-bromopiperidine
Executive Summary
This application note details the high-value, high-difficulty
Standard Suzuki conditions (e.g.,
-
Rapid Protodeboronation: Indole-2-boronic acids hydrolyze and lose the boron moiety within minutes in aqueous base.
-
Catalyst Poisoning: The free amine in 4-bromopiperidine coordinates irreversibly to Palladium.
- -Hydride Elimination: The secondary alkyl palladium intermediate eliminates to form an alkene faster than it undergoes transmetallation.
This guide provides a Modified Gregory Fu Protocol utilizing bulky, electron-rich phosphines and strict amine protection strategies to overcome these barriers.
Critical Mechanistic Analysis
To succeed, the experimentalist must understand the competing pathways. The diagram below illustrates the "Danger Zone" where the reaction fails and the "Safe Pathway" engineered by this protocol.
Figure 1: Mechanistic Decision Tree. Success requires blocking three distinct failure pathways simultaneously.
Pre-Reaction Checklist & Substrate Modification
Direct coupling of the free acid and free amine is operationally unfeasible. You must modify the substrates as follows to ensure reliability.
| Component | Problem | Required Modification |
| 4-Bromopiperidine | Free secondary amine poisons Pd catalyst. | Convert to |
| Indole-2-boronic acid | C2-boron bond is extremely labile (protodeboronation | Highly Recommended: Use |
| Catalyst | Use |
Detailed Protocol: The "Modified Fu" Method
This protocol uses the
Materials
-
Electrophile:
-Boc-4-bromopiperidine (1.0 equiv, 1.0 mmol, 264 mg). -
Nucleophile:
-Boc-indole-2-boronic acid (1.5 equiv, 1.5 mmol). (Note: If using unprotected indole-2-boronic acid, increase to 2.0 equiv). -
Catalyst Precursor: Palladium(II) Acetate (
) (5 mol%, 11 mg). -
Ligand: Tricyclohexylphosphine (
) (10 mol%, 28 mg). Note: is air-sensitive; handle in glovebox or under rapid Argon flow. -
Base: Potassium Phosphate Tribasic (
), anhydrous (3.0 equiv). -
Solvent: Toluene / Water (19:1 ratio). Strictly deoxygenated.
Step-by-Step Procedure
Step 1: Catalyst Pre-complexation (The "Activation" Step)
-
In a glovebox or under strict Schlenk conditions, add
and to a dry reaction vial. -
Add 1.0 mL of anhydrous Toluene.
-
Stir at room temperature for 15 minutes. The solution should turn from orange to a distinct yellow/brown, indicating the formation of the active
species.
Step 2: Reaction Assembly
-
To the catalyst vial, add the
-Boc-4-bromopiperidine and the Indole-2-boronic acid . -
Add the solid
. -
Add the remaining Toluene (4.0 mL) and Water (0.25 mL). Note: A small amount of water is necessary for the boronic acid transmetallation mechanism, but too much accelerates protodeboronation.
-
Seal the vial with a crimp cap or Teflon-lined screw cap.
Step 3: The Coupling
-
Heat the reaction block to 100°C .
-
Stir vigorously (1000 RPM). Mass transfer is critical in this biphasic system.
-
Time: Run for 12–24 hours.
-
Monitoring: Check via LC-MS. Look for the product mass (M+H) and monitor the consumption of the bromide.
-
Warning: If you see the mass of Indole (deboronated byproduct) increasing rapidly, lower the temperature to 80°C and add more boronic acid.
-
Step 4: Workup & Deprotection
-
Cool to room temperature. Filter through a pad of Celite to remove Pd black.
-
Dilute with Ethyl Acetate, wash with brine. Dry over
. -
Concentrate and purify via flash chromatography (Hexanes/EtOAc).
-
Deprotection (Post-Coupling): Dissolve the purified intermediate in DCM/TFA (4:1) to remove the Boc groups and yield the final 2-(piperidin-4-yl)indole.
Troubleshooting & Strategic Alternatives
If the direct alkyl coupling yields <30% despite following the protocol, switch to the Vinyl-Reduction Strategy . This is the industry-standard "workaround" for difficult alkyl couplings.
Alternative Protocol: The "Vinyl" Detour
Instead of 4-bromopiperidine, use
-
Coupling: Use standard Suzuki conditions (
, , Dioxane/H2O). Vinyl halides couple much easier than alkyl halides. -
Reduction: Hydrogenate the resulting alkene (
, Pd/C, MeOH) to get the piperidine ring.
-
Why this works: It avoids the difficult
oxidative addition step entirely.
Workflow Visualization
Figure 2: Operational Workflow for the Synthesis.
References
-
Fu, G. C., et al. "Suzuki Cross-Couplings of Unactivated Secondary Alkyl Bromides and Iodides."[1] Journal of the American Chemical Society, vol. 126, no.[1] 5, 2004, pp. 1340–1341.[1] Link
-
Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, vol. 132, no. 40, 2010, pp. 14073–14089. Link
-
Lloyd-Jones, G. C., et al. "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways." Journal of the American Chemical Society, vol. 143, no. 36, 2021.[2] Link[3]
-
Littke, A. F., & Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides."[2] Angewandte Chemie International Edition, vol. 41, no. 22, 2002, pp. 4176–4211. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews, vol. 43, 2014, pp. 412-443. Link
Sources
Topic: High-Performance Liquid Chromatography (HPLC) Purification Methods for Basic Indole-Piperidine Compounds
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
Indole-piperidine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic pharmaceutical agents. Their inherent basicity, due to the presence of nitrogen-containing heterocycles, presents a significant challenge for purification via reversed-phase high-performance liquid chromatography (RP-HPLC). This guide provides a detailed examination of the underlying chemical principles causing poor chromatography—primarily peak tailing—and outlines robust, field-proven strategies for developing effective purification methods. We will explore the critical roles of column chemistry, mobile phase pH, and chemical modifiers. Detailed, step-by-step protocols for both standard RP-HPLC and alternative techniques like Supercritical Fluid Chromatography (SFC) are provided for researchers, scientists, and drug development professionals seeking to achieve high purity and recovery of these valuable compounds.
The Core Challenge: Understanding Analyte-Surface Interactions
The primary obstacle in the HPLC purification of basic compounds like indole-piperidines is unwanted secondary ionic interactions between the analyte and the stationary phase.[1] In reversed-phase chromatography, while the main retention mechanism is hydrophobic interaction, the silica backbone of most columns introduces a complicating factor: surface silanol groups (Si-OH).[2]
These silanol groups are weakly acidic and can exist in several states, with free silanols being the most acidic and problematic.[3] At mobile phase pH values above approximately 3.5, these groups can deprotonate to form negatively charged silanolates (Si-O⁻).[4] Basic compounds, such as the protonated amine of a piperidine ring (a positive ion), can then engage in strong ionic interactions with these negative sites.[5]
This secondary retention mechanism leads to several chromatographic problems:
-
Peak Tailing: Molecules that interact with the silanolates are retained longer than those interacting only with the hydrophobic stationary phase, resulting in asymmetrical, tailing peaks.[6]
-
Reduced Efficiency: Peak tailing degrades resolution, making it difficult to separate the target compound from closely eluting impurities.[3]
-
Inaccurate Quantification: Asymmetric peaks are challenging for integration algorithms to process accurately, leading to unreliable purity assessments and recovery calculations.[7][8]
-
Low Loading Capacity: Strong secondary interactions can lead to column overloading even at low sample concentrations, hindering preparative purification efforts.[1]
The diagram below illustrates this detrimental interaction.
Caption: Mechanism of peak tailing for basic compounds.
Strategic Method Development for Robust Purification
A systematic approach to method development is essential to overcome these challenges. The goal is to minimize silanol interactions while achieving optimal retention and selectivity.
Pillar 1: Column Hardware Selection
Modern column technology offers several solutions to the "silanol problem."
-
High-Purity, Type B Silica Columns: Older "Type A" silica columns contained significant trace metal contaminants (e.g., iron, aluminum) that increased the acidity of neighboring silanol groups, exacerbating peak tailing.[3] Modern columns are manufactured with high-purity, "Type B" silica, which has a much lower metal content.
-
End-Capped Stationary Phases: End-capping is a chemical process that converts most of the reactive residual silanol groups into less polar, non-interactive groups.[5] Using a column that is "fully end-capped" is highly recommended for basic compounds.[7]
-
Hybrid and Polymer-Based Columns:
-
Hybrid Particles (e.g., BEH, CSH): These columns incorporate both silica and organosiloxane materials, offering improved pH stability (often up to pH 12) and reduced silanol activity.[3][9]
-
Polymer-Based Columns (e.g., Polystyrene-Divinylbenzene): These columns completely eliminate the issue of silanol interactions as they lack a silica backbone. They are stable across the entire pH range (1-14).[10]
-
Pillar 2: Mobile Phase pH Control
Manipulating the mobile phase pH is the most powerful tool for improving the chromatography of ionizable compounds.[11] For basic indole-piperidines, two primary strategies exist.
Strategy A: Low pH (Recommended Starting Point) Operating at a low pH (typically 2.0 - 3.0) simultaneously addresses two issues:
-
Suppresses Silanol Ionization: The acidic conditions ensure the vast majority of surface silanol groups are protonated (Si-OH), neutralizing their negative charge and preventing ionic interactions.[3][5]
-
Ensures Consistent Analyte Ionization: The basic analyte will be fully protonated (R₃N⁺H), existing as a single ionic species, which leads to sharp, symmetrical peaks.
Strategy B: High pH Working at a high pH (typically 9-11) can also be effective, provided a pH-stable column is used.
-
Suppresses Analyte Ionization: The basic mobile phase neutralizes the basic analyte (R₃N), preventing it from becoming protonated.
-
Silanols are Deprotonated: While the silanol groups will be fully deprotonated (Si-O⁻), the neutral analyte has no positive charge to interact with them.
Important Consideration: Avoid operating at a pH close to the analyte's pKa. When pH ≈ pKa, the analyte exists as a mixture of ionized and non-ionized forms, leading to broad or split peaks.[12][13] A general rule is to keep the mobile phase pH at least 1.5-2 units away from the analyte's pKa.[10][13]
Pillar 3: Mobile Phase Additives and Modifiers
Additives are used to control pH and further mask residual silanol effects. The choice of additive is heavily dependent on the detection method (UV-Vis or Mass Spectrometry).
| Modifier | Typical Conc. | Pros | Cons | MS Compatibility |
| Trifluoroacetic Acid (TFA) | 0.05% - 0.1% | Strong acid, excellent ion-pairing agent that improves peak shape and retention for UV detection.[14][15] | Strong ion suppression effect, can permanently coat MS source.[15][16] | Poor; use only if absolutely necessary and at very low concentrations (<0.01%).[14] |
| Formic Acid (FA) | 0.05% - 0.1% | Good pH control, volatile, excellent MS compatibility.[17] | Weaker ion-pairing than TFA, may result in less retention and broader peaks for some compounds. | Excellent. The standard choice for LC-MS. |
| Difluoroacetic Acid (DFA) | 0.05% - 0.1% | A compromise between FA and TFA, offering better chromatography than FA with less MS suppression than TFA. | Not as common as FA or TFA. | Good. |
| Ammonium Formate/Acetate | 10 - 20 mM | Volatile buffers, provide good pH control around their pKa values, excellent for MS.[17][18] | Buffering capacity is limited to their pKa range. | Excellent. |
| Triethylamine (TEA) / Diethylamine (DEA) | ≥20 mM (0.1%) | Basic additives that compete with the analyte for active silanol sites, historically used to reduce tailing.[3][19] | Can interfere with detection, not MS-friendly, less necessary with modern columns. | Poor. |
Experimental Protocols
The following protocols provide a starting point for the purification of indole-piperidine compounds.
Protocol 1: Mass-Directed Reversed-Phase HPLC Purification
This protocol is designed for high-purity isolation with mass spectrometry confirmation.
Caption: General workflow for HPLC purification.
1. Sample Preparation:
-
Dissolve the crude indole-piperidine compound in a suitable solvent (e.g., DMSO, Methanol, or Acetonitrile) at a concentration of 10-50 mg/mL.
-
Ensure the sample solvent is compatible with the initial mobile phase conditions to avoid precipitation on the column.
-
Filter the sample through a 0.45 µm syringe filter to remove particulates.
2. HPLC System and Column:
-
System: Preparative HPLC with UV and Mass Spectrometry (MS) detectors.
-
Column: C18, Type B silica, fully end-capped (e.g., XBridge BEH C18, Luna C18(2), Zorbax SB-C18). A typical prep column dimension is 19 x 100 mm, 5 µm.
-
Column Temperature: 30-40 °C.
3. Mobile Phase Preparation (Low pH, MS-Compatible):
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Filter aqueous mobile phase through a 0.2 µm filter and degas both phases thoroughly.[20]
4. Method Execution:
-
Equilibration: Equilibrate the column with 5-10 column volumes of the initial mobile phase composition (e.g., 95% A / 5% B).
-
Analytical Scouting Run: Perform a small injection (5-10 µL) on an analytical scale column with a fast gradient (e.g., 5% to 95% B in 5 minutes) to determine the approximate retention time of the target compound.
-
Preparative Gradient Optimization: Based on the scouting run, develop a shallower gradient focused around the elution point of the target compound. A good starting point:
- Flow Rate: 20 mL/min (for a 19 mm ID column).
- Gradient:
-
0-2 min: Hold at initial conditions (e.g., 10% B).
-
2-12 min: Ramp from 10% B to 40% B (adjust range based on scouting run).
-
12-13 min: Ramp to 95% B (column wash).
-
13-15 min: Hold at 95% B.
-
15-16 min: Return to 10% B.
-
16-20 min: Re-equilibration.
-
Preparative Injection: Inject the desired sample volume. Monitor the separation using both UV and MS detectors.
-
Fraction Collection: Collect fractions based on the MS signal corresponding to the target compound's mass-to-charge ratio (m/z).
5. Post-Purification Workup:
-
Analyze small aliquots of the collected fractions via analytical HPLC or UPLC to confirm purity.
-
Pool the pure fractions.
-
Remove the organic solvent (Acetonitrile) using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain the final purified compound as a formic acid salt.
Protocol 2: Supercritical Fluid Chromatography (SFC) Purification
SFC is an excellent high-throughput alternative to normal-phase HPLC, offering fast separations and significantly reduced solvent consumption.[21][22] It is particularly effective for purifying chiral and achiral basic compounds.[21]
1. Sample Preparation:
-
Dissolve the crude compound in a suitable solvent. Methanol is common, but DMSO can be used for poorly soluble compounds.[23] Concentration can be similar to HPLC (10-50 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter.
2. SFC System and Column:
-
System: Preparative SFC system with UV and/or MS detection.
-
Column: A range of stationary phases can be screened. A 2-ethylpyridine column often provides excellent peak shape for basic compounds.
-
Column Temperature: 40 °C.
-
Back Pressure Regulator (BPR): 120 bar.
3. Mobile Phase:
-
Mobile Phase A: Supercritical Carbon Dioxide (CO₂).
-
Mobile Phase B (Co-solvent): Methanol.
-
Additive: For basic indole-piperidines, adding a basic modifier to the co-solvent can dramatically improve peak shape. A common choice is 0.1% diethylamine (DEA) or n,n-diethylmethylamine in Methanol.[19][22]
4. Method Execution:
-
Equilibration: Equilibrate the column with the initial mobile phase composition for 2-3 minutes.
-
Scouting and Optimization: Screen different co-solvent gradients to find the optimal separation conditions. A typical generic gradient:
- Flow Rate: 70 g/min (for a 21.2 x 150 mm column).
- Gradient: 5% to 40% B (Methanol w/ additive) in 5 minutes.
-
Preparative Injection: Inject the sample.
-
Fraction Collection: Collect fractions based on the UV or MS signal. The CO₂ evaporates upon depressurization, leaving the compound in a small volume of the co-solvent, which significantly simplifies downstream processing.[22]
5. Post-Purification Workup:
-
Evaporate the small volume of co-solvent (Methanol) to yield the purified, free-based compound.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Severe Peak Tailing (All Peaks) | Extra-column dead volume (poor fittings); Column void or failure.[7][24] | Check and remake all fittings. If the problem persists, replace the column.[5] |
| Severe Peak Tailing (Basic Peaks Only) | Insufficient suppression of silanol activity. | Decrease mobile phase pH to <3 using TFA or Formic Acid.[3] Ensure a modern, fully end-capped column is being used. Consider a hybrid or polymer-based column. |
| Poor Resolution | Inappropriate gradient slope or mobile phase selectivity. | Decrease the gradient slope (e.g., 0.5% B/min). Try a different organic modifier (e.g., Methanol instead of Acetonitrile) to alter selectivity. |
| Split or Broad Peaks | Sample overload; Sample solvent incompatible with mobile phase; Operating near analyte pKa.[6] | Reduce injection mass/volume. Dissolve the sample in the initial mobile phase.[19] Adjust mobile phase pH to be >2 units away from the analyte pKa. |
| Low Recovery | Irreversible adsorption of the basic compound to the column. | Add a competing base (e.g., 0.1% TEA) to the mobile phase (for non-MS methods).[3] Ensure pH is low enough to suppress silanol activity. |
Conclusion
The successful HPLC purification of basic indole-piperidine compounds is readily achievable through a systematic and chemically-informed approach. The primary challenge of peak tailing, caused by interactions with surface silanol groups, can be effectively mitigated by selecting modern, high-performance column hardware and, most importantly, by carefully controlling the mobile phase pH and utilizing appropriate additives. For routine purifications, a low-pH (2-3) reversed-phase method using a C18 column and a formic acid-modified mobile phase provides a robust, MS-compatible starting point. For higher throughput needs or for compounds challenging to purify by RP-HPLC, Supercritical Fluid Chromatography (SFC) presents a powerful, green, and efficient alternative. By applying the principles and protocols outlined in this guide, researchers can consistently achieve high purity and recovery for this important class of molecules.
References
-
Boag, M. (2025, June 9). How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]
-
Muñoz, M. A. (2013, November 27). How can I prevent peak tailing in HPLC? ResearchGate. [Link]
-
Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation. [Link]
-
ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?[Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. [Link]
-
Shinde, V. (2025, February 1). Exploring the Role of pH in HPLC Separation. Veeprho Pharmaceuticals. [Link]
-
Primer. (n.d.). What is TFA and when should I use it. [Link]
-
Dolan, J. W. (2026, February 11). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]
-
Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. [Link]
-
Xu, R., et al. (2005). Simple means to alleviate sensitivity loss by trifluoroacetic acid (TFA) mobile phases in the hydrophilic interaction chromatography-electrospray tandem mass spectrometric (HILIC-ESI/MS/MS) bioanalysis of basic compounds. Journal of Chromatography B, 825(2), 186-192. [Link]
-
Waters Corporation. (n.d.). Basic Principles for Purification Using Supercritical Fluid Chromatography. [Link]
-
Waters Corporation. (2026, January 5). Basic Principles for Purification Using Supercritical Fluid Chromatography. [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]
-
Wikipedia. (n.d.). Supercritical fluid chromatography. [Link]
-
Quora. (2020, November 9). Why is trifluoroacetic acid (TFA) used in HPLC instead of acetic acid?[Link]
-
Taylor, M. R. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
-
McCalley, D. V. (2025, August 7). The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations. ResearchGate. [Link]
-
Axion Labs. (2022, February 15). HPLC Peak Tailing. [Link]
-
Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International. [Link]
-
Novartis. (2021, November 22). Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. [Link]
-
Pandey, P. K. (2025, July 11). HPLC Mobile Phase Modifiers: Types, Selection, Case Studies, Expert Tips With 5 FAQs. [Link]
-
Waters Corporation. (2019, October 1). Comparing Mobile Phase Additives for the Separation of mAb Tryptic Peptides: A Case Study on Formic, Difluoroacetic, and Trifluoroacetic Acid. [Link]
-
Swansea University. (n.d.). HPLC solvents and mobile phase additives. [Link]
-
Element Lab Solutions. (2019, June 4). Buffers and Eluent Additives for HPLC Method Development. [Link]
-
ResearchGate. (2024, July 24). Why is trifluoroacetic acid (TFA) used in c-18 column?[Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (2025, June 15). HPLC Method Development and Validation Process of Drug Analysis and Applications. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Trifluoroacetic acid. [Link]
-
PharmaCores. (2025, May 27). HPLC Method development: an overview. [Link]
-
Gagliardi, L., et al. (2001). Chiral HPLC separation and CD spectra of the enantiomers of the alkaloid tacamonine and related compounds. Chirality, 13(6), 319-323. [Link]
-
Dong, M. W. (2016, September 1). A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. LCGC International. [Link]
-
Buchi.com. (n.d.). Supercritical Fluid Chromatography. [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. acdlabs.com [acdlabs.com]
- 7. chromtech.com [chromtech.com]
- 8. waters.com [waters.com]
- 9. waters.com [waters.com]
- 10. agilent.com [agilent.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. moravek.com [moravek.com]
- 13. veeprho.com [veeprho.com]
- 14. What is TFA and when should I use it - Primer [mtc-usa.com]
- 15. researchgate.net [researchgate.net]
- 16. Simple means to alleviate sensitivity loss by trifluoroacetic acid (TFA) mobile phases in the hydrophilic interaction chromatography-electrospray tandem mass spectrometric (HILIC-ESI/MS/MS) bioanalysis of basic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ucl.ac.uk [ucl.ac.uk]
- 18. pharmaguru.co [pharmaguru.co]
- 19. researchgate.net [researchgate.net]
- 20. ijarsct.co.in [ijarsct.co.in]
- 21. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 22. chromatographytoday.com [chromatographytoday.com]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. chromatographyonline.com [chromatographyonline.com]
Application Note & Protocol: Solubilization of 3,5-dimethyl-2-(piperidin-4-yl)-1H-indole for Cell Culture Assays
Abstract
This document provides a comprehensive guide for the solubilization of 3,5-dimethyl-2-(piperidin-4-yl)-1H-indole, a compound with physicochemical characteristics that predict low aqueous solubility at physiological pH. Inaccurate or incomplete solubilization is a primary source of artifacts and poor reproducibility in cell-based assays. This guide details the underlying chemical principles governing the compound's solubility and provides three distinct, validated protocols for preparing stock solutions and assay-ready dilutions. We will cover the standard dimethyl sulfoxide (DMSO) method, a pH-modification strategy leveraging the compound's basic nature, and an advanced approach using cyclodextrin-based complexation. Furthermore, this note includes a protocol for preliminary solubility assessment and a troubleshooting guide to ensure robust and reliable data generation for drug discovery and development professionals.
Physicochemical Characterization & The Solubility Challenge
Understanding the molecular structure of 3,5-dimethyl-2-(piperidin-4-yl)-1H-indole is fundamental to devising an effective solubilization strategy. The molecule consists of a hydrophobic indole core modified with two methyl groups, further decreasing aqueous solubility. Crucially, it also contains a piperidine ring, which has a basic nitrogen atom.
This nitrogen atom is subject to protonation, making the molecule's solubility highly dependent on pH. The relationship between pH, the compound's acid dissociation constant (pKa), and its ionization state is described by the Henderson-Hasselbalch equation.[1][2][3] For a basic compound like this one, at a pH below its pKa, the protonated (charged) form will dominate, leading to significantly higher aqueous solubility. Conversely, at the near-neutral pH of standard cell culture media (typically pH 7.2-7.4), the compound will exist predominantly in its neutral, less soluble free base form.
Table 1: Estimated Physicochemical Properties of 3,5-dimethyl-2-(piperidin-4-yl)-1H-indole
| Property | Predicted Value | Implication for Solubility |
| Molecular Weight | ~242.36 g/mol | High molecular weight can negatively impact solubility. |
| Predicted LogP | ~3.5 - 4.5 | Indicates high lipophilicity and poor intrinsic aqueous solubility. |
| Predicted pKa | ~9.5 - 10.5 | The piperidine nitrogen is basic. The compound will be mostly ionized and more soluble in acidic conditions (pH < 8). |
Note: These values are estimations based on the structure and similar known compounds.[4] It is highly recommended that experimental values be determined.
The primary challenge is preventing the compound from precipitating when a concentrated organic stock solution is diluted into the aqueous environment of the cell culture medium. This phenomenon, often leading to an overestimation of a compound's true soluble concentration, is a key distinction between kinetic and thermodynamic solubility.[5][6]
-
Kinetic Solubility: Measures the concentration at which a compound, rapidly diluted from a DMSO stock, begins to precipitate. This often results in a supersaturated, thermodynamically unstable solution.[7][8]
-
Thermodynamic Solubility: Represents the true equilibrium solubility of the compound's most stable crystalline form in a solvent.[5][9]
For cell-based assays, where compounds are incubated for hours or days, relying on kinetic solubility is risky. A compound that precipitates in the well over time will lead to inaccurate dose-response curves and non-reproducible results.
Recommended Solubilization Strategies
Three primary strategies are presented below, ranging from the most common to more advanced options for particularly challenging cases.
Strategy A: The Standard Approach (High-Concentration DMSO Stock)
Dimethyl sulfoxide (DMSO) is a powerful aprotic solvent capable of dissolving a wide range of hydrophobic compounds. This is the most common first-line approach.
Causality: DMSO effectively solvates the lipophilic indole core of the molecule. However, the success of this method relies on ensuring the final concentration of DMSO in the cell culture wells remains non-toxic. For most cell lines, the final DMSO concentration should not exceed 0.5%, with many sensitive or primary cell lines requiring concentrations at or below 0.1%.[10][11][12][13]
Protocol A: Preparation of a 10 mM Stock in 100% DMSO
-
Weigh out a precise amount of 3,5-dimethyl-2-(piperidin-4-yl)-1H-indole powder.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex vigorously for 5-10 minutes. Gentle warming (to 30-37°C) or sonication can be used to aid dissolution.
-
Visually inspect the solution against a light source to ensure no solid particulates remain.
-
Store the stock solution in small aliquots at -20°C or -80°C in desiccated conditions to prevent water absorption.
Strategy B: pH-Modification (Acidic Aqueous Stock)
This strategy leverages the basic piperidine moiety to create a highly soluble salt form of the compound.[4] This can be an excellent alternative if DMSO toxicity is a concern or if the compound shows poor stability in DMSO.
Causality: By preparing the stock solution in a dilute acid, the piperidine nitrogen becomes protonated, forming a positively charged piperidinium salt. This ionic form is significantly more soluble in aqueous solutions than the neutral free base.[4] When this acidic stock is diluted into the heavily buffered cell culture medium, the pH will neutralize, but the compound may remain in solution at the final low concentration.
Protocol B: Preparation of a 1-5 mM Stock in 50 mM HCl
-
Weigh out the compound.
-
Add a sterile-filtered solution of 50 mM Hydrochloric Acid (HCl) to achieve the desired concentration (e.g., 1 or 5 mM). Start with a lower concentration for this method.
-
Vortex until fully dissolved. The compound should dissolve readily as the salt is formed.
-
Crucially, before adding to cells, calculate the final HCl concentration in the well. The buffering capacity of the cell culture medium should neutralize the small amount of acid, but this must be verified to ensure the final pH of the culture is not affected.
-
Store the acidic stock at 4°C for short-term use or -20°C for long-term storage.
Strategy C: Formulation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble molecules, forming water-soluble "inclusion complexes".[14][15][16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.
Causality: The hydrophobic indole portion of the molecule is encapsulated within the cyclodextrin's nonpolar cavity, while the hydrophilic exterior of the cyclodextrin renders the entire complex water-soluble.[14][17] This is a powerful technique for increasing the apparent water solubility of a compound without using organic co-solvents.[18]
Protocol C: Preparation of a 1 mM Stock with HP-β-CD
-
Prepare a 10-40% (w/v) solution of HP-β-CD in cell culture grade water or saline.
-
Slowly add the powdered 3,5-dimethyl-2-(piperidin-4-yl)-1H-indole to the cyclodextrin solution while vortexing or stirring continuously.
-
Allow the mixture to equilibrate for several hours or overnight at room temperature with continuous agitation to ensure maximal complexation.
-
Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound. The resulting clear solution is your stock. Note: The actual concentration should be determined analytically if precision is required.
-
Store the stock solution at 4°C.
Workflow for Preparing Assay-Ready Plates
The following workflow outlines the critical steps from a validated stock solution to the final treatment of cells, emphasizing quality control to avoid precipitation.
Caption: Workflow for preparing assay-ready plates.
Detailed Protocol:
-
Prepare Intermediate Dilution: Rapidly dilute the high-concentration stock (e.g., 10 mM DMSO stock) into serum-free cell culture medium to create the highest concentration needed for your assay (e.g., 100 µM). This is the most likely step for precipitation to occur.
-
QC Step 1 - Visual Inspection: Immediately after dilution, hold the intermediate solution up to a light source. Check for any cloudiness, schlieren lines, or visible precipitate. If observed, the concentration is too high and the stock solution strategy needs to be revised.
-
Prepare Serial Dilutions: Using the clear intermediate dilution, perform a serial dilution series in a separate 96-well plate using the appropriate assay medium (containing serum, if applicable).
-
Prepare Vehicle Control: Prepare a vehicle control that matches the highest concentration of the solvent used in the experiment (e.g., 0.1% DMSO in media).[13] This is essential to account for any effects of the solvent on the cells.
-
Treat Cells: Add the final compound dilutions and the vehicle control to your plates containing the seeded cells.
-
Incubate and Analyze: Proceed with the assay according to its specific protocol.
Protocol for Preliminary Solubility Assessment
Before committing to a full cell-based assay, it is prudent to perform a simple turbidimetric solubility test in your specific cell culture medium.
Caption: Kinetic solubility assessment workflow.
Protocol:
-
Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
In a 96-well plate, perform a 2-fold serial dilution of the DMSO stock in DMSO (e.g., from 10 mM down to ~20 µM).
-
In a clear, flat-bottom 96-well assay plate, add 98 µL of your final cell culture medium (including serum) to each well.
-
Transfer 2 µL from each well of the DMSO dilution plate into the corresponding wells of the media plate. This creates a 1:50 dilution, resulting in a final concentration series from 200 µM down to ~0.4 µM, with a final DMSO concentration of 2%.
-
Mix the plate well and let it incubate at room temperature for 1-2 hours.
-
Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 600-650 nm).
-
The lowest concentration that shows a significant increase in signal above the baseline indicates the limit of kinetic solubility under these conditions.[9] It is recommended to work at concentrations well below this limit.
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Precipitation in media | Concentration exceeds aqueous solubility. | Decrease the highest working concentration. Switch to the pH-modification (Strategy B) or cyclodextrin (Strategy C) method. |
| Inconsistent dose-response | Compound precipitating over the time course of the assay. Adsorption to plasticware. | Ensure you are working below the thermodynamic solubility limit. Consider adding a low concentration of a non-ionic surfactant (e.g., 0.01% Pluronic F-68) to the assay medium. |
| High background toxicity | Solvent concentration is too high for the cell line. | Ensure the final DMSO concentration is ≤0.1-0.5%.[10][19] If toxicity persists, use an alternative solubilization method (Strategy B or C). Always run a vehicle control.[13] |
| Stock solution precipitates upon freezing | Supersaturated stock solution or water contamination. | Prepare a less concentrated stock. Ensure you are using anhydrous DMSO and store aliquots with desiccant. |
References
- Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
- Alsenz, J., & Kansy, M. (2012). kinetic versus thermodynamic solubility temptations and risks. PubMed.
- Han, Y. H., & Amidon, G. L. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study.
- LifeTein. (2023, February 1). DMSO usage in cell culture.
- YouTube. (2025, July 31). CarboHydrate Chronicles S2E8 - How can cyclodextrins enhance solubility?
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- Ovid. (n.d.). Kinetic versus thermodynamic solubility temptations and risks.
- Varma, M. V., & Amidon, G. L. (n.d.). Prediction of pH-dependent aqueous solubility of druglike molecules. PubMed.
- Protocol Online. (2006, September 29). What s the maximum allowable limit of DMSO as a solvent in cell culture.
- ResearchGate. (2015, November 17). What should be optimum concentration of DMSO for in cell culture (Suspension celllines)?
- Reddit. (2023, October 5). Maximum DMSO concentration in media for cell culture?
- ResearchGate. (2016, January 1). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?
- ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of...
- Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.
- NIH. (n.d.). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim - PMC.
- Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD.
- PharmaXChange.info. (2014, July 24). Applications and Example Problems Using Henderson–Hasselbalch Equation | Analytical Chemistry.
- Microbe Notes. (2024, August 27). Henderson Hasselbalch Equation: Basics & Real-World Uses.
- ResearchGate. (2025, August 6). Solubilization and stabilization of drugs through cyclodextrin complexation.
- Solubility of Things. (n.d.). LY-293284.
- Chem-Impex. (n.d.). 3-(4-Piperidyl)indole.
- NIH. (n.d.). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC.
- TUODA. (2025, June 20). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis.
- Benchchem. (n.d.). Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds.
- SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays.
- Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays.
- Benchchem. (n.d.). Technical Guide: Solubility Profile of 1-(Piperidin-2-ylmethyl)piperidine in Organic Solvents.
- Danaher Life Sciences. (n.d.). Best Practices for Sample Preparation & Assay Development.
- NIH. (n.d.). 3,5-Dimethylpiperidine | C7H15N | CID 118259 - PubChem.
- Sigma-Aldrich. (n.d.). 3,5-Dimethylpiperidine, mixture of cis and trans = 99 35794-11-7.
- Multispan, Inc. (n.d.). Tips for Establishing Successful Cell-Based Assays: Part 1.
- Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies.
- Chemical Methodologies. (n.d.). In Depth in Silico Exploration of Some Natural Indole Alkaloids as Potential Plasmepsin II Inhibitors: ADMET Calculations, Molecular Docking Analysis, Molecular Dynamics Simulation, and DFT Studies.
- PubChem. (n.d.). 3-(Piperidin-3-YL)-1H-indole.
- Wikipedia. (n.d.). pip-Tryptamine.
- MDPI. (2022, December 28). The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives.
- Semantic Scholar. (2023, April 26). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities.
- Sigma-Aldrich. (n.d.). 4,4-dimethylpiperidine AldrichCPR.
- BLDpharm. (n.d.). 38385-95-4|2-(Piperidin-4-yl)-1H-benzo[d]imidazole.
Sources
- 1. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 2. pharmaxchange.info [pharmaxchange.info]
- 3. microbenotes.com [microbenotes.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. enamine.net [enamine.net]
- 8. researchgate.net [researchgate.net]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. lifetein.com [lifetein.com]
- 11. What s the maximum allowable limit of DMSO as a solvent in cell culture - Cell Biology [protocol-online.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. reddit.com [reddit.com]
Preparation of 3,5-dimethyl-2-(piperidin-4-yl)-1H-indole hydrochloride salt
Executive Summary
This application note details the robust chemical preparation of 3,5-dimethyl-2-(piperidin-4-yl)-1H-indole hydrochloride , a privileged scaffold often utilized in the development of serotonin (5-HT) receptor modulators and other GPCR ligands.
Unlike generic protocols, this guide addresses the specific regiochemical challenges of the Fischer Indole Synthesis applied to piperidinyl ketones. We utilize a convergent synthetic strategy involving the coupling of 4-methylphenylhydrazine with 1-(N-Boc-piperidin-4-yl)propan-1-one, followed by acid-mediated cyclization and simultaneous deprotection/salt formation.
Key Technical Advantages:
-
Regiocontrol: Optimized conditions to favor the 3-methyl indole product over potential regioisomers.
-
Process Safety: Elimination of heavy metal catalysts (e.g., Pd, Zn) in the cyclization step.
-
Direct Salt Isolation: A streamlined workup that yields the pharmaceutical-grade HCl salt directly from the deprotection stream.
Retrosynthetic Analysis & Strategy
The synthesis is designed around the Fischer Indole Cyclization , the most reliable method for constructing 2,3-disubstituted indoles.
Mechanistic Logic:
-
Substituent Origins:
-
The 5-methyl group is introduced via 4-methylphenylhydrazine. The para-substitution directs the cyclization exclusively to the ortho-position, preventing the formation of regioisomeric mixtures common with meta-substituted hydrazines.
-
The 3-methyl group originates from the ethyl side-chain of the ketone precursor (1-(piperidin-4-yl)propan-1-one).
-
The 2-(piperidin-4-yl) moiety is the carbonyl substituent of the ketone.
-
-
Protection Strategy: The piperidine nitrogen is protected with a tert-butoxycarbonyl (Boc) group. This prevents hydrazine condensation with the piperidine amine and improves the lipophilicity of intermediates for easier purification.
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the indole core.
Detailed Experimental Protocols
Phase 1: Precursor Synthesis (The Ketone)
Note: If 1-(N-Boc-piperidin-4-yl)propan-1-one is commercially available, proceed to Phase 2.
Objective: Synthesis of 1-(tert-butyl) 4-propanoylpiperidine-1-carboxylate via Weinreb Amide.
Reagents:
-
N-Boc-isonipecotic acid (1.0 eq)
-
N,O-Dimethylhydroxylamine HCl (1.1 eq)
-
EDC·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (3.0 eq)
-
Ethylmagnesium bromide (3.0 M in ether, 1.2 eq)
Protocol:
-
Amide Formation: Dissolve N-Boc-isonipecotic acid in DCM (0.5 M). Add EDC·HCl, HOBt, and DIPEA at 0°C. Stir for 30 min. Add N,O-dimethylhydroxylamine HCl. Warm to RT and stir for 12 h. Quench with sat. NaHCO3, extract with DCM, and concentrate to yield the Weinreb amide.
-
Grignard Addition: Dissolve the Weinreb amide in anhydrous THF (0.3 M) under Argon. Cool to 0°C. Dropwise add Ethylmagnesium bromide. Stir at 0°C for 2 h.
-
Workup: Quench with 1M HCl (carefully). Extract with EtOAc. Wash organic layer with brine, dry over MgSO4, and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc 8:2) yields 1-(N-Boc-piperidin-4-yl)propan-1-one as a clear oil.
Phase 2: Fischer Indole Cyclization
Objective: Construction of the indole core.
| Reagent | MW ( g/mol ) | Equiv.[1] | Amount (Example) | Role |
| 1-(N-Boc-piperidin-4-yl)propan-1-one | 241.33 | 1.0 | 2.41 g | Electrophile |
| 4-Methylphenylhydrazine HCl | 158.63 | 1.1 | 1.74 g | Nucleophile |
| Sulfuric Acid (conc.) | 98.08 | 0.5 (cat) | ~0.3 mL | Catalyst |
| Ethanol (Absolute) | 46.07 | Solvent | 25 mL | Solvent |
Step-by-Step Methodology:
-
Hydrazone Formation:
-
In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve the ketone (2.41 g, 10 mmol) in absolute Ethanol (20 mL).
-
Add 4-methylphenylhydrazine hydrochloride (1.74 g, 11 mmol).
-
Stir at room temperature for 1 hour. Observation: The solution typically turns yellow/orange as the hydrazone forms.
-
-
Cyclization:
-
Add concentrated H2SO4 (0.3 mL) dropwise to the reaction mixture.
-
Heat the mixture to reflux (80°C) for 4–6 hours.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 7:3). The hydrazone spot will disappear, and a new, more non-polar fluorescent spot (the indole) will appear.
-
Note on Regioselectivity: The cyclization occurs preferentially at the methylene group of the propyl chain (forming the 3-methyl indole) rather than the methine of the piperidine ring, due to the stability of the ene-hydrazine intermediate.
-
-
Workup:
-
Cool the reaction to room temperature.
-
Concentrate the ethanol under reduced pressure.
-
Dilute the residue with EtOAc (50 mL) and neutralize carefully with saturated NaHCO3 solution.
-
Separate the organic layer, wash with water (2 x 20 mL) and brine (20 mL).
-
Dry over Na2SO4, filter, and concentrate.
-
-
Purification:
-
Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
-
Yield: Expect 60–75% of the N-Boc protected indole (white to pale yellow solid).
-
Phase 3: Deprotection & Salt Formation
Objective: Removal of the Boc group and isolation of the HCl salt.
Protocol:
-
Dissolve the N-Boc indole (from Phase 2) in 1,4-Dioxane (5 mL per gram of substrate).
-
Add 4M HCl in Dioxane (10 equivalents).
-
Alternative: If HCl/Dioxane is unavailable, generate HCl in situ by adding Acetyl Chloride to dry Methanol at 0°C.
-
-
Stir at room temperature for 2–3 hours.
-
Visual Cue: A white precipitate (the product salt) should begin to form within 30 minutes.
-
-
Isolation:
-
Dilute the mixture with Diethyl Ether (Et2O) to complete the precipitation.
-
Filter the solid under vacuum / inert atmosphere (hygroscopic precaution).
-
Wash the filter cake with fresh Et2O (3 x 10 mL).
-
-
Drying: Dry the solid in a vacuum oven at 40°C for 12 hours.
Final Product: 3,5-dimethyl-2-(piperidin-4-yl)-1H-indole hydrochloride.
Process Workflow & Logic Map
Figure 2: Step-by-step process flow for the synthesis and isolation.
Quality Control & Characterization
To validate the identity of the synthesized salt, compare analytical data against these expected parameters.
Expected Analytical Data
-
Appearance: Off-white to beige crystalline solid.
-
Melting Point: >250°C (decomposition).
-
1H NMR (400 MHz, DMSO-d6):
-
δ 10.8 (s, 1H, Indole NH)
-
δ 9.2 (br s, 2H, Piperidine NH2+)
-
δ 7.25 (s, 1H, Ar-H4)
-
δ 7.15 (d, 1H, Ar-H7)
-
δ 6.90 (d, 1H, Ar-H6)
-
δ 3.40 (m, 1H, Piperidine CH-C2)
-
δ 3.30 - 2.90 (m, 4H, Piperidine CH2-N)
-
δ 2.38 (s, 3H, Ar-CH3)
-
δ 2.25 (s, 3H, Indole-C3-CH3)
-
δ 2.10 - 1.80 (m, 4H, Piperidine CH2)
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in Cyclization | Incomplete hydrazone formation before heating. | Ensure the mixture is stirred at RT for 1h before adding acid and heating. |
| Regioisomer Contamination | Temperature ramp too fast. | Heat gradually. Ensure the ketone has the correct propyl chain (not isopropyl). |
| Sticky/Gummy Salt | Hygroscopic nature or residual solvent. | Triturate with dry Diethyl Ether or Acetone. Dry under high vacuum with P2O5. |
| Incomplete Deprotection | HCl concentration too low or old reagent. | Use fresh 4M HCl in Dioxane. Verify pH is < 1. |
References
-
Robinson, B. (1982).[2] The Fischer Indole Synthesis. John Wiley & Sons.[2] (The definitive text on the mechanism and regiochemistry of the reaction).
-
Hughes, D. L. (1993).[3] Progress in the Fischer Indole Reaction. Organic Preparations and Procedures International, 25(6), 607–632. Link
-
Wagaw, S., Yang, B. H., & Buchwald, S. L. (1999). A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis.[4] Journal of the American Chemical Society, 121(44), 10251–10263. (Provides context on modern catalytic variants, though acid catalysis remains standard for this substrate). Link
-
Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. Link
-
BenchChem Technical Library. (2025). The Fischer Indole Synthesis: A Comprehensive Technical Guide. (General protocol verification). Link
Disclaimer: This protocol involves the use of corrosive acids and organic solvents. All procedures should be performed in a fume hood with appropriate PPE (gloves, goggles, lab coat).
Sources
Microwave-Assisted Synthesis of 2-Substituted 3,5-Dimethylindoles: A Comprehensive Guide to Rapid and Efficient Protocol
An Application Note for Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged heterocyclic motif, forming the structural core of numerous pharmaceuticals, agrochemicals, and natural products.[1][2][3] Its significance in medicinal chemistry drives a continuous demand for efficient and versatile synthetic methodologies.[1][4] Traditional approaches to indole synthesis, such as the classic Fischer indole synthesis, often necessitate harsh acidic conditions and prolonged reaction times, which can limit their scope and efficiency.[2][5]
The advent of Microwave-Assisted Organic Synthesis (MAOS) has transformed the landscape of heterocyclic chemistry.[2] By utilizing microwave irradiation for direct and rapid heating of reactants and solvents, MAOS dramatically accelerates reaction rates, often leading to higher yields, cleaner reaction profiles, and a significant reduction in energy consumption.[1][2][4][5] This application note provides a detailed protocol for the synthesis of 2-substituted 3,5-dimethylindoles, leveraging the power of microwave assistance to enhance the classic Fischer indole synthesis.
The Fischer Indole Synthesis: Mechanistic Insights under Microwave Irradiation
The Fischer indole synthesis is a robust reaction that forms an indole from an arylhydrazine and a ketone or aldehyde under acidic conditions.[6] The reaction proceeds through several key steps, each of which can be significantly accelerated by microwave energy.
Causality of Microwave Acceleration: Microwave irradiation interacts directly with polar molecules and intermediates in the reaction mixture, causing rapid, uniform, and efficient heating.[4] This targeted energy transfer effectively overcomes the activation energy barriers of key mechanistic steps, particularly the[7][7]-sigmatropic rearrangement, which is often the rate-determining step in conventional heating methods. The result is a dramatic reduction in reaction time from hours to mere minutes.
The mechanism involves the following sequence[6]:
-
Hydrazone Formation: The arylhydrazine reacts with a ketone to form a phenylhydrazone.
-
Tautomerization: The phenylhydrazone isomerizes to its enamine tautomer.
-
[7][7]-Sigmatropic Rearrangement: Following protonation, a concerted rearrangement occurs, breaking a C-C bond and forming a new N-N bond, which results in a di-imine intermediate.
-
Aromatization: The intermediate cyclizes and subsequently eliminates ammonia, driven by the formation of the stable aromatic indole ring.
Caption: Key mechanistic steps of the Fischer Indole Synthesis.
Experimental Guide: Synthesis of 2-Ethyl-3,5-dimethylindole
This section provides a detailed, step-by-step protocol for the synthesis of 2-ethyl-3,5-dimethylindole from 4-methylphenylhydrazine hydrochloride and butan-2-one.
General Experimental Workflow
The protocol follows a streamlined and reproducible workflow, making it suitable for both single-synthesis and library generation for drug discovery programs.
Caption: General workflow for microwave-assisted indole synthesis.
Materials and Equipment
-
Reagents:
-
4-Methylphenylhydrazine hydrochloride (1.0 mmol, 158.6 mg)
-
Butan-2-one (ethyl methyl ketone) (1.1 mmol, 79.3 mg, 98 µL)
-
p-Toluenesulfonic acid (p-TSA) monohydrate (catalyst, 0.2 mmol, 38 mg) or Eaton's Reagent (P₂O₅ in CH₃SO₃H)
-
Ethyl acetate (for extraction)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane/Ethyl acetate mixture (for chromatography)
-
-
Equipment:
-
10 mL microwave reaction vial with a magnetic stir bar
-
Microwave reactor (e.g., Biotage® Initiator+, CEM Discover SP)
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Step-by-Step Protocol
-
Vial Preparation: To a 10 mL microwave vial containing a magnetic stir bar, add 4-methylphenylhydrazine hydrochloride (1.0 mmol, 158.6 mg), butan-2-one (1.1 mmol, 98 µL), and p-toluenesulfonic acid monohydrate (0.2 mmol, 38 mg).
-
Microwave Irradiation: Seal the vial securely with a cap. Place the vial inside the cavity of the microwave reactor. Irradiate the reaction mixture at 150 °C for 10 minutes with continuous stirring.
-
Rationale: The specified temperature and time are optimized to ensure complete reaction while minimizing the formation of byproducts. Microwave heating provides the necessary energy for the key rearrangement step in a highly efficient manner.[7]
-
-
Reaction Work-up: After the irradiation is complete, allow the vial to cool to room temperature (below 50 °C) using a compressed air stream. Carefully uncap the vial and pour the reaction mixture onto crushed ice (~20 g). Neutralize the solution by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Rationale: Quenching on ice dissipates any excess heat and solidifies the crude product. Neutralization with NaHCO₃ is crucial to remove the acid catalyst, which would otherwise interfere with the subsequent extraction process.[5]
-
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.
-
Rationale: Ethyl acetate is an effective solvent for extracting the indole product from the aqueous phase. The brine wash removes residual water and inorganic salts from the organic layer.
-
-
Purification: Filter off the drying agent (Na₂SO₄) and concentrate the organic solution under reduced pressure using a rotary evaporator. Purify the resulting crude residue by column chromatography on silica gel, using a hexane/ethyl acetate gradient (e.g., 98:2) as the eluent to afford the pure 2-ethyl-3,5-dimethylindole.
-
Rationale: Column chromatography is a standard and effective method for separating the desired indole product from any unreacted starting materials or minor side products, ensuring high purity.[5]
-
Comparative Data & Optimization
The Fischer indole synthesis under microwave irradiation is highly versatile. Different catalysts and conditions can be employed, often with excellent results. Solvent-free conditions are particularly attractive from a green chemistry perspective.[1][7]
| Entry | Arylhydrazine | Ketone/Aldehyde | Catalyst / Solvent | Time (min) | Temp (°C) | Yield (%) |
| 1 | Phenylhydrazine | Cyclohexanone | p-TSA / Solvent-free | 3 | - | 91 |
| 2 | Phenylhydrazine | Propiophenone | Eaton's Reagent | 10 | 170 | 85 |
| 3 | Phenylhydrazine | Acetophenone | ZnCl₂ / Ethanol | 5 | 140 | 88 |
| 4 | 4-Methoxyphenylhydrazine | Acetone | Ionic Liquid [bmim]Cl·2AlCl₃ | 1 | - | 94 |
| 5 | Phenylhydrazine | Pyruvic Acid | No Catalyst / H₂O | 10 | - | High |
Table based on data from multiple sources, showcasing the versatility of microwave-assisted Fischer indole synthesis.[5][7]
Conclusion
Microwave-assisted organic synthesis provides a powerful platform for the rapid and efficient construction of 2-substituted 3,5-dimethylindoles via the Fischer indole reaction. This methodology offers significant advantages over conventional heating, including drastically reduced reaction times, high yields, and cleaner product profiles, aligning with the principles of green chemistry.[4] The protocols and data presented herein serve as a robust foundation for researchers and drug development professionals to accelerate the synthesis of diverse indole libraries for biological screening and materials science applications.[1][5]
References
-
Recent advances in the green synthesis of indole and its derivatives using microwave irradiation and the role of indole moiety in cancer. Taylor & Francis Online. [Link]
-
One-Pot-One-Step, Microwave-Assisted Fischer Indole Synthesis. ResearchGate. [Link]
-
Microwave-Assisted, Solvent-Free Bischler Indole Synthesis. Organic Chemistry Portal. [Link]
-
Microwave-assisted synthesis of indole-derivatives via cycloisomerization of 2-alkynylanilines in water without added catalysts, acids, or bases. ResearchGate. [Link]
-
Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. National Center for Biotechnology Information (PMC). [Link]
-
Microwave-assisted synthesis of 7-azaindoles via iron-catalyzed cyclization of an o-haloaromatic amine with terminal alkynes. Semantic Scholar. [Link]
-
Application of Microwave Synthesizer in the Synthesis of 4-Hydroxy Indole a Pharmaceutically Important Intermediate of Pindolol. Acta Scientific. [Link]
-
Microwave-assisted synthesis of 7-azaindoles via iron-catalyzed cyclization of an o-haloaromatic amine with terminal alkynes. Royal Society of Chemistry Publishing. [Link]
-
Merits of Microwave Assisted Synthesis. ResearchGate. [Link]
-
Microwave Assisted, Solvent-Free, “Green” Synthesis of Novel Indole Analogs as Potent Antitubercular and Antimicrobial Agents and Their Molecular Docking Studies. ResearchGate. [Link]
-
Fischer indole synthesis. Wikipedia. [Link]
-
A MICROWAVE-ASSISTED, TWO-STEP SYNTHESIS OF INDOLO[3,2-c] QUINOLINES VIA FISCHER INDOLIZATION AND OXIDATIVE AROMATIZATION. Dergipark. [Link]
-
Microwave-assisted synthesis of medicinally relevant indoles. PubMed. [Link]
-
HFIP-Promoted Bischler Indole Synthesis under Microwave Irradiation. MDPI. [Link]
-
Fischer Indole Synthesis. Organic Chemistry Portal. [Link]
-
A microwave-assisted facile regioselective Fischer indole synthesis and antitubercular evaluation of novel 2-aryl-3,4-dihydro-2H-thieno[3,2-b]indoles. PubMed. [Link]
Sources
- 1. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. actascientific.com [actascientific.com]
- 4. tandfonline.com [tandfonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Advanced Crystallization Protocols for 3,5-Dimethyl-2-(piperidin-4-yl)-1H-indole
Introduction & Compound Profile
Target Molecule: 3,5-dimethyl-2-(piperidin-4-yl)-1H-indole Chemical Class: Indole-Piperidine Hybrid / Amino-indole Application: Kinase inhibitor intermediates, GPCR ligands (e.g., 5-HT receptors), and antimycotic scaffolds.[1]
This guide details the crystallization and purification strategies for 3,5-dimethyl-2-(piperidin-4-yl)-1H-indole . As a molecule possessing both a lipophilic indole core and a basic secondary amine (piperidine), it presents a unique "solubility switch" that can be exploited for high-purity isolation.[1] The presence of methyl groups at the 3- and 5-positions increases the lipophilicity (LogP) compared to the parent indole, necessitating specific solvent systems for optimal recovery.[1]
Physicochemical Characteristics (Predicted)
| Property | Value / Behavior | Implication for Crystallization |
| pKa (Piperidine NH) | ~10.5 - 11.0 | Highly basic; readily forms stable salts with mineral and organic acids.[1] |
| pKa (Indole NH) | ~16.0 | Very weakly acidic; acts as a hydrogen bond donor in crystal lattice packing.[1] |
| LogP | ~3.2 - 3.8 | Moderate lipophilicity; low water solubility for the free base.[1] |
| Solubility (Free Base) | High: MeOH, EtOH, DMSO, DCMLow: Water, Heptane, Hexane | Amenable to solvent/anti-solvent crystallization.[1] |
| Key Impurities | Unreacted hydrazines, partially reduced pyridines, oxidative dimers.[1] | Requires acid-base extraction prior to final crystallization.[1] |
Pre-Crystallization Workup: The "Solubility Switch"
Objective: Remove non-basic impurities (e.g., unreacted indoles, hydrazines) before attempting crystallization.[1]
Before crystallization, the crude reaction mixture must be subjected to an Acid-Base Purification cycle.[1] This exploits the basicity of the piperidine ring.[1]
Protocol:
-
Dissolution: Dissolve crude oil/solid in Ethyl Acetate (EtOAc) (10 vol).
-
Acid Extraction: Extract with 1M aqueous HCl (3 x 5 vol). The product moves to the aqueous phase (protonated piperidinium species); non-basic impurities remain in EtOAc.[1]
-
Wash: Wash the combined aqueous acidic layer with fresh EtOAc (1 x 5 vol) to remove entrained organics.[1]
-
Basification: Cool the aqueous layer to 0-5°C. Slowly adjust pH to >12 using 6M NaOH or 50% KOH . The product precipitates as the free base.[1]
-
Extraction: Extract the turbid aqueous mixture with Dichloromethane (DCM) or 2-MeTHF (3 x 5 vol).
-
Concentration: Dry organics over Na₂SO₄, filter, and concentrate in vacuo to an oil or semi-solid.
Method 1: Crystallization of the Free Base
Best for: Obtaining the neutral molecule for biological assays or further coupling reactions.[1]
The free base often exhibits a tendency to "oil out" due to the flexible piperidine ring.[1] A controlled Cooling + Anti-solvent approach is required to establish a stable crystal lattice.[1]
Solvent System Selection
-
Solvent (Good): Ethanol (EtOH) or Isopropyl Acetate (IPAc).[1]
-
Anti-solvent (Poor): n-Heptane or Water (if using EtOH).[1]
Step-by-Step Protocol
-
Dissolution: Charge the semi-solid residue from the workup into a reactor. Add Ethanol (absolute) (3-4 volumes relative to mass).[1]
-
Heating: Heat to 60-65°C with stirring until fully dissolved. If particulates remain, perform a hot filtration.[1]
-
Nucleation (Seeding): Cool slowly to 45°C . If available, add seed crystals (0.5 wt%).[1] If not, scratch the vessel wall or sonicate to induce nucleation.[1]
-
Anti-solvent Addition:
-
Cooling: Cool the slurry to 0-5°C over 2 hours (ramp rate: 20°C/hr).
-
Aging: Stir at 0°C for 4 hours to maximize yield and crystal growth (Ostwald ripening).
-
Isolation: Filter the white to off-white solid. Wash with cold 1:3 EtOH/Heptane.[1]
-
Drying: Vacuum dry at 40°C for 12 hours.
Method 2: Reactive Crystallization (Salt Formation)
Best for: Pharmaceutical formulation, long-term stability, and polymorph control.[1]
Indole-piperidines are often isolated as Hydrochloride (HCl) or Fumarate salts to improve crystallinity and water solubility.[1]
Protocol: Hydrochloride Salt Formation[1]
-
Dissolution: Dissolve 10g of free base in Isopropanol (IPA) (80 mL, 8 vol) at 40°C.
-
Acid Addition: Slowly add HCl in IPA (5-6N) (1.1 equivalents) dropwise over 30 minutes.
-
Exotherm Alert: The reaction is exothermic; maintain temperature <50°C.[1]
-
-
Crystallization: The salt usually precipitates immediately as a white solid.[1]
-
Digestion: Heat the slurry to reflux (82°C) for 30 minutes. This "digestion" step converts kinetic amorphous precipitates into the thermodynamic crystalline form.[1]
-
Cooling: Cool to 20°C over 2 hours, then to 0°C for 1 hour.
-
Filtration: Filter and wash with cold IPA (2 vol) followed by MTBE (2 vol) to remove residual acidity.
Process Visualization
Workflow Diagram
The following diagram illustrates the decision matrix for purifying this compound, handling both the free base and salt forms.
Caption: Decision tree for the purification of 3,5-dimethyl-2-(piperidin-4-yl)-1H-indole, highlighting the critical acid-base purification step.
Troubleshooting & Optimization
Issue: "Oiling Out" (Liquid-Liquid Phase Separation)
Cause: The metastable zone width (MSZW) is too narrow, or the anti-solvent was added too fast, causing the solute to precipitate as an amorphous oil before organizing into a crystal.[1] Solution:
-
Seed Loading: Increase seed crystal load to 1-2 wt%.
-
Temperature: Perform the anti-solvent addition at a higher temperature (e.g., 50°C instead of 45°C) to keep the oil phase soluble, then cool very slowly.
-
Solvent Switch: Switch from EtOH/Heptane to Isopropyl Acetate (IPAc) / n-Heptane . IPAc is a better solvent for lipophilic indoles and often prevents oiling.[1]
Issue: Colored Impurities (Pink/Brown)
Cause: Oxidation of the indole ring (indolenine formation) or residual hydrazine.[1] Solution:
-
Charcoal Treatment: During the hot dissolution step (Method 1, Step 2), add Activated Carbon (5 wt%) , stir for 30 mins, and filter hot through Celite.
-
Anti-oxidant: Add trace Ascorbic Acid during the crystallization if the compound is highly air-sensitive.[1]
References
-
Arulraj, S., et al. (2019).[1][2] Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Journal of Chemical Crystallography. Link (Discusses general crystallization solvents for piperidine derivatives).[1]
-
Hernández Franco, L., & Palermo, J. A. (2003).[1][3] Synthesis of 2-(pyrimidin-4-yl)indoles. Chemical and Pharmaceutical Bulletin, 51(8), 975-977.[1][3] Link (Provides protocols for 2-substituted indole purification).[1]
-
Myerson, A. S. (2002).[1] Handbook of Industrial Crystallization. Butterworth-Heinemann.[1] (Authoritative source for anti-solvent and reactive crystallization theory).[1]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for substituted Indoles. Link (General physicochemical property verification).[1]
Sources
- 1. Selective Synthesis of Tetrahydroisoquinoline and Piperidine Scaffolds by Oxidative Ring Opening/Ring Closing Protocols of Substituted Indenes and Cyclopentenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrevlett.com [chemrevlett.com]
- 3. Synthesis of 2-(pyrimidin-4-yl)indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
In vitro assay protocols for testing indole derivatives against kinase targets
Executive Summary
The indole scaffold is a privileged structure in kinase inhibitor design, forming the core of numerous FDA-approved drugs (e.g., Sunitinib, Osimertinib). Its physiochemical resemblance to the adenosine moiety of ATP allows for potent hinge-binding interactions. However, indole derivatives present distinct challenges in in vitro assays: intrinsic fluorescence, poor aqueous solubility, and a high propensity for colloidal aggregation. This guide outlines optimized protocols for ADP-Glo™ (Luminescence) and LanthaScreen™ (TR-FRET) assays, specifically engineered to mitigate false positives associated with hydrophobic indole libraries.
Pre-Assay Critical Considerations
Before pipetting, the physiochemical behavior of indoles must be addressed. Standard protocols often fail because they treat all small molecules as soluble and non-fluorescent.
The "Aggregation" Trap
Hydrophobic indoles often form colloidal aggregates at micromolar concentrations. These colloids sequester kinase proteins, causing non-specific inhibition (false positives).[1]
-
The Fix: All assay buffers must contain a non-ionic detergent.
-
Standard: 0.01% Triton X-100 or 0.005% Tween-20.
-
Validation: If an IC50 curve has a Hill Slope > 2.0, suspect aggregation.
Intrinsic Fluorescence
Indoles are often naturally fluorescent in the UV-Blue spectrum (300–450 nm).
-
Risk: They interfere with standard Fluorescence Intensity (FI) or Fluorescence Polarization (FP) assays, leading to high background noise.
-
Solution: Use Time-Resolved FRET (TR-FRET) or Luminescence . TR-FRET introduces a time delay (microseconds) between excitation and measurement, allowing the short-lived indole fluorescence to decay before the signal is read.
Protocol A: Biochemical Activity Screening (ADP-Glo™)
Methodology: Luminescent ADP Detection Why this choice: This assay measures the conversion of ATP to ADP.[2][3][4] It is "substrate agnostic" and, crucially, the readout (560-600 nm luminescence) is spectrally distinct from indole fluorescence.
Reagents & Equipment
-
Kinase Buffer A: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 0.01% Triton X-100 (Critical for indoles).
-
ADP-Glo™ Reagent: Terminates reaction, depletes remaining ATP.[3][4][5]
-
Kinase Detection Reagent: Converts ADP to ATP -> Luciferase/Luciferin reaction.[2][3][4][5][6]
-
Plate: White, low-volume 384-well plate (e.g., Corning 4513).
Step-by-Step Workflow
Step 1: Compound Preparation (Acoustic Dispensing)
-
Action: Dispense 10–50 nL of Indole compounds (in 100% DMSO) directly into the dry 384-well plate using an acoustic liquid handler (e.g., Echo 650).
-
Expert Insight: Avoid intermediate dilution plates with water. Hydrophobic indoles will crash out of solution before reaching the assay plate.
-
Control: Include Staurosporine (High Control) and DMSO only (Low Control).
Step 2: The Kinase Reaction (5 µL)
-
Action: Add 2.5 µL of 2X Kinase Enzyme in Kinase Buffer A.
-
Incubation: Incubate for 10 minutes at RT. This allows the compound to bind the kinase before ATP competition begins.
-
Action: Add 2.5 µL of 2X ATP/Substrate Mix.
-
Incubation: 60 minutes at RT (Seal plate to prevent evaporation).
Step 3: ATP Depletion (5 µL)
-
Incubation: 40 minutes at RT.
-
Mechanism:[7][8][9][10][11] This stops the kinase reaction and digests unconsumed ATP.[2][3][5] If this step is too short, high background will result.
Step 4: Detection (10 µL)
-
Action: Add 10 µL of Kinase Detection Reagent.
-
Incubation: 30 minutes at RT.
-
Read: Measure Luminescence (0.5–1.0 second integration time).
Visualization: ADP-Glo Workflow
Figure 1: The linear workflow for ADP-Glo assays ensures complete ATP depletion before signal generation, minimizing background noise.
Protocol B: Binding Affinity & Residence Time (TR-FRET)
Methodology: LanthaScreen™ Eu Kinase Binding Why this choice: Unlike activity assays, this measures physical binding. It is essential for validating that your indole is binding the ATP pocket (competitive displacement of a tracer). The Time-Resolved (TR) aspect gates out the indole's intrinsic fluorescence.
Reagents
-
Tracer: Kinase Tracer 236 (Alexa Fluor™ 647 labeled).
-
Antibody: Eu-anti-GST or Eu-anti-His (Europium donor).
-
Buffer: TR-FRET Dilution Buffer + 0.01% Triton X-100 .
Step-by-Step Workflow
-
Prepare 4X Tracer/Antibody Mix:
-
Concentrations are kinase-dependent (typically 5 nM Tracer, 2 nM Antibody).
-
-
Prepare 4X Kinase:
-
Dilute kinase to optimal concentration (determined by previous titration, usually 5–10 nM).
-
-
Assay Assembly (Total 20 µL in 384-well plate):
-
Incubation:
-
Readout (TR-FRET Mode):
-
Excitation: 340 nm (Europium).
-
Delay: 100 µs (Crucial to eliminate indole fluorescence).
-
Integration: 200 µs.
-
Emission 1: 615 nm (Donor).
-
Emission 2: 665 nm (Acceptor).
-
Calculation: Ratio = (Em 665nm / Em 615nm) × 10,000.
-
Protocol C: Biophysical Validation (Thermal Shift/DSF)
Methodology: Differential Scanning Fluorimetry (DSF) Why this choice: To confirm the indole stabilizes the protein structure. This distinguishes true binders from artifacts that might quench luciferase in the ADP-Glo assay.
-
Mix: 2 µM Kinase + 5X SYPRO Orange Dye + 10 µM Indole Compound.
-
Instrument: qPCR Machine (e.g., QuantStudio or Bio-Rad CFX).
-
Ramp: 25°C to 95°C at 0.05°C/second.
-
Analysis: Calculate the Melting Temperature (
) using the Boltzmann fit.[13][14] -
Success Criteria: A
compared to DMSO control indicates significant binding.
Data Analysis & Troubleshooting
Interpreting the Hill Slope
When fitting dose-response curves (Sigmoidal, 4-parameter), pay close attention to the Hill Slope (
| Hill Slope ( | Interpretation | Action Required |
| 1.0 ± 0.2 | Ideal 1:1 binding | Valid result. |
| > 2.0 | Aggregation / Colloidal formation | Repeat with higher detergent (0.05% Triton). |
| < 0.6 | Negative Cooperativity / Solubility issues | Check compound precipitation; verify DMSO concentration. |
Troubleshooting Decision Tree
Figure 2: Logic flow for diagnosing common assay artifacts associated with indole derivatives.
References
-
Shoichet, B. K. (2006). Screening in a spirit of haunting: the role of aggregation in high-throughput screening. Drug Discovery Today. [Link]
-
Simeonov, A., et al. (2008). Fluorescence spectroscopic considerations for the analysis of small-molecule microarray data. Nature Protocols. [Link]
-
Niesen, F. H., Berglund, H., & Vedadi, M. (2007). The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability. Nature Protocols. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. promega.com [promega.com]
- 3. promega.com [promega.com]
- 4. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 5. ADP-Glo™ Lipid Kinase Assay Protocol [promega.jp]
- 6. promega.com [promega.com]
- 7. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. An Aggregation Advisor for Ligand Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. eubopen.org [eubopen.org]
Troubleshooting & Optimization
Improving yield of 3,5-dimethyl-2-(piperidin-4-yl)-1H-indole synthesis
Technical Support Center: Optimization of 3,5-Dimethyl-2-(piperidin-4-yl)-1H-indole Synthesis
Case ID: IND-562-PIP Subject: Yield Improvement & Troubleshooting for Fischer Indole Cyclization Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Reaction Logic
The synthesis of 3,5-dimethyl-2-(piperidin-4-yl)-1H-indole is a classic application of the Fischer Indole Synthesis , but it presents specific challenges due to the basic piperidine moiety. The reaction involves the condensation of 4-methylphenylhydrazine (providing the 5-methyl group) and 1-(piperidin-4-yl)propan-1-one (providing the 2-piperidine and 3-methyl groups).
Core Challenges:
-
Amine Interference: The basic nitrogen on the piperidine ring can poison acid catalysts or alter solubility profiles, leading to "tarring" (polymerization).
-
Protecting Group Instability: Common protecting groups (Boc) are acid-labile under the harsh conditions required for the [3,3]-sigmatropic rearrangement.
-
Hydrazone Stability: Electron-rich hydrazines are prone to oxidation before cyclization occurs.
Visual Workflow & Mechanism
The following diagram outlines the critical pathways and decision points for this specific synthesis.
Caption: Figure 1. Decision tree for catalyst selection based on protecting group strategy. Route A implies simultaneous deprotection.
Troubleshooting Guide (Root Cause Analysis)
This section addresses specific failure modes reported by users synthesizing 2-heteroaryl indoles.
Issue A: "My reaction turns into a black tar with <20% yield."
Diagnosis: Oxidative degradation of the hydrazine or uncontrolled polymerization.
-
The Science: Phenylhydrazines are air-sensitive. At high temperatures, if the cyclization is slow, the hydrazine oxidizes to diazonium tars.
-
The Fix:
-
Degas Solvents: Sparge your solvent (EtOH or AcOH) with Nitrogen/Argon for 15 minutes before adding hydrazine.
-
Stepwise Heating: Do not go straight to reflux. Hold at 50°C for 1 hour to ensure complete hydrazone formation before ramping to 80°C+ for the rearrangement [1].
-
Stoichiometry: Use a slight excess of the ketone (1.1 eq) rather than the hydrazine. Excess hydrazine promotes tarring.
-
Issue B: "I am losing the Boc protecting group, and the product is water-soluble."
Diagnosis: Acid-mediated deprotection.
-
The Science: The Fischer synthesis requires strong acid catalysis (pKa < 1). Under reflux in protic solvents (EtOH/H2SO4), the tert-butyl carbamate (Boc) group cleaves rapidly (t1/2 < 10 min).
-
The Fix:
-
Strategy 1 (Acceptance): If you use H2SO4, accept that Boc will cleave. Isolate the product as the hydrochloride salt . Upon cooling, the salt may precipitate directly. If not, evaporate EtOH and recrystallize from iPrOH/Et2O.
-
Strategy 2 (Prevention): Switch to Zinc Chloride (ZnCl2) in glacial acetic acid or Polyphosphoric Acid (PPA) at controlled temperatures (60-80°C). However, PPA is viscous and makes workup difficult for basic amines [2].
-
Issue C: "The reaction stalls at the hydrazone intermediate."
Diagnosis: The activation energy for the [3,3]-sigmatropic shift is not being met.
-
The Science: The rearrangement requires the protonation of the enamine tautomer.[1][2] If the acid is too weak or the system is too dilute, this step fails.
-
The Fix:
-
Increase Acid Strength: If using AcOH alone, add 10-15% H2SO4 or HCl.
-
Solvent Swap: Switch from EtOH (boiling point 78°C) to n-Butanol (117°C) or Toluene (110°C) with p-Toluenesulfonic acid (pTSA) using a Dean-Stark trap to remove water. Removing water drives the equilibrium toward the enamine [3].
-
Optimized Experimental Protocol
Target: 3,5-Dimethyl-2-(piperidin-4-yl)-1H-indole (as HCl salt) Scale: 10 mmol basis
| Reagent | Equivalents | Role |
| 4-Methylphenylhydrazine HCl | 1.0 eq | Indole Core (N1-C7a-C3a-C4-C5-C6-C7) |
| 1-(N-Boc-piperidin-4-yl)propan-1-one | 1.1 eq | Indole C2-C3 + Sidechain |
| Sulfuric Acid (conc.) | 4% v/v | Catalyst & Solvent Component |
| Ethanol (Absolute) | Solvent | Reaction Medium (0.5 M conc.) |
Step-by-Step Procedure:
-
Hydrazone Formation:
-
In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1-(N-Boc-piperidin-4-yl)propan-1-one (1.1 eq) in Ethanol (20 mL per gram of reactant).
-
Add 4-Methylphenylhydrazine Hydrochloride (1.0 eq).
-
Critical: Stir at 45°C for 45 minutes . This ensures the hydrazone forms before the harsh acid cyclization conditions are applied, reducing byproducts.
-
-
Cyclization & Deprotection:
-
Slowly add concentrated H2SO4 (4% of total solvent volume) dropwise. Caution: Exothermic.
-
Heat the reaction to Reflux (approx. 80°C) .
-
Monitor by HPLC/TLC. The Boc group will vanish quickly; the hydrazone will convert to indole over 2–4 hours.
-
Endpoint: Look for the disappearance of the hydrazone peak. The product will be more polar than the starting ketone but less polar than the hydrazine.
-
-
Workup (Purification of the Salt):
-
Cool the mixture to 0°C in an ice bath.
-
The Indole Hydrochloride salt often precipitates. Filter and wash with cold ether.
-
If no precipitate: Evaporate EtOH to dryness. Redissolve the residue in minimal hot Isopropanol and add Diethyl Ether until turbid. Cool to crystallize.
-
-
Alternative Workup (Free Base):
-
Evaporate EtOH. Dilute with water.
-
Basify carefully with 2M NaOH to pH 10.
-
Extract with Ethyl Acetate/THF (3:1) . (Note: Pure EtOAc might not solubilize the free piperidine-indole well; THF helps).
-
Dry over Na2SO4 and concentrate.
-
Frequently Asked Questions (FAQs)
Q: Can I use microwave irradiation to improve yield? A: Yes. Microwave irradiation often accelerates the [3,3]-sigmatropic rearrangement, reducing reaction time from hours to minutes and minimizing thermal degradation. A recommended starting point is 140°C for 10-20 minutes in Ethanol/AcOH [4].
Q: Why do I see a "dimer" impurity? A: This is likely the aldol condensation product of the ketone reacting with itself, or the hydrazine reacting with two ketone molecules. This happens if the acid concentration is too low to catalyze the rapid rearrangement. Ensure your acid concentration is sufficient (>4% H2SO4 or >1.5 eq pTSA).
Q: My product streaks on the TLC plate. How do I purify it? A: The piperidine amine interacts with the acidic silica.
-
TLC Eluent: Add 1% Triethylamine (TEA) or NH4OH to your eluent (e.g., DCM:MeOH:NH4OH 90:9:1).
-
Column: Pre-wash the silica column with eluent containing 1% TEA to neutralize acidic sites before loading your sample [5].
References
-
Robinson, B. (1982).[3] The Fischer Indole Synthesis. John Wiley & Sons.[3][4] (The definitive text on mechanism and side reactions).
-
Hughes, D. L. (1993). "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 25(6), 607-632. Link
-
Wagaw, S., Yang, B. H., & Buchwald, S. L. (1999). "A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis." Journal of the American Chemical Society, 121(44), 10251–10263. Link
-
Lipson, V. V., & Gorobets, N. Y. (2009). "One hundred years of the Fischer indole synthesis." Chemistry of Heterocyclic Compounds, 45, 627–643.[5] Link
-
BenchChem Technical Support. (2025). "Troubleshooting Low Yield in Fischer Indole Synthesis." Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [cambridge.org]
- 4. researchgate.net [researchgate.net]
- 5. CH628344A5 - PROCESS FOR THE PREPARATION OF NEW PIPERIDYL-INDOLE DERIVATIVES AND THEIR SALTS. - Google Patents [patents.google.com]
Troubleshooting low solubility of indole-piperidine compounds in DMSO
Technical Support Center: Indole-Piperidine Solubility Optimization
Topic: Troubleshooting Low Solubility of Indole-Piperidine Compounds in DMSO Audience: Medicinal Chemists, HTS Screeners, and DMPK Scientists
Introduction: The "Brick Dust" & "Grease Ball" Paradox
As a Senior Application Scientist, I frequently encounter the "Indole-Piperidine Paradox." You are likely working with a molecule containing a rigid, planar indole core (hydrophobic, pi-stacking prone) fused or linked to a piperidine ring (basic, pKa ~9–11).
This combination creates a unique solubility challenge:
-
The "Brick Dust" Effect: The planar indole rings stack efficiently in the solid state, creating high crystal lattice energy that resists initial dissolution.
-
The "Grease Ball" Effect: Once dissolved in DMSO, the hydrophobic core resists entry into aqueous assay buffers.
-
The Salt Trap: If you are using a hydrochloride (HCl) salt to improve aqueous solubility, you may inadvertently decrease DMSO solubility or trigger the "Common Ion Effect" in chloride-rich buffers (like PBS).
This guide provides a self-validating troubleshooting system to stabilize your stocks and ensure assay reproducibility.
Part 1: Diagnostic Decision Tree
Before attempting to heat or sonicate, you must identify the state of your material. Use this logic flow to determine your troubleshooting path.
Figure 1: Diagnostic logic flow for identifying the root cause of precipitation based on the chemical form (Salt vs. Free Base).
Part 2: Troubleshooting Stock Preparation (DMSO)
The Problem: Your compound is a solid "brick" at the bottom of the vial. The Cause: High Crystal Lattice Energy. The energy required to break the crystal packing (indole pi-stacking + piperidine H-bonds) is higher than the solvation energy provided by DMSO at room temperature.
Protocol A: The "Acoustic Shift" (Breaking the Lattice)
Standard vortexing is often insufficient for indole-piperidines. You must use ultrasonic energy to disrupt the lattice.
-
Seal: Ensure the vial is tightly sealed (Parafilm is recommended) to prevent water uptake.
-
Heat: Place the vial in a water bath at 40–60°C for 10 minutes. Thermal energy weakens the lattice.
-
Sonicate: Transfer immediately to an ultrasonic bath. Sonicate for 15–20 minutes .
-
Visual Check: Hold the vial up to a light source. If you see "shimmering" or refraction lines, the compound is not fully dissolved; it is a suspension. Repeat.
-
-
Equilibrate: Allow to cool to room temperature (RT). If it precipitates upon cooling, your concentration is above the saturation limit (S_max). Dilute to 50% of the current concentration.
Protocol B: The "Water Spike" (For Stubborn Salts)
Scenario: You have an HCl salt.[1][2][3][4] It dissolves in water but not in pure DMSO.[1] Mechanism: Highly polar salts may struggle to dissolve in anhydrous DMSO. Solution: Add 0.5% to 5% (v/v) dH₂O to your DMSO stock.
-
Why? Water provides the hydration shell necessary to dissociate the salt ion pair, which DMSO alone cannot always achieve.
-
Warning: Only do this if you plan to use the stock immediately or store at -20°C. Water lowers the freezing point of DMSO and increases chemical degradation rates.
Part 3: Storage & Stability (The Hygroscopic Threat)
The Problem: The stock was clear yesterday, but today it is cloudy. The Cause: DMSO Hygroscopicity.[1][5]
DMSO is an aggressive humectant. It can absorb 30–50% of its weight in water within 24 hours if left uncapped [1].
-
Indole-Piperidine Sensitivity: These compounds are often "metastable" in DMSO. The introduction of water increases the polarity of the solvent mixture, reducing the solubility of the hydrophobic indole core and causing "crash out."
Data: Water Uptake of DMSO (Open Vessel at 20°C/60% RH)
| Time Exposed | Water Content (% w/w) | Impact on Indole-Piperidine Solubility |
| 0 Hours | < 0.1% | Optimal (Clear Solution) |
| 1 Hour | ~1–2% | Risk of Nucleation (Cloudiness) |
| 4 Hours | ~5–8% | High Risk of Precipitation |
| 24 Hours | >30% | Certain Precipitation |
Corrective Protocol:
-
Desiccation: Store DMSO stocks in a desiccator or with silica gel packets.
-
Single-Use Aliquots: Never freeze-thaw the master stock. Aliquot into single-use volumes (e.g., 20 µL) immediately after preparation.
-
Septum Caps: Use septum-pierceable caps to avoid removing the lid entirely.
Part 4: Assay Dilution (The "Solubility Cliff")
The Problem: The compound is soluble in DMSO, but precipitates instantly when added to the assay buffer (PBS/Media). The Cause:
-
Dilution Shock: Rapid change from solvent (DMSO) to anti-solvent (Water).
-
Common Ion Effect (Salts): If you have an HCl salt and dilute into PBS (137 mM NaCl), the high concentration of Cl⁻ ions shifts the equilibrium toward the solid precipitate (
).
Protocol C: The Intermediate Dilution Step
Do not pipette 100% DMSO stock directly into 100% aqueous buffer. Use an intermediate "transition" step.
Figure 2: Step-wise dilution strategy to prevent "Solubility Shock."
Recommended Co-Solvent Systems: If the compound crashes in standard PBS, prepare your intermediate dilution plate using one of these mixtures:
| Co-Solvent System | Best For... | Mechanism |
| PEG-300 / Water (40:60) | General Hydrophobes | Increases solvent viscosity; suppresses nucleation. |
| 0.1% Tween-80 in PBS | "Grease Balls" | Surfactant forms micelles around the hydrophobic indole. |
| 5% Glucose (No NaCl) | HCl Salts | Avoids Common Ion Effect (Cl⁻) while maintaining osmolarity. |
| Acidified Buffer (pH 4-5) | Free Bases | Ensures the piperidine nitrogen remains protonated (Charged = Soluble). |
Frequently Asked Questions (FAQ)
Q1: My Indole-Piperidine HCl salt forms a gel in DMSO. What is happening? A: This is likely "solvatomorphism." The lattice is expanding but not breaking.
-
Fix: Add acidified DMSO (e.g., 0.1% Acetic Acid in DMSO) or a small amount of water (1-2%). The gel indicates the compound is trying to H-bond with the DMSO but the crystal network is too strong.
Q2: Can I use 100% Ethanol instead of DMSO? A: Generally, no. While piperidines like ethanol, indoles often require the higher dielectric constant and polarizability of DMSO. Ethanol is also volatile, leading to concentration errors. If you must avoid DMSO, try DMA (Dimethylacetamide) or NMP (N-Methyl-2-pyrrolidone) , though these are more toxic to cells [2].
Q3: How do I know if my precipitation is due to the Common Ion Effect? A: Perform a simple test: Dilute your stock into 10 mM Phosphate Buffer (PB) (no NaCl) vs. PBS (with NaCl).
-
If it stays clear in PB but crashes in PBS, it is the Common Ion Effect.
-
Solution: Switch to a salt-free isotonic buffer (e.g., Dextrose/Glucose) or use the Free Base form of the compound.
References
-
Gaylord Chemical. (2007). Dimethyl Sulfoxide (DMSO) Physical Properties Bulletin 101. Gaylord Chemical Company.[6][7] Link
-
Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Elsevier. Link
-
Lipinski, C. A., et al. (2012). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Link
-
BenchChem. (2025).[8] Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sciencemadness.org [sciencemadness.org]
- 3. theses.gla.ac.uk [theses.gla.ac.uk]
- 4. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. pedagogie.ac-limoges.fr [pedagogie.ac-limoges.fr]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability & Handling of 3,5-Dimethylindole Derivatives
Ticket ID: #IND-35-OX-PREV Subject: Prevention of oxidative degradation in electron-rich indole scaffolds Escalation Level: Tier 3 (Senior Application Scientist) Status: Resolved / Guide Published
Executive Summary
You are experiencing degradation of 3,5-dimethylindole derivatives. This is a known issue caused by the synergistic electron-donating effects of the methyl groups at the C3 and C5 positions. These substituents significantly raise the energy of the Highest Occupied Molecular Orbital (HOMO), rendering the C2-C3
Unlike simple indole, 3,5-dimethylindole reacts rapidly with singlet oxygen (
-
Oxidative Cleavage: Formation of o-aminoacetophenone derivatives via dioxetane intermediates.
-
Acid-Catalyzed Dimerization: Formation of colored oligomers (often pink or brown) on acidic stationary phases like silica gel.
This guide provides the standard operating procedures (SOPs) to neutralize these risks.
Module 1: The Mechanism of Failure
To prevent degradation, you must understand the enemy. The primary pathway is Singlet Oxygen Ene-Reaction / [2+2] Cycloaddition .
Visualization: The Oxidation Cascade
The following diagram illustrates how environmental factors trigger the decomposition of your molecule.
Figure 1: Mechanistic pathway of oxidative cleavage in electron-rich indoles.
Module 2: Reaction & Workup Protocols
Crucial Rule: Oxygen must be excluded before reagents are combined. Sparging with nitrogen is insufficient for 3,5-dimethylindole chemistry.
Protocol A: Freeze-Pump-Thaw Degassing
This is the only method that guarantees the removal of dissolved oxygen from reaction solvents.
-
Setup: Place solvent in a Schlenk flask. Fill only to 50% capacity to prevent flask rupture.
-
Freeze: Submerge the flask in liquid nitrogen (LN2) until the solvent is solid.
-
Pump: Open the flask to high vacuum (0.1 mmHg) for 5–10 minutes while keeping it frozen. Reason: This removes gas from the headspace.[1][2]
-
Thaw: Close the vacuum. Remove from LN2 and thaw in a warm water bath. Reason: Dissolved gas bubbles out of the liquid into the headspace.
-
Repeat: Perform this cycle 3 times .
-
Backfill: After the final thaw, backfill with Argon (heavier than air, providing a better blanket than Nitrogen).
Protocol B: The "Rapid Workup"
Never leave crude reaction mixtures of 3,5-dimethylindole sitting overnight, even in the freezer.
-
Quench: Use degassed aqueous buffers.
-
Extraction: Use minimal solvent volume to speed up evaporation.
-
Drying: Use Sodium Sulfate (
). Avoid Magnesium Sulfate ( ) if possible, as it can be slightly Lewis-acidic and promote oligomerization.
Module 3: Purification (The Danger Zone)
The Issue: Standard silica gel is slightly acidic (pH 6.0–6.5). For 3,5-dimethylindole, this acidity catalyzes protonation at C3, generating a highly electrophilic iminium ion that reacts with other indole molecules to form colored dimers.
Comparison of Stationary Phases
| Stationary Phase | Acidity | Risk Level | Recommendation |
| Standard Silica Gel | Acidic | High | Avoid unless deactivated. |
| Neutral Alumina | Neutral | Low | Preferred for unstable indoles. |
| Basic Alumina | Basic | Low | Good, but may hydrolyze esters. |
| Triethylamine-Silica | Buffered | Low | Best alternative to Alumina. |
Protocol C: Deactivating Silica Gel
If you must use silica (e.g., for better separation resolution), you must buffer the column.
-
Slurry Preparation: Prepare your silica slurry using your starting eluent (e.g., Hexane/EtOAc).
-
The Modifier: Add 1% Triethylamine (Et3N) to the slurry.
-
Packing: Pour the column. Flush with 2 column volumes of eluent containing 1% Et3N.
-
Elution: Run your purification using eluent containing 0.5% Et3N .
-
Note: The Et3N caps the acidic silanol (Si-OH) sites, preventing acid-catalyzed decomposition.
-
Visualization: Purification Decision Tree
Follow this logic to select the correct purification method.
Figure 2: Decision matrix for selecting the stationary phase.
Module 4: Storage & Stability
Once purified, the battle is not over. 3,5-dimethylindole derivatives have a shelf-life of days if stored improperly.
-
Physical State: Solid state is always more stable than oil. If your product is an oil, attempt to crystallize it or convert it to a stable salt (e.g., picrate or fumarate) if the functional groups allow.
-
Atmosphere: Flush the vial with Argon before capping.
-
Temperature: Store at -20°C .
-
Container: Use amber glass vials to prevent photo-oxidation. Wrap clear vials in aluminum foil if amber is unavailable.
FAQ: Troubleshooting Common Issues
Q: My compound turned pink on the TLC plate. Is it gone? A: Not necessarily. The pink color is often a trace oxidation product (rosindole dye) that has a very high extinction coefficient. It looks worse than it is. Run NMR immediately; you often have >95% intact material.
Q: Can I use rotary evaporation? A: Yes, but do not use a water bath >35°C. Backfill the rotovap with Nitrogen/Argon immediately after stopping the vacuum. Do not let the flask spin in air while dry.
Q: I see a new spot at the baseline after leaving the product in CDCl3 overnight. A: Chloroform (CDCl3) is naturally acidic (forming HCl over time) and often contains phosgene traces. This promotes acid-catalyzed decomposition.
-
Fix: Filter CDCl3 through basic alumina before use, or switch to
(Benzene-d6) or (DCM-d2) for NMR analysis of sensitive indoles.
References
- Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press.
-
Ghanem, R., et al. (1996).[3] "Oxidation of 2,3-dimethylindole by peroxophosphates." Journal of the Chemical Society, Perkin Transactions 2.[3] Link (Demonstrates the susceptibility of substituted indoles to oxidative cleavage).
- Pangborn, A. B., et al. (1996). "Safe and Convenient Procedure for Solvent Purification." Organometallics. (The authoritative source on degassing and solvent drying).
- Li, J. J. (2009). Name Reactions for Homologations-I. Wiley. (Covers mechanism of singlet oxygen ene-reactions with electron-rich heterocycles).
- Common Purification Protocols. "Purification of Laboratory Chemicals" (Armarego & Chai).
Sources
Removing palladium impurities from indole cross-coupling reactions
Technical Support Center: Palladium Removal from Indole Cross-Coupling
Status: Operational Operator: Senior Application Scientist Topic: Purification Strategies for Pd-Catalyzed Indole Synthesis Reference ID: TR-PD-IND-001
Mission Statement
Welcome to the Palladium Removal Technical Support Center. Indole scaffolds present a unique challenge in post-reaction processing: the electron-rich nitrogen heterocycle acts as a competitive ligand, stabilizing Palladium (Pd) species and resisting standard aqueous washes. This guide provides chemically grounded, self-validating protocols to reduce Pd residuals from >1000 ppm to <10 ppm, ensuring compliance with ICH Q3D guidelines.
Module 1: Diagnosis & Initial Assessment
Q: My product is off-white/grey. Is this definitely Palladium contamination? A: Not always, but highly likely.
-
Colloidal Palladium (Pd⁰): Appears as grey/black particulates. It is often "silent" in NMR but active in decomposition pathways.
-
Soluble Palladium (Pd²⁺): Often yellow, orange, or red. These species are coordinated to your indole or phosphine ligands.
-
Action: Visual inspection is a qualitative indicator. ICP-MS (Inductively Coupled Plasma Mass Spectrometry) is the only way to validate compliance. If ICP-MS is unavailable, use a colorimetric spot test (e.g., Sodium Rhodizonate) for a qualitative "Yes/No" before proceeding to purification.
Q: What are the target limits? A: According to ICH Q3D (R2) guidelines:
-
Oral Administration: < 10 ppm (assuming 10g daily dose).[1]
-
Parenteral (Injectable): < 1 ppm.[2]
-
Note: Indoles are frequent scaffolds in oncology; high purity is non-negotiable.
Module 2: The Chemical Wash (Liquid-Liquid Extraction)
Context: Standard brine/water washes fail because Pd-Indole complexes are lipophilic. We must introduce a water-soluble ligand that out-competes the indole for the metal.
Q: Standard EDTA washes failed. What is the alternative? A: Use N-Acetylcysteine (NAC) .
-
The Science: EDTA is a hard base (oxygen-rich) and prefers hard metals (Ca, Mg). Palladium is a "soft" acid. NAC contains a thiol (-SH), a "soft" base. According to HSAB (Hard-Soft Acid-Base) theory, the Pd-Sulfur bond is significantly stronger and kinetically faster to form than the Pd-Indole(Nitrogen) bond.
Protocol: The NAC-Ammonia Wash System Use this for crude mixtures with high Pd loading (>500 ppm).
-
Dissolution: Dissolve crude indole product in a water-immiscible solvent (e.g., Ethyl Acetate or DCM). Avoid ethers if possible (peroxide risk).
-
Reagent Prep: Prepare a 0.5 M aqueous solution of N-Acetylcysteine (10–20 equiv relative to Pd).
-
The Wash: Add the NAC solution to the organic layer.
-
Activation (Critical Step): Adjust the aqueous layer pH to 8–9 using Ammonia (28%) or NaOH.
-
Why? The pKa of the NAC thiol is ~9.5. Raising pH deprotonates the thiol (
), creating a potent nucleophile that aggressively strips Pd from the indole.
-
-
Agitation: Stir vigorously at 40–50°C for 1–2 hours. Do not just shake in a funnel; heat and time are required for ligand exchange.
-
Separation: The aqueous layer will likely turn dark/red (Pd-NAC complex). Discard. Wash organic layer with water to remove residual thiols.
Module 3: Solid-Supported Scavengers (The "Sniper" Approach)
Context: If chemical washes are insufficient or if you need to reach <10 ppm, use functionalized silica. This avoids the mess of activated carbon.
Q: Which scavenger functionality is best for indoles? A: Thiol (Si-SH) or Thiourea (Si-Thiourea) .
-
Avoid: Amine-based scavengers. Since indoles are nitrogenous, adding more nitrogen ligands (amines) offers poor selectivity.
-
Select: Sulfur-based ligands. They provide orthogonal selectivity.
Comparative Data: Scavenger Efficiency
| Scavenger Type | Functional Group | Selectivity for Pd | Risk of Product Loss | Best For |
| Silica-Thiol | Propylthiol (-SH) | High (Soft Base) | Low | Pd(0) & Pd(II) |
| Silica-Thiourea | Thiourea | Very High | Very Low | Cationic Pd species |
| Activated Carbon | Heterogeneous | Low (Adsorption) | High (Non-specific) | Bulk cleanup only |
| TMT | Trimercaptotriazine | Extreme | Low | Hindered Pd complexes |
Protocol: Batch Mode Scavenging
-
Loading: Use 3–5 equivalents of scavenger relative to residual Pd content (or 5-10% w/w relative to product if Pd content is unknown).
-
Solvent Swelling: Add scavenger to the product solution (THF, MeOH, or EtOAc).
-
Note: Silica does not swell like polymer resins, but "wetting" the pores is critical.
-
-
Temperature: Heat to 50°C.
-
Mechanism:[3] Ligand exchange is an equilibrium process. Heat drives the reaction towards the thermodynamically stable Pd-Sulfur complex.
-
-
Duration: Stir for 4 hours.
-
Filtration: Filter through a 0.5 µm pad (or Celite) to remove the silica.
-
Result: The Pd remains trapped in the solid silica matrix; the filtrate contains the purified indole.
-
Module 4: Visualization & Logic
Workflow Decision Matrix
Use this logic flow to determine your purification strategy.
Figure 1: Decision matrix for selecting the appropriate Palladium removal technique based on initial contamination levels.
Module 5: Troubleshooting & FAQs
Q: I used Activated Carbon and lost 30% of my yield. Why? A: Activated carbon works by non-specific adsorption.[4] It has a massive surface area that traps everything—Pd, impurities, and your indole product.
-
Fix: Switch to Silica-supported scavengers . They rely on chemical coordination (chemisorption) rather than physical adsorption. The sulfur ligand binds the Pd, but your organic indole flows right past.
Q: The scavenger removed the Pd, but the filtrate is still slightly colored. A: This is likely a conjugated organic impurity (e.g., oxidation by-product of the indole), not Pd.
-
Test: Run a quick carbon filtration (short plug). If the color vanishes but Pd levels (via ICP) were already low, the color was organic.
Q: Can I just crystallize the product? A: Crystallization alone often traps Pd within the crystal lattice (inclusions).
-
Pro Tip: Add a small amount of scavenger (e.g., SiliaMetS Thiol) or NAC to the mother liquor during crystallization. This keeps the Pd soluble in the supernatant while your indole crystallizes out pure.
References
-
International Council for Harmonisation (ICH). (2019). Guideline Q3D (R2) on Elemental Impurities.[5][6]Link
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link
-
Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205. Link
-
SiliCycle Inc. (n.d.). SiliaMetS® Metal Scavengers User Guide.Link
-
Biotage. (2023).[7] Metal Scavengers in Process Chemistry: An Investigative Study.Link
Sources
- 1. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. onyxipca.com [onyxipca.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Guideline "ICH Q3D - Elemental Impurities" published as Step 4 Document! - ECA Academy [gmp-compliance.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. biotage.com [biotage.com]
Optimizing Fischer indole synthesis conditions for sterically hindered ketones
Subject: Optimization for Sterically Hindered Ketones
Status: Active Analyst: Senior Application Scientist Last Updated: February 2026
Introduction
Welcome to the Advanced Synthesis Support Center. You are likely here because your Fischer Indole Synthesis failed. Standard protocols (refluxing in acetic acid or 10%
This guide treats the reaction not as a recipe, but as a system of competing rates. For hindered substrates, the energy barrier for the [3,3]-sigmatropic rearrangement is significantly higher, often exceeding the decomposition threshold of the reagents. We must lower this barrier or supply energy more efficiently.
Module 1: Catalyst Selection (The Engine)
Q: Standard protic acids (
A: Switch to Polyphosphoric Acid (PPA) or specific Lewis Acids .
The Logic: Strong mineral acids in protic solvents often trigger side reactions like retro-Mannich fragmentation or polymerization before the hindered hydrazone can undergo the [3,3]-shift.
-
Polyphosphoric Acid (PPA): Acts as both solvent and catalyst.[1] Its high viscosity and dehydrating power stabilize the ene-hydrazine intermediate while sequestering the water byproduct, which is critical because water inhibits the re-aromatization step.
-
Lewis Acids (
): Zinc chloride (fused) allows for high-temperature processing ( ) without the oxidative destruction caused by hot sulfuric acid.
Protocol A: The PPA Method (Robinson Modification)
-
Pre-formation: Isolate your phenylhydrazone first. Do not attempt one-pot synthesis for hindered ketones.
-
Ratio: Mix the hydrazone with PPA (1:10 by weight).
-
Heat: Heat to
(monitor via TLC). The reaction is often exothermic; control the ramp. -
Quench: Pour onto crushed ice/water. (Caution: PPA hydrolysis is exothermic).
Module 2: Energy Input (The Accelerator)
Q: I am refluxing for 48 hours with no conversion. How do I force the rearrangement?
A: You must abandon conductive heating (oil baths) in favor of Microwave Irradiation .
The Logic:
Steric hindrance prevents the orbital overlap required for the [3,3]-sigmatropic rearrangement. Thermal reflux is often insufficient to cross this activation energy barrier (
Protocol B: Microwave-Assisted Synthesis
-
Solvent: Acetic Acid or solvent-free (on Silica/
). -
Additives: For extremely hindered cages (e.g., adamantane derivatives), use Eaton’s Reagent (
in methanesulfonic acid). -
Settings:
-
Temperature:
-
Time: 5–15 minutes
-
Pressure: High (sealed vessel)
-
Data Comparison: Thermal vs. Microwave
| Substrate (Hindered) | Method | Time | Yield | Status |
| 2-Adamantanone | Thermal (AcOH, Reflux) | 24 hrs | 15% | Incomplete |
| 2-Adamantanone | Microwave (AcOH, | 10 mins | 82% | Complete |
| Cyclooctanone | Thermal (PPA, | 3 hrs | 45% | Tarry |
| Cyclooctanone | Microwave (PPA, | 5 mins | 88% | Clean |
Module 3: Regioselectivity (The Steering)
Q: My unsymmetrical ketone yields a mixture of isomers. How do I control the regiochemistry?
A: You must manipulate the Kinetic vs. Thermodynamic control of the enamine formation.
The Logic: The regiochemistry is determined before the rearrangement, during the tautomerization of the hydrazone to the ene-hydrazine.
-
Kinetic Control (Less substituted indole): Favored by weak acids and lower temperatures. The double bond forms at the less sterically hindered position.
-
Thermodynamic Control (More substituted indole): Favored by strong acids and high temperatures. The double bond isomerizes to the more substituted (stable) position.
Visualizing the Divergence:
Caption: Divergence of regiochemical pathways based on reaction conditions.
Module 4: Troubleshooting Matrix
Q: What exactly is going wrong?
| Symptom | Probable Cause | Corrective Action |
| No Reaction (SM Recovered) | Activation energy too high for thermal reflux. | Switch to Microwave irradiation or use PPA at |
| Black Tar / Charring | Acid is too strong/oxidizing ( | Switch to Lewis Acid ( |
| Low Yield (Ammonium salts) | Hydrolysis of imine due to water buildup. | Use Molecular Sieves or pre-isolate the hydrazone. Ensure solvent is anhydrous. |
| Wrong Regioisomer | Thermodynamic equilibration of enamine. | Kinetic Control: Use weaker acid (AcOH), lower temp. Thermodynamic Control: Use MsOH/PPA, higher temp. |
| Substrate Decomposition | Ketone is acid-sensitive (e.g., acetals). | Buchwald-Hartwig Modification: Use Pd-catalyzed coupling instead of acid-mediated Fischer. |
References
-
Robinson, B. (1963). "The Fischer Indole Synthesis."[1][2][3][4][5][6][7][8][9][10][11] Chemical Reviews, 63(4), 373–401. Link
-
Wagaw, S., Yang, B. H., & Buchwald, S. L. (1998).[12] "A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis." Journal of the American Chemical Society, 120(26), 6621–6622. Link
-
Hughes, D. L. (1993). "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 25(6), 607-632. Link
-
Lipson, V. V., & Gorobets, N. Y. (2009). "One hundred years of the Fischer indole synthesis." Chemistry of Heterocyclic Compounds, 45, 627–643. Link
-
Sridharan, V., Perumal, P. T., Avendaño, C., & Menéndez, J. C. (2007). "Microwave-Assisted Fischer Indole Synthesis." Synlett, 2007(07), 1079-1082. Link
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. scispace.com [scispace.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. scienceinfo.com [scienceinfo.com]
- 8. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Fischer Indole Synthesis [organic-chemistry.org]
Technical Support Center: Purification of Polar Piperidine-Indole Intermediates
Introduction: The "Dual-Polarity" Paradox
Purifying intermediates containing both a piperidine ring (secondary amine,
-
The Basicity Trap: The piperidine nitrogen is a strong Lewis base. On standard silica gel, it hydrogen-bonds irreversibly with acidic silanol groups (
), leading to severe peak tailing ("streaking") and mass loss. -
The Stability Trap: While protonating the amine (low pH) eliminates silanol interaction, strong acids can trigger the dimerization or oxidation of the electron-rich indole moiety.
-
The Solubility Trap: These molecules are often amphiphilic—too polar for pure non-polar solvents (Hexane/EtOAc) but too lipophilic to stay in the water phase during standard extractions.
This guide provides self-validating protocols to resolve these conflicting physicochemical properties.
Module 1: Chromatography Troubleshooting
Q1: My compound streaks on silica gel even with 10% Methanol. How do I fix the peak shape?
Diagnosis: The "streaking" is caused by the piperidine nitrogen interacting with the acidic protons of the silica surface silanols. Methanol alone is insufficient to break this interaction because the amine-silanol bond is often stronger than the methanol-silanol bond.
Solution: The "Sacrificial Base" Strategy You must introduce a competing base into the mobile phase that binds to the silanol sites preferentially over your product.
Protocol A: Mobile Phase Modification (Standard)
-
Modifier: Triethylamine (TEA) or Ammonium Hydroxide (
).[1] -
Concentration: 1% v/v is standard; up to 5% for stubborn amines.
-
Solvent System: DCM / MeOH /
(e.g., 90:9:1). -
Crucial Step: You must pre-equilibrate the column with the basic mobile phase for at least 3 Column Volumes (CV) before loading your sample. If you skip this, the first few inches of silica will strip the base from your solvent, leaving the rest of the column acidic.
Protocol B: The "Basic Wash" (For Sensitive Compounds) If you cannot run base continuously (e.g., using UV detection sensitive to TEA absorption):
-
Pack column with standard silica.
-
Flush with 3 CV of Hexane containing 5% TEA .
-
Flush with 5 CV of pure Hexane to remove bulk TEA.
-
Run your gradient (e.g., Hexane/EtOAc) without modifier. The silica surface remains neutralized (deactivated).
Q2: When should I switch to Reverse Phase (C18), and what buffer should I use?
Decision Matrix: If your compound elutes in the void volume of Normal Phase (even with 100% EtOAc) or requires >20% MeOH in DCM, switch to Reverse Phase (RP).
The pH Switch Strategy: For piperidines, High pH RP-HPLC is superior to Low pH.
-
Low pH (Formic Acid/TFA): The piperidine is protonated (
). It becomes highly polar and elutes very early (often co-eluting with salts). -
High pH (Ammonium Bicarbonate, pH 10): The piperidine is deprotonated (neutral). Hydrophobicity increases, retention improves, and peak shape sharpens.
Buffer Selection Table:
| Buffer System | pH Range | Application | Indole Compatibility |
| 0.1% Formic Acid | ~2.7 | Standard LC-MS | Caution: Acid may degrade sensitive indoles over time. |
| 10mM Ammonium Bicarbonate | ~10.0 | Recommended for Piperidines | Excellent: Indoles are stable; Piperidine is neutral. |
| 0.1% TFA | ~2.0 | Peptides/Very Polar | High Risk: Strong acid promotes indole dimerization. |
Visualizing the Purification Logic
The following decision tree outlines the logical flow for selecting the correct purification method based on solubility and compound behavior.
Caption: Decision workflow for selecting purification modalities based on solubility and acid-sensitivity.
Module 2: Workup & Isolation Troubleshooting
Q3: I cannot extract my product from the aqueous layer. It stays in the water.
Cause:
At neutral pH (7), the piperidine (
Protocol: The "pH Swing" Extraction
-
Acid Wash (Optional): If your impurities are non-basic, extract the crude mixture with 1M HCl. The product stays in the water (protonated); non-basic impurities move to the organic layer. Discard organic layer.
-
Basification: Cool the aqueous layer to 0°C (to protect the indole). Slowly add 2M NaOH or saturated
until pH > 12 .-
Note: You must exceed the pKa of piperidine by at least 1 unit to ensure >90% is in the free base (neutral) form.
-
-
Extraction: Extract with DCM (Dichloromethane) rather than Ethyl Acetate.
-
Why? Piperidine-indoles are often moderately soluble in water. DCM is a stronger solvent for these polar heterocycles than EtOAc.
-
-
Salting Out: If the partition coefficient is still poor, saturate the aqueous layer with NaCl. This increases the ionic strength, forcing the organic organic molecule out of the water ("Salting Out" effect).
Q4: The product oils out during crystallization. How do I get a solid?
Cause: Piperidine-indoles often have low melting points and form "oils" due to conformational flexibility and hydrogen bonding impurities.
Protocol: Anti-Solvent Trituration
-
Dissolve the crude oil in the minimum amount of a "Good Solvent" (e.g., DCM or Methanol).
-
Slowly add a "Poor Solvent" (Anti-solvent) such as Diethyl Ether or Pentane dropwise while stirring rapidly.
-
The Cloud Point: Stop adding when a persistent cloudiness appears.
-
Seed & Cool: Add a seed crystal (if available) or scratch the glass side. Cool to -20°C.
-
Indole Protection: Perform this under an inert atmosphere (
) if the indole is electron-rich (e.g., methoxy-substituted), as they are prone to oxidative polymerization in solution.
Module 3: Stability & Storage
Q5: My purified indole turns pink/brown after a few days. Why?
Mechanism: Indoles are electron-rich and susceptible to auto-oxidation by atmospheric oxygen, often catalyzed by light or trace acid. The "pink" color is typically an oxidative dimer (rosindole-like species).
Prevention Strategy:
-
Remove Acid Traces: Ensure all halogenated solvents (DCM/Chloroform) are neutralized. Traces of HCl in old chloroform accelerate decomposition.
-
Antioxidants: Store the compound with a trace of BHT (Butylated hydroxytoluene) if it is an intermediate not requiring high purity for biology.
-
Storage: Store as the HCl salt if possible, but only if the solid is dry. In solution, the free base is often more stable to oxidation than the protonated form in the presence of light. For long term, store as a solid at -20°C under Argon.
References
- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for pKa values and solvent selection).
-
Teledyne ISCO. (2023). Purification of Amine Compounds using Flash Chromatography. Application Note AN105.
-
Waters Corporation. (2024). Reversed-Phase Method Development for Basic Compounds: The Role of pH. Waters Application Notes.
- Journal of Organic Chemistry. (2018). Strategies for the Synthesis and Purification of Indole Alkaloids. J. Org. Chem., 83(15), 8455–8465. (Discusses oxidative stability of electron-rich indoles).
Sources
Stability of 3,5-dimethyl-2-(piperidin-4-yl)-1H-indole in aqueous buffer
Technical Support Center: Stability & Handling of 3,5-Dimethyl-2-(piperidin-4-yl)-1H-indole
Executive Summary
This guide addresses the physicochemical stability of 3,5-dimethyl-2-(piperidin-4-yl)-1H-indole , a compound characterized by a distinct amphiphilic profile. Its stability in aqueous buffer is governed by two competing forces: the hydrophobicity of the indole core and the basicity of the piperidine ring .
While the 3-methyl substitution provides steric protection against the rapid oxidative dimerization typical of indoles, this molecule remains susceptible to pH-dependent precipitation , surface adsorption , and photo-oxidation . This guide provides the protocols necessary to mitigate these risks.
Module 1: The Solubility vs. Stability Paradox (pH Dependence)
The Core Issue: Users often report "random" loss of signal or precipitation when moving from DMSO stocks to aqueous buffers. This is rarely chemical degradation; it is usually a solubility crash driven by pH.
The Mechanism:
-
The Piperidine Factor: The secondary amine on the piperidine ring has a
of approximately 10.8–11.2 . In acidic to neutral buffers (pH < 8), it is protonated ( ), drastically improving aqueous solubility. -
The Indole Factor: The indole core is highly lipophilic. If the pH rises above 8.5, the piperidine deprotonates to its neutral form. Without the cationic charge, the lipophilic indole drives the molecule to aggregate and precipitate.
Troubleshooting Guide: Solubility Issues
| Symptom | Probable Cause | Corrective Action |
| Visible precipitate in PBS (pH 7.4) | Concentration exceeds solubility limit of the protonated form. | Protocol Adjustment: Predilute in a mixed solvent system (e.g., 50% DMSO/Water) before final spike. Keep final DMSO >0.5% if possible. |
| Cloudiness in Carbonate Buffer (pH 9-10) | Deprotonation of piperidine (Loss of charge). | Avoid Basic Buffers. Switch to Tris-HCl or HEPES (pH 7.0–7.5). If basic pH is required, add a solubilizer like Tween-20 (0.05%) or Cyclodextrin . |
| Precipitation upon freeze-thaw | "Salting out" effect during freezing. | Do not freeze aqueous dilutions. Prepare fresh from DMSO stock daily. |
Module 2: Chemical Stability (Oxidation & Photolysis)
The Core Issue: Indoles are electron-rich heterocycles prone to oxidation. While the 3-methyl group blocks the C3-position (the most reactive site for electrophilic attack), the molecule can still undergo oxidation at the C2-position (forming 2-oxindoles) or N-oxidation at the piperidine nitrogen.
Expert Insight:
-
Light Sensitivity: Indoles act as photosensitizers. Under UV/Blue light, they generate singlet oxygen, which attacks the indole double bond.
-
The "Pink Solution" Sign: If your clear buffer turns pink or amber over 24 hours, oxidative coupling products are forming.
Diagram: Stability Decision Matrix
Figure 1: Decision matrix for maintaining chemical and physical stability in aqueous media.
Module 3: The "Disappearing Compound" (Adsorption)
The Core Issue: In low-concentration assays (< 100 nM), the compound disappears from solution not due to degradation, but due to adsorption to plasticware . The hydrophobic 3,5-dimethylindole tail drives the molecule to stick to polypropylene pipette tips and reservoirs.
Protocol: Preventing Adsorption
-
Labware: Use Low-Retention (LoBind) tubes and tips. Avoid standard polystyrene troughs.
-
Additives: Include 0.01% Triton X-100 or 0.05% Tween-20 in the assay buffer. This forms micelles that keep the indole in solution and off the walls.
-
Glass vs. Plastic: For stocks < 1 µM, use silanized glass vials instead of plastic.
Standard Operating Procedures (SOPs)
SOP 1: Preparation of Stable Stock Solutions
-
Solvent: 100% DMSO (Anhydrous).
-
Concentration: 10 mM to 50 mM.[1]
-
Storage: -20°C or -80°C.
-
Vial: Amber glass (to prevent photolysis).[2]
-
Shelf Life: >6 months if kept dry and dark.
SOP 2: Stepwise Dilution for Aqueous Assays
Directly spiking 10 mM DMSO stock into water often causes "micro-precipitation" that is invisible to the naked eye but ruins data.
-
Intermediate Step: Dilute 10 mM stock 1:10 into 100% Ethanol or 50% DMSO (yields 1 mM).
-
Final Dilution: Spike the 1 mM intermediate into the assay buffer (e.g., PBS + 0.05% Tween-20) while vortexing rapidly.
-
Validation: Visually inspect for Tyndall effect (laser pointer test) to ensure no colloidal aggregates formed.
Frequently Asked Questions (FAQ)
Q1: Can I use this compound in cell culture media (DMEM/RPMI)? A: Yes, but with caution. Serum proteins (BSA/FBS) bind lipophilic indoles avidly. This reduces the free concentration available to cells.
-
Recommendation: If your
shifts 10-fold between serum-free and 10% FBS media, protein binding is the cause. Calculate free fraction or run assays in low-serum (1%) media.
Q2: I see a new peak in LC-MS at M+16. What is it? A: This is likely the N-oxide (on the piperidine) or a hydroxy-indole derivative. This occurs if the buffer contains trace peroxides or metal ions.
-
Fix: Use LC-MS grade water and consider adding 1 mM EDTA to chelate metals that catalyze oxidation.
Q3: Why is the 3,5-dimethyl analog more stable than the unsubstituted parent? A: In standard indoles, the C3 position is the nucleophilic "hotspot" for radical coupling. By blocking C3 with a methyl group, you sterically and chemically inhibit the formation of the C3-C3 dimer, forcing degradation to occur via slower, less favorable pathways [1].
Experimental Workflow: Stability Testing
Use this workflow to validate the compound's stability in your specific buffer system.
Figure 2: Recommended workflow for empirical stability validation.
References
-
Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews. Link
-
Li, S., et al. (2019). Green Oxidation of Indoles using Halide Catalysis. Nature Communications. Link
-
Bergström, M., et al. (2019). Solubility and dissolution of basic drugs: The importance of solid-state characterization. European Journal of Pharmaceutical Sciences. Link
-
BenchChem Technical Support. (2025). Enhancing the Solubility of Piperidine-Containing Compounds. Link
Sources
Avoiding side reactions during deprotection of N-Boc-piperidinyl indoles
Subject: Troubleshooting Side Reactions During Acidic Deprotection of N-Boc-Piperidinyl Indoles Ticket ID: CHEMSUP-2024-BOC-IND Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
The deprotection of N-Boc-piperidinyl indoles presents a unique chemoselective challenge. While the removal of the tert-butyloxycarbonyl (Boc) group usually requires acidic conditions, the indole core is an electron-rich nucleophile.
Upon cleavage, the Boc group generates a tert-butyl cation (electrophile).[1] Without intervention, this cation will rapidly attack the indole ring (Friedel-Crafts alkylation), resulting in irreversible tert-butylation (M+56) side products. Furthermore, strong acids can catalyze indole dimerization or polymerization.
This guide provides the mechanistic logic, scavenger protocols, and alternative reagents required to suppress these pathways.
Module 1: The Mechanism of Failure (Visualization)
To prevent side reactions, one must understand the competition between the Scavenger and the Indole Ring for the reactive tert-butyl cation.
Figure 1: The Cation Competition Pathway
Caption: The generated tert-butyl cation (Node C) faces a bifurcation: it is either trapped by the scavenger (Green Path) or it alkylates the indole ring (Red Path).
Module 2: Scavenger Protocols (The "Gold Standard")
For most N-Boc-piperidinyl indoles, using neat TFA or HCl is insufficient. You must employ a "Scavenger Cocktail" to act as a cation sponge.
Scavenger Selection Guide
| Scavenger | Type | Reactivity | Pros | Cons |
| Triethylsilane (TES) | Hydride Donor | High | Clean workup (volatile); reduces cations to isobutane gas. | Can reduce double bonds or indole to indoline if left too long. |
| Triisopropylsilane (TIS) | Hydride Donor | High | Sterically bulkier than TES; slightly more selective. | More expensive than TES. |
| Thioanisole | Sulfur Nucleophile | Very High | Extremely effective for stubborn cations. | Foul odor; requires oxidative workup or thorough washing to remove. |
| 1,2-Ethanedithiol (EDT) | Dithiol | Extreme | The standard for Trp-containing peptides.[2] | Stench ; toxic; can poison metal catalysts in subsequent steps. |
| Water | Oxygen Nucleophile | Medium | Essential co-solvent; helps quench cations. | Immiscible with pure DCM; requires TFA miscibility. |
Protocol A: The "Silane Cocktail" (Recommended Starting Point)
Use this for standard indoles where smell is a concern and reduction is not a major risk.
-
Preparation: Dissolve the N-Boc substrate (1.0 equiv) in DCM (0.1 M concentration).
-
Scavenger Addition: Add Triethylsilane (TES) (2.0 – 5.0 equiv).
-
Note: The solution must contain the scavenger before the acid is added.
-
-
Acidolysis: Cool to 0 °C . Dropwise add TFA (Trifluoroacetic acid) to reach a ratio of DCM:TFA (2:1 to 1:1) .
-
Why 0 °C? Low temperature slows the rate of electrophilic aromatic substitution (side reaction) more than it slows the N-Boc cleavage.
-
-
Monitoring: Stir at 0 °C for 15 mins, then warm to RT. Monitor by LCMS.[3]
-
Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove traces of TFA and TES.
Module 3: Alternative Reagents (Troubleshooting)
If Protocol A fails (e.g., you see +56 mass peaks or polymerization), switch to these alternative methods.
Protocol B: Lewis Acid Deprotection (TMSOTf)
Use this for highly acid-sensitive substrates or if the indole is extremely electron-rich (e.g., methoxy-substituted).
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) activates the Boc carbonyl oxygen without generating a high concentration of free protons, minimizing polymerization.
-
Setup: Dissolve Substrate (1.0 equiv) and 2,6-Lutidine (1.5 equiv) in anhydrous DCM (0.1 M). Cool to 0 °C .[3]
-
Activation: Dropwise add TMSOTf (1.2 – 1.5 equiv).
-
Reaction: Stir at 0 °C for 30–60 mins.
-
Quench: Add MeOH (excess) to quench the silyl carbamate intermediate.
-
Mechanism: The 2,6-lutidine acts as a non-nucleophilic base to buffer the solution, preventing acid-catalyzed dimerization of the indole.
Protocol C: Thermal Fluorinated Alcohols (Green/Mild)
Use this if you need to avoid all external acids.
Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE) can cleave Boc groups thermally via hydrogen bond activation, often without external acid.
-
Setup: Dissolve substrate in HFIP or TFE (0.1 M).[4]
-
Reaction: Heat to reflux (approx 60–80 °C) or use microwave irradiation (100 °C, 15–30 mins).
-
Advantage: The solvent itself stabilizes the transition state but is not acidic enough to cause rapid indole polymerization.
Troubleshooting FAQs
Q1: My LCMS shows a major peak with Mass = Product + 56.[3] What is it?
A: This is the tert-butylated indole .
-
Cause: The scavenger concentration was too low, or the mixing was inefficient. The tert-butyl cation attacked the C2 or C3 position of the indole.
-
Fix: Switch to Protocol A but add Thioanisole (5 equiv) . If that fails, use Protocol B (TMSOTf), as it generates silylated intermediates that are less prone to this specific transfer.
Q2: The reaction mixture turned into a black tar/gum.
A: This indicates Indole Polymerization .
-
Cause: Acid concentration was too high, or temperature was uncontrolled. Indoles dimerize in strong acids.
-
Fix:
-
Dilute the reaction (0.05 M).
-
Strictly maintain 0 °C .
-
Switch to HCl in Dioxane (sometimes milder than TFA for polymerization) OR use Protocol C (HFIP).
-
Q3: I used HCl/Dioxane and see a +34 mass peak.
A: This is likely Chlorination .
-
Cause: HCl can add across the C2-C3 double bond of the indole, or perform electrophilic chlorination if the ring is activated.
-
Fix: Avoid halide-containing acids. Use TFA/DCM with scavengers (Protocol A) or TMSOTf (Protocol B).
Q4: Can I use water as a scavenger?
A: Yes, but not alone. Water is a poor nucleophile compared to the indole ring. However, adding 2–5% water to the TFA/DCM cocktail helps quench the cations and facilitates the decarboxylation step. A common "Heavy Duty" cocktail is TFA : Phenol : Water : Thioanisole : EDT (82.5 : 5 : 5 : 5 : 2.5) —borrowed from peptide chemistry (Reagent K).
References
-
Lundt, B. F., et al. "Selective removal of the t-butyloxycarbonyl group." International Journal of Peptide and Protein Research, 1978.
-
Han, G., et al. "Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride." RSC Advances, 2020.
-
Sakaitani, M., & Ohfune, Y. "Syntheses of 2,6-lutidine-TMSOTf mediated selective deprotection of t-butyl esters." Journal of Organic Chemistry, 1990.
-
Palladino, C., et al. "Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents." Green Chemistry, 2011.
-
Isidro-Llobet, A., et al. "Amino acid-protecting groups." Chemical Reviews, 2009. (Comprehensive review on scavenger cocktails).
Sources
Minimizing polymerization byproducts in indole derivative synthesis
Topic: Minimizing Polymerization Byproducts in Indole Derivative Synthesis
Welcome to the Indole Synthesis Technical Support Center. This guide addresses the three critical phases where indole derivatives degrade: Reaction (Acid-Catalyzed Oligomerization) , Purification (Stationary Phase Decomposition) , and Storage (Oxidative Polymerization) .
Module 1: Reaction Optimization (The "Tar" Problem)
User Issue: "My Fischer Indole reaction mixture turns into a black tar before the starting material is consumed. Yields are low."
Technical Diagnosis: You are likely experiencing Acid-Catalyzed Oligomerization . Indoles are electron-rich enamines. In the presence of strong Brønsted acids (common in Fischer synthesis), the indole product is protonated at the C3 position. This generates a reactive electrophilic iminium ion (indoleninium) which is immediately attacked by a neutral indole molecule, forming dimers (diindolyls) and trimers.
The Mechanism of Failure: The diagram below illustrates how product inhibition occurs via self-attack.
Fig 1. Pathway of acid-catalyzed indole dimerization.[1] Protonation at C3 breaks aromaticity, creating a potent electrophile.
Troubleshooting Protocol: Switch to Lewis Acid / Ionic Liquid System To minimize this, replace strong mineral acids (H₂SO₄, HCl) with a Lewis Acid catalyst in a buffered or ionic liquid medium. This protocol uses Zinc Chloride in Choline Chloride, which acts as both solvent and catalyst, stabilizing the intermediate and allowing product sublimation (or easy extraction) to prevent over-reaction.
Protocol: ZnCl₂/Choline Chloride Synthesis Based on findings by liquid-phase synthesis optimization [1].
-
Preparation of Deep Eutectic Solvent (DES):
-
Mix Choline Chloride and ZnCl₂ in a 1:2 molar ratio.
-
Heat to 100–120°C with stirring until a clear, homogenous melt forms.
-
-
Reaction:
-
Add the aryl hydrazine (1.0 equiv) and ketone (1.0 equiv) directly to the melt.
-
Stir at 100–110°C.
-
Why this works: The high viscosity and ionic nature of the solvent stabilize the charged transition states of the [3,3]-sigmatropic rearrangement while suppressing the intermolecular collisions required for polymerization.
-
-
Isolation (The Anti-Polymerization Step):
-
Method A (Volatile Indoles): Apply vacuum (0.5–1.0 mbar) and sublime the product directly from the melt as it forms.
-
Method B (Non-volatile): Cool, add water, and extract with Et₂O. The catalyst remains in the aqueous phase.
-
Module 2: Purification & Workup (The "Pink Column" Problem)
User Issue: "My crude product looked okay on TLC, but it turned pink/red on the silica column and I lost 50% of the mass."
Technical Diagnosis: This is Acid-Mediated Decomposition on Silica . Standard silica gel (SiO₂) is slightly acidic (pH ~5–6). This acidity is sufficient to catalyze the decomposition of electron-rich indoles, especially those with electron-donating groups (methoxy, alkyl). The "pink band" is a tell-tale sign of oxidative oligomerization occurring on the stationary phase.
Troubleshooting Decision Tree:
Fig 2. Decision matrix for selecting the correct stationary phase to prevent on-column decomposition.
Protocol: Neutralized Silica Gel Chromatography Standard practice for acid-labile heterocycles [2].
-
Slurry Preparation: Prepare the silica slurry using your starting eluent (e.g., Hexane/EtOAc).
-
The Neutralizer: Add 1% v/v Triethylamine (Et₃N) to the slurry solvent.
-
Column Packing: Pour the column. Flush with 2 column volumes of the eluent containing 1% Et₃N.
-
Elution: Run the chromatography using your standard gradient. You may remove Et₃N from the eluent once the product begins to elute, or keep it (0.1%) if the separation is slow.
-
Post-Column: Rotovap immediately. Residual Et₃N is volatile and will be removed, leaving the neutral indole.
Module 3: Storage & Stability (The "Browning" Problem)
User Issue: "My white indole solid turned brown/black after a week on the shelf."
Technical Diagnosis: This is Radical-Mediated Auto-oxidation . Unlike acid-catalyzed dimerization, this process involves atmospheric oxygen. Indoles react with ³O₂ to form indoxyls (3-hydroxyindoles), which then couple to form indigo-like dyes or amorphous melanins (indole blacks). Light accelerates this process by generating singlet oxygen or radicals.
Stability Data & Mitigation:
| Variable | Impact on Stability | Recommended Action |
| C3-Substitution | Unsubstituted C3 is highly vulnerable to oxidation. | Store under Argon/N₂. |
| Light | UV/Vis light promotes radical formation. | Store in amber vials wrapped in foil. |
| Temperature | Heat accelerates radical propagation. | Store at -20°C for long term. |
| State | Solutions degrade faster than solids. | Never store in solution (especially CHCl₃/CH₂Cl₂ which can form HCl). |
FAQ: Rapid Rescue of Oxidized Indoles
-
Q: Can I salvage a brown sample?
-
A: Yes. The colored impurities are usually high-molecular-weight polymers.
-
Dissolve the sample in a minimal amount of CH₂Cl₂.
-
Add activated charcoal (10% by weight).
-
Stir for 15 minutes.
-
Filter through a pad of Celite.
-
Recrystallize or evaporate. The polymer sticks to the charcoal/Celite.
-
References
-
Duggan, P. J., et al. (2005). "The regiospecific Fischer indole reaction in choline chloride[6]·2ZnCl2 with product isolation by direct sublimation."[6] Chemical Communications.
-
Common Organic Chemistry. (2023). "Neutralizing Silica Gel for Purification of Acid-Sensitive Compounds."[7] Common Organic Chemistry Archive.
- Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press.
-
Robinson, B. (1963). "The Fischer Indole Synthesis."[1][2][3][8][9] Chemical Reviews, 63(4), 373–401.
Sources
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The regiospecific Fischer indole reaction in choline chloride·2ZnCl2 with product isolation by direct sublimation from the ionic liquid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Isolation and purification of acid-labile carotenoid 5,6-epoxides on modified silica gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Review of the Indole Synthesis Reaction System - Oreate AI Blog [oreateai.com]
- 9. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the NMR Characterization of 3,5-dimethyl-2-(piperidin-4-yl)-1H-indole Isomers
Introduction: The Structural Challenge of Heterocyclic Isomers
In the realm of medicinal chemistry and drug development, the precise three-dimensional structure of a molecule is inextricably linked to its biological activity. For complex heterocyclic compounds such as 3,5-dimethyl-2-(piperidin-4-yl)-1H-indole, which feature multiple chiral centers, the existence of stereoisomers presents a significant characterization challenge. The spatial arrangement of the piperidine ring relative to the indole core can lead to distinct diastereomers, often designated as cis and trans, which may exhibit vastly different pharmacological and toxicological profiles. Therefore, the unambiguous assignment of stereochemistry is not merely an academic exercise but a critical step in the development of safe and effective therapeutics.
This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the definitive characterization of such isomers. We will explore how a suite of 1D and 2D NMR experiments can be leveraged to elucidate the subtle yet critical structural differences between these isomers. The narrative explains the causality behind experimental choices, providing field-proven insights for researchers, scientists, and drug development professionals. For the purpose of this illustrative guide, we will consider the isomers that arise from the relative orientation of a hypothetical substituent on the piperidine ring with respect to the indole moiety, which gives rise to distinct cis and trans configurations.
The Foundation: How NMR Distinguishes Isomers
The power of NMR spectroscopy in differentiating isomers stems from its sensitivity to the local magnetic environment of each nucleus.[1] Differences in the spatial arrangement of atoms in cis and trans isomers lead to distinct electronic environments, which in turn manifest as measurable differences in key NMR parameters.[1][2]
-
Chemical Shift (δ): The chemical shift of a proton or carbon is highly sensitive to shielding and deshielding effects from nearby functional groups. Anisotropic effects, particularly from the aromatic indole ring, will cause protons on the piperidine ring to experience different magnetic fields depending on their proximity and orientation relative to the indole plane. This often results in unique chemical shifts for each isomer.[3]
-
Scalar Coupling Constants (J-coupling): The magnitude of the through-bond coupling constant between two protons (³JHH) is dependent on the dihedral angle between them, a relationship described by the Karplus equation.[4] The rigid chair conformation of the piperidine ring means that the dihedral angles between adjacent protons will be different for axial and equatorial positions, and these can be influenced by the stereochemistry at the point of substitution, providing a powerful tool for isomer differentiation.[3][4]
-
Nuclear Overhauser Effect (NOE): This through-space interaction provides direct evidence of the spatial proximity of protons. An NOE between a proton on the indole ring and a proton on the piperidine ring can definitively confirm a cis or trans relationship.[2]
Comparative Analysis: 1D NMR Spectra (¹H and ¹³C)
The initial step in characterization is the acquisition of standard 1D proton (¹H) and carbon-13 (¹³C) NMR spectra. While complex, these spectra provide the first clues to the isomeric identity.
¹H NMR Spectroscopy
The ¹H NMR spectrum reveals key differences in the chemical shifts of the piperidine protons. In one isomer (e.g., trans), a proton on the piperidine ring might be forced into the shielding cone of the indole's aromatic π-system, causing its signal to appear at a higher field (lower ppm). Conversely, in the cis isomer, the same proton may be in a deshielding region, shifting its signal downfield. The coupling constants between adjacent protons on the piperidine ring are also diagnostic. For example, a large diaxial coupling (typically 10-13 Hz) would be indicative of a specific chair conformation favored by one isomer.[3][5]
¹³C NMR Spectroscopy
Carbon chemical shifts are also affected by stereochemistry, albeit often to a lesser extent than proton shifts. Steric compression, known as the gamma-gauche effect, can cause a carbon nucleus to be shielded (shifted upfield) if it is in close spatial proximity to another bulky group. This effect can be a reliable indicator for distinguishing between isomers where one might be more sterically crowded than the other.[3]
Table 1: Representative ¹H and ¹³C NMR Data for Isomers of 3,5-dimethyl-2-(piperidin-4-yl)-1H-indole
| Assignment | Trans Isomer (Hypothetical Data) | Cis Isomer (Hypothetical Data) | Key Differentiating Feature |
| Indole-H1 | δ 10.8 (br s, 1H) | δ 10.7 (br s, 1H) | Broad singlet, solvent dependent. |
| Indole-H4 | δ 7.50 (d, 1H) | δ 7.52 (d, 1H) | Minor shift differences. |
| Indole-H6 | δ 7.10 (d, 1H) | δ 7.11 (d, 1H) | Minor shift differences. |
| Indole-H7 | δ 7.05 (s, 1H) | δ 7.06 (s, 1H) | Minor shift differences. |
| Piperidine-H4 | δ 3.15 (tt, 1H) | δ 3.45 (tt, 1H) | Significant downfield shift in the cis isomer due to deshielding. |
| Piperidine-Hax | δ 1.80 (m, 2H) | δ 2.10 (m, 2H) | Axial protons are generally more shielded. |
| Piperidine-Heq | δ 2.20 (m, 2H) | δ 1.95 (m, 2H) | Equatorial protons may experience different shielding/deshielding. |
| Indole-C2 | δ 138.5 | δ 138.2 | Quaternary carbon, minor shifts. |
| Indole-C3 | δ 110.2 | δ 110.5 | |
| Piperidine-C4 | δ 42.1 | δ 40.5 | Upfield shift in cis isomer due to potential steric compression. |
| Piperidine-C3/5 | δ 32.5 | δ 29.8 | Significant upfield shift in cis isomer. |
Note: Data is hypothetical and for illustrative purposes. Actual chemical shifts and coupling constants are dependent on the solvent and specific substitution pattern.
Unambiguous Elucidation with 2D NMR Spectroscopy
While 1D NMR provides valuable clues, 2D NMR experiments are essential for the complete and unambiguous assignment of structure and stereochemistry.[6] These experiments reveal correlations between nuclei, allowing for the assembly of the molecular puzzle.
COSY (Correlation Spectroscopy)
The ¹H-¹H COSY experiment is the workhorse for identifying proton-proton coupling networks.[7] It will show cross-peaks between protons that are coupled, typically over two or three bonds. This allows for the complete assignment of the piperidine spin system, tracing the connectivity from H-4 to H-3/5 and H-2/6. It also confirms the connectivity within the indole aromatic system.
HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment correlates each proton signal with the signal of the carbon to which it is directly attached.[8][9] This is an exceptionally powerful technique for assigning carbon signals, which can be challenging with ¹³C NMR alone. By overlaying the proton assignments from the COSY spectrum, a near-complete assignment of all protonated carbons can be achieved for each isomer.
HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment is often the key to solving the structural puzzle, as it reveals long-range correlations (typically 2-4 bonds) between protons and carbons.[9][10] For the title compound, the most diagnostic correlations will be those between the piperidine and indole moieties. For instance, a correlation between the piperidine H-4 proton and the indole C-2 carbon definitively establishes the connection point. Crucially, subtle differences in the strength or presence of other long-range correlations can help differentiate the isomers by reflecting their different average conformations.
Below is a diagram illustrating the key HMBC correlations that would be used to confirm the core structure.
Caption: Key HMBC correlations for structural confirmation.
Experimental Protocols
Achieving high-quality, reproducible NMR data requires meticulous attention to experimental setup.[11][12]
Sample Preparation
-
Mass: Accurately weigh 5-10 mg of the purified isomer.
-
Solvent: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for indole-containing compounds as it allows for the observation of the N-H proton.
-
Homogenization: Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Standard: For quantitative purposes (qNMR), a known amount of an internal standard can be added.
NMR Data Acquisition
The following outlines a standard suite of experiments on a 400 MHz or higher spectrometer.
-
¹H NMR:
-
Pulse Program: Standard single-pulse (e.g., 'zg30').
-
Scans: 16-64 scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse (e.g., 'zgpg30').
-
Scans: 1024 or more scans, as ¹³C is much less sensitive than ¹H.
-
Relaxation Delay (d1): 2 seconds.
-
-
COSY:
-
Pulse Program: Gradient-selected COSY (e.g., 'cosygpmfqf').
-
Data Points: 2048 in F2, 256-512 in F1.
-
Scans per Increment: 2-8.
-
-
HSQC:
-
Pulse Program: Gradient-selected, sensitivity-enhanced HSQC (e.g., 'hsqcedetgpsisp2.3'). An edited HSQC can differentiate CH/CH₃ from CH₂ signals.[9]
-
¹JCH Coupling: Optimized for an average one-bond C-H coupling of 145 Hz.
-
Scans per Increment: 4-16.
-
-
HMBC:
-
Pulse Program: Gradient-selected HMBC (e.g., 'hmbcgplpndqf').
-
Long-Range Coupling: Optimized for an average long-range J-coupling of 8 Hz.
-
Scans per Increment: 16-64, as correlations are weaker.
-
Integrated Characterization Workflow
Caption: Integrated workflow for isomer characterization by NMR.
Conclusion
The unambiguous characterization of the diastereomers of 3,5-dimethyl-2-(piperidin-4-yl)-1H-indole is a task readily accomplished through a systematic and multi-faceted NMR spectroscopy approach. While 1D ¹H and ¹³C spectra provide initial, crucial evidence through distinct chemical shifts and coupling constants, the application of 2D techniques such as COSY, HSQC, and HMBC is indispensable for complete and definitive structural assignment. The correlations provided by these experiments allow for a full mapping of the molecular framework, revealing the subtle conformational and configurational differences that define each unique isomer. This robust analytical strategy provides the high-fidelity structural data required to confidently advance drug candidates through the development pipeline.
References
-
TutorChase. How does NMR differentiate between cis and trans isomers?[Link]
-
Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry?[Link]
-
Organic Spectroscopy International. CIS TRANS ISOMERS AND NMR.[Link]
-
Optica Publishing Group. Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine.[Link]
-
YouTube. H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation.[Link]
-
ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures.[Link]
-
Springer Nature Experiments. NMR Protocols and Methods.[Link]
-
National Institutes of Health. NMR Characterization of RNA Small Molecule Interactions.[Link]
-
National Institutes of Health. Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2.[Link]
-
MDPI. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists.[Link]
-
Semantic Scholar. 13C NMR spectroscopy of indole derivatives.[Link]
-
Taylor & Francis Online. Synthesis and evaluation of novel N–H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents.[Link]
-
ResearchGate. Identification of indole derivatives by two-dimensional NMR-based...[Link]
-
Wikipedia. Piperidine.[Link]
-
Journal of the American Chemical Society. Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine.[Link]
-
ResearchGate. The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments...[Link]
-
Royal Society of Chemistry. NMR spectroscopy of small molecules in solution.[Link]
-
Dove Medical Press. Supplementary Material...[Link]
-
The Royal Society of Chemistry. Supporting information_revision.[Link]
-
YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.[Link]
-
San Diego State University. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry.[Link]
-
Advances in Polymer Science. Heteronuclear Single-quantum Correlation (HSQC) NMR.[Link]
-
National Institutes of Health. Efficient NMR Screening Approach to Discover Small Molecule Fragments Binding Structured RNA.[Link]
-
Slideshare. Steric Effects on the Configuration of the Nitrogen In Piperidine.[Link]
-
Columbia University. HSQC and HMBC | NMR Core Facility.[Link]
-
Yeditepe Journal of Health Sciences. Synthesis and Biological Evaluation of Novel N-Substituted 3-Methylindole Derivatives.[Link]
-
KTU ePubl. Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.[Link]
Sources
- 1. tutorchase.com [tutorchase.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ORGANIC SPECTROSCOPY INTERNATIONAL: CIS TRANS ISOMERS AND NMR [orgspectroscopyint.blogspot.com]
- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 7. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 8. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 10. youtube.com [youtube.com]
- 11. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation of Piperidinyl-Indole Derivatives
Abstract
This guide provides an in-depth analysis of the gas-phase fragmentation behavior of piperidinyl-indole derivatives, a scaffold of significant interest in medicinal chemistry and drug development. We will explore the characteristic fragmentation patterns observed under electrospray ionization (ESI) tandem mass spectrometry (MS/MS), offering a comparative analysis based on structural motifs and analytical conditions. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural elucidation and characterization of these complex molecules. By understanding the underlying principles of their fragmentation, analysts can more confidently identify known compounds and deduce the structures of novel analogues.
Introduction: The Significance of the Piperidinyl-Indole Scaffold
The piperidinyl-indole core represents a privileged structural motif in modern pharmacology. This heterocyclic framework is a cornerstone in the design of a wide array of biologically active compounds, from potent synthetic cannabinoids to novel therapeutics targeting central nervous system disorders.[1][2] The inherent versatility of this scaffold allows for extensive chemical modification, leading to a vast and ever-expanding chemical space. Consequently, the ability to rapidly and accurately characterize these derivatives is paramount in both forensic chemistry and pharmaceutical research.
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), has emerged as an indispensable tool for the analysis of these compounds.[3][4] The soft ionization technique of electrospray ionization (ESI) typically yields a protonated molecule, [M+H]+, which can then be subjected to collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS) to generate structurally informative fragment ions. The resulting fragmentation pattern serves as a molecular fingerprint, enabling compound identification and structural elucidation.[5][6]
This guide will dissect the key fragmentation pathways of protonated piperidinyl-indole derivatives, providing a framework for interpreting their MS/MS spectra. We will examine how substitutions on both the piperidine and indole rings direct the fragmentation, and how different analytical parameters can influence the observed product ions.
Core Fragmentation Pathways: A Mechanistic Perspective
The fragmentation of protonated piperidinyl-indole derivatives is largely dictated by the location of the proton, which typically resides on the basic nitrogen of the piperidine ring.[7] From this initial protonation site, a cascade of fragmentation reactions can be initiated through collision-induced dissociation. The most common and diagnostic fragmentation pathways involve cleavages within the piperidine ring and the bond connecting it to the indole moiety.
Piperidine Ring Opening and Fragmentation
A dominant fragmentation pathway for many piperidine-containing compounds is the α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[5] This leads to the formation of a stable, resonance-stabilized iminium ion. The specific fragment ions observed will depend on the substitution pattern of the piperidine ring.
Another common fragmentation route is ring fission, where the piperidine ring undergoes cleavage to produce various acyclic fragment ions.[5] These reactions are often initiated by proton transfer from the nitrogen to another part of the molecule, triggering a rearrangement.
Cleavage of the Piperidinyl-Indole Linker
The bond connecting the piperidine and indole moieties is also susceptible to cleavage. The nature of this cleavage (e.g., at a carbonyl linker in many synthetic cannabinoids) can provide significant structural information. For instance, cleavage at the carbonyl group can result in the formation of a stable acylium ion derived from the indole portion of the molecule.
Indole Ring Fragmentation
While the indole ring itself is relatively stable, characteristic fragmentations can occur, particularly in high-energy CID. These often involve the loss of small neutral molecules like HCN or CH3CN, which can be diagnostic for the indole nucleus.[8]
Comparative Fragmentation Analysis: The Influence of Structural Diversity
The beauty and challenge of the piperidinyl-indole scaffold lie in its vast potential for substitution. These modifications significantly influence the resulting fragmentation patterns, providing a rich source of data for structural determination.
Effect of Substituents on the Piperidine Ring
Substituents on the piperidine ring can direct the fragmentation in predictable ways. For example, the presence of a hydroxyl group can lead to a characteristic neutral loss of water (H₂O).[3][9] Similarly, an acetyl group can result in the loss of acetic acid.[3][10] The position of the substituent is also critical; for instance, substitution at the α-carbon to the nitrogen often leads to the preferential loss of that substituent.[5]
Effect of Substituents on the Indole Ring
Modifications to the indole ring also impact the fragmentation. For example, in many synthetic cannabinoids, the indole nitrogen is alkylated. The nature of this alkyl group can be readily determined from the MS/MS spectrum. Furthermore, substitutions on the aromatic portion of the indole ring will influence the m/z of fragment ions containing this moiety.
Isomeric Differentiation
Distinguishing between isomers is a common challenge in mass spectrometry. However, careful analysis of the relative abundances of fragment ions can often allow for the differentiation of positional isomers.[11][12] For example, the position of a substituent on the indole ring can influence the stability of certain fragment ions, leading to quantifiable differences in their intensities.
Visualization of Fragmentation Pathways
To better illustrate the core fragmentation mechanisms, the following diagrams were generated using Graphviz (DOT language).
Diagram 1: General Fragmentation of a Protonated Piperidinyl-Indole
Caption: General fragmentation pathways of a protonated piperidinyl-indole.
Diagram 2: Influence of a Hydroxyl Substituent on the Piperidine Ring
Caption: Neutral loss of water from a hydroxylated piperidinyl-indole.
Tabulated Fragmentation Data
The following table summarizes common fragment ions observed for a representative class of piperidinyl-indole derivatives. The relative abundances can vary depending on the specific compound and the collision energy used.
| Precursor Ion [M+H]+ | Fragment Ion (m/z) | Proposed Structure/Origin |
| Varies | [M+H - H₂O]+ | Neutral loss of water from a hydroxylated derivative.[9] |
| Varies | [M+H - C₅H₁₀NH]+ | Loss of the unsubstituted piperidine moiety. |
| Varies | Indole-C=O+ | Acylium ion from cleavage at a carbonyl linker.[2] |
| Varies | Piperidine Ring Fragments | Various iminium ions and acyclic fragments.[5] |
| Varies | Indole-CH₂⁺ | Indolyl-methyl cation from cleavage of the linker. |
Experimental Protocol: LC-MS/MS Analysis of a Representative Piperidinyl-Indole Derivative
This protocol provides a general method for the analysis of a piperidinyl-indole derivative using LC-MS/MS. Optimization may be required for specific compounds.
1. Sample Preparation:
- Dissolve the analytical standard or sample in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of 1 µg/mL.
- Filter the sample through a 0.22 µm syringe filter prior to injection.
2. Liquid Chromatography (LC) Conditions:
- Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is typically suitable.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A typical gradient would be 5-95% B over 5-10 minutes.
- Flow Rate: 0.3-0.5 mL/min.
- Injection Volume: 1-5 µL.
- Column Temperature: 40 °C.
3. Mass Spectrometry (MS) Conditions:
- Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
- Capillary Voltage: 3.5-4.5 kV.
- Source Temperature: 120-150 °C.
- Desolvation Gas Temperature: 350-450 °C.
- Desolvation Gas Flow: 600-800 L/hr.
- MS Method:
- Full Scan (MS1): Acquire a full scan from m/z 100-1000 to determine the [M+H]+ of the target analyte.
- Product Ion Scan (MS/MS): Perform a product ion scan of the [M+H]+ ion. Optimize the collision energy to achieve a good distribution of fragment ions. A collision energy ramp may be beneficial.
4. Data Analysis:
- Identify the precursor ion ([M+H]+) and the major product ions.
- Propose fragmentation pathways based on the observed mass losses and known fragmentation mechanisms for this class of compounds.
- For quantitative analysis, develop a Multiple Reaction Monitoring (MRM) method using the most intense and specific precursor-to-product ion transitions.
Conclusion: A Powerful Tool for Structural Elucidation
The mass spectrometric fragmentation of piperidinyl-indole derivatives provides a wealth of structural information that is invaluable for their identification and characterization. By understanding the fundamental principles of their gas-phase chemistry, researchers can leverage LC-MS/MS as a powerful tool to navigate the complex landscape of this important class of molecules. The insights provided in this guide are intended to serve as a foundation for the confident and accurate structural elucidation of both known and novel piperidinyl-indole derivatives.
References
-
Structural characterization and pharmacological evaluation of the new synthetic cannabinoid CUMYL-PEGACLONE. PubMed, [Link]
-
An experimental and theoretical study on fragmentation of protonated N-(2-pyridinylmethyl)indole in electrospray ionization mass spectrometry. Semantic Scholar, [Link]
-
Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed, [Link]
-
Isomeric Differentiation of Acidic Metabolite by Piperidine-based Tagging, LC-MS/MS, and Understanding of the Dissociation Chemistries. PMC, [Link]
-
Analysis of synthetic cannabinoids using high-resolution mass spectrometry and mass defect filtering: Implications for non-targeted screening of designer drugs. PMC, [Link]
-
fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO, [Link]
-
Fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. ChemRxiv, [Link]
-
Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. ResearchGate, [Link]
-
Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors | Request PDF. ResearchGate, [Link]
-
Forensic Chemistry of Substituted 1-Alkyl-3-Acylindoles: Isomeric Synthetic Cannabinoids. Office of Justice Programs, [Link]
-
ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI. Macedonian Journal of Chemistry and Chemical Engineering, [Link]
-
Comparing the fragmentation reactions of protonated cyclic indolyl α-amino esters in quadrupole/orbitrap and quadrupole time-of-flight mass spectrometers. PubMed, [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts, [Link]
-
Identification of the synthetic cannabinoid (1-(cyclohexylmethyl)-1H- indol-3-yl)(4-methoxynaphthalen-1-yl)methanone on plant material. DEA.gov, [Link]
-
Comparative metabolite analysis of Piper sarmentosum organs approached by LC–MS-based metabolic profiling. Springer, [Link]
-
Study of Mass Spectra of Some Indole Derivatives. Scientific Research Publishing, [Link]
-
Synthesis, Analytical Characterization, and Human CB1 Receptor Binding Studies of the Chloroindole Analogues of the Synthetic Cannabinoid MDMB-CHMICA. University of Bologna, [Link]
-
Fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. ChemRxiv, [Link]
Sources
- 1. Structural characterization and pharmacological evaluation of the new synthetic cannabinoid CUMYL-PEGACLONE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of synthetic cannabinoids using high-resolution mass spectrometry and mass defect filtering: Implications for non-targeted screening of designer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dea.gov [dea.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. Isomeric Differentiation of Acidic Metabolite by Piperidine-based Tagging, LC-MS/MS, and Understanding of the Dissociation Chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ojp.gov [ojp.gov]
A Comparative Analysis of 3,5-Dimethyl vs. 3,5-Dichloro Indole Derivatives: A Guide to Structure-Activity Relationships and Potency
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1][2] Its versatility allows for fine-tuning of pharmacological activity through substitution on the benzene and pyrrole rings. Among the many possible substitution patterns, modifications at the C3 and C5 positions are critical for modulating potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth comparison of two common substitution patterns: 3,5-dimethyl and 3,5-dichloro indoles, offering insights into their structure-activity relationships (SAR) and relative potency, particularly in the context of kinase inhibition.
The Critical Role of C3 and C5 Substitution: A Tale of Two Substituents
The biological activity of an indole derivative is profoundly influenced by the electronic and steric nature of its substituents.[3] The C3 position is often involved in key interactions with the target protein, while the C5 position can influence properties like solubility, metabolism, and binding affinity. The choice between methyl and chloro groups at these positions represents a fundamental strategic decision in drug design, driven by their contrasting physicochemical properties.
-
3,5-Dimethyl Substitution: The methyl group is a small, lipophilic, and electron-donating group. Its introduction can enhance binding to hydrophobic pockets within a target protein. The electron-donating nature of the methyl groups can also increase the electron density of the indole ring system, potentially modulating the pKa of the indole nitrogen and influencing hydrogen bonding capabilities.
-
3,5-Dichloro Substitution: In contrast, chlorine is an electron-withdrawing atom with a larger van der Waals radius than a methyl group. Its electronegativity can decrease the basicity of the indole nitrogen. Crucially, chlorine can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains, which can significantly enhance binding affinity and selectivity.
Comparative Potency: Insights from Kinase Inhibition Studies
While direct head-to-head studies comparing the potency of 3,5-dimethylindole and 3,5-dichloroindole derivatives against the same target are scarce in publicly available literature, we can draw valuable inferences by examining data from studies on related 3,5-disubstituted indoles, particularly those targeting protein kinases. Pim kinases and Tropomyosin-related kinase A (TrkA) have emerged as important targets for such derivatives.[4][5][6]
The following table summarizes the reported potency (IC50 values) of various 3,5-disubstituted indole derivatives against different cancer cell lines and kinases. It is important to note that these values are from different studies and experimental conditions may vary. Therefore, this comparison should be viewed as illustrative of general trends rather than a direct quantitative ranking.
| Compound/Derivative Class | Substituents at C3 and C5 | Target | Reported IC50 (µM) | Reference |
| 2,3-dimethyl-1H-indole | 2,3-dimethyl | Panc1 (Pancreas Carcinoma) | 0.0031 | [7] |
| 2,3-dimethyl-1H-indole | 2,3-dimethyl | Calu1 (Lung Carcinoma) | 0.0027 | [7] |
| 5-fluoro-2,3-dimethyl-1H-indole | 5-fluoro, 2,3-dimethyl | Panc1 (Pancreas Carcinoma) | 0.0032 | [7] |
| 5-fluoro-2,3-dimethyl-1H-indole | 5-fluoro, 2,3-dimethyl | Calu1 (Lung Carcinoma) | 0.0028 | [7] |
| Indole-based Pim Kinase Inhibitor | Varies (Optimization at C3/C5) | Pim-1, Pim-2, Pim-3 | Single to low double-digit nM range | [5][6] |
| 7-Azaindole Derivatives | Varies (Optimization at C3/C5) | TrkA Kinase | Potent Inhibition | [4] |
From the available data, it is evident that 3,5-disubstituted indoles can achieve high potency, often in the nanomolar range, against cancer-related targets.[5] The studies on Pim and Trk kinase inhibitors emphasize the importance of optimizing substitutions at both the C3 and C5 positions to achieve desired activity and selectivity.[4][6] The potent anticancer activity of dimethylated indoles against pancreatic and lung cancer cell lines highlights the effectiveness of this substitution pattern.[7]
Experimental Design and Protocols
To reliably compare the potency of novel 3,5-dimethyl and 3,5-dichloro indole derivatives, a standardized set of experiments is crucial. Below is a representative workflow and a detailed protocol for a kinase inhibition assay.
General Workflow for Potency Comparison
Caption: A generalized workflow for the synthesis, screening, and comparative analysis of indole derivatives.
Protocol: In Vitro Kinase Inhibition Assay (Luminescent Assay)
This protocol describes a common method to determine the IC50 value of a compound against a specific protein kinase.
Objective: To measure the concentration at which a test compound inhibits 50% of the kinase activity.
Materials:
-
Recombinant human kinase (e.g., Pim-1)
-
Kinase substrate peptide
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (3,5-dimethyl and 3,5-dichloro indole derivatives) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 384-well microplates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a wide concentration range (e.g., 100 µM to 1 nM).
-
Kinase Reaction Setup:
-
Add 2.5 µL of kinase reaction buffer containing the kinase and substrate peptide to each well of a 384-well plate.
-
Add 1 µL of the diluted test compound or DMSO (as a control) to the respective wells.
-
Incubate the plate at room temperature for 10 minutes to allow the compound to bind to the kinase.
-
-
Initiate Kinase Reaction:
-
Add 2.5 µL of ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for 1 hour.
-
-
Detect Kinase Activity:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP generated and thus, the kinase activity.
-
Normalize the data using the high (DMSO control) and low (no kinase) controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.[8][9]
-
Mechanism of Action: A Focus on Kinase Signaling Pathways
Many indole derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways involved in cell growth, proliferation, and survival.[5] The diagram below illustrates a simplified, generic kinase signaling cascade that can be targeted by such inhibitors.
Caption: A simplified signaling pathway illustrating kinase inhibition by indole derivatives.
Conclusion and Future Directions
The choice between 3,5-dimethyl and 3,5-dichloro substitution on an indole scaffold represents a critical decision in drug design, with each pattern offering distinct advantages. Methyl groups can enhance hydrophobic interactions, while chloro groups provide the potential for halogen bonding and can alter the electronic properties of the ring. Both substitution patterns have led to the development of highly potent compounds, particularly in the realm of kinase inhibitors for cancer therapy.
The lack of direct comparative studies underscores a gap in the current literature. Future research should focus on the synthesis and parallel evaluation of 3,5-dimethyl and 3,5-dichloro indole libraries against a panel of relevant biological targets. Such studies would provide invaluable, unambiguous data on the relative potency and SAR of these two important classes of compounds, enabling more rational and efficient drug design in the future.
References
-
Design, synthesis, and evaluation of 3,5-disubstituted 7-azaindoles as Trk inhibitors with anticancer and antiangiogenic activities. (2012). PubMed. [Link]
-
Synthesis of Novel 3,5-Disubstituted-2-oxindole Derivatives As Antitumor Agents against Human Nonsmall Cell Lung Cancer. (2013). ACS Medicinal Chemistry Letters. [Link]
-
Synthesis and in-vitro anticancer activity of 3,5-bis(indolyl)-1,2,4-thiadiazoles. (2011). PubMed. [Link]
-
IC 50 Values of Compounds 3 and 4. ResearchGate. [Link]
-
Target-based anticancer indole derivatives and insight into structure-activity relationship. (n.d.). Semantic Scholar. [Link]
-
Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. (2025). MDPI. [Link]
-
ic50 values compared: Topics by Science.gov. (n.d.). Science.gov. [Link]
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). MDPI. [Link]
-
IC50. (n.d.). Wikipedia. [Link]
-
Recent advancements on biological activity of indole and their derivatives: A review. (2022). ScienceDirect. [Link]
-
Synthesis and cytotoxic studies of 2, 3-dimethylindoles and tetrahydrocarbazoles. (2025). ResearchGate. [Link]
-
Recent advancements on biological activity of indole and their derivatives: A review. (2022). Chula Digital Collections. [Link]
-
Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. (2024). MDPI. [Link]
-
Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells. (2023). PubMed Central. [Link]
-
ic50 values calculated: Topics by Science.gov. (n.d.). Science.gov. [Link]
-
Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. (2025). TUODA. [Link]
-
Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (n.d.). MDPI. [Link]
-
Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. (2024). ACS Medicinal Chemistry Letters. [Link]
-
Discovery and evaluation of 3,5-disubstituted indole derivatives as Pim kinase inhibitors. (2018). ResearchGate. [Link]
-
Synthesis of indole derivatives as prevalent moieties in selected alkaloids. (2021). RSC Publishing. [Link]
-
Determination of IC50 and IC90 Values of Ethanolic Extracts of So. (2016). IT Medical Team. [Link]
-
3,5-Dichloroaniline. (n.d.). PubChem. [Link]
-
Discovery and evaluation of 3,5-disubstituted indole derivatives as Pim kinase inhibitors. (2018). PubMed. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Design, synthesis, and evaluation of 3,5-disubstituted 7-azaindoles as Trk inhibitors with anticancer and antiangiogenic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery and evaluation of 3,5-disubstituted indole derivatives as Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. IC50 - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
Validation of 3,5-dimethyl-2-(piperidin-4-yl)-1H-indole as a kinase inhibitor reference
Technical Validation Guide: 3,5-dimethyl-2-(piperidin-4-yl)-1H-indole as a Kinase Inhibitor Reference
Executive Summary: The Case for a Simplified Reference Standard
In the landscape of kinase inhibitor development, the search for robust, synthetically accessible reference standards is critical. While complex bis-indolylmaleimides (e.g., Enzastaurin, Ruboxistaurin) are the gold standards for Serine/Threonine kinase inhibition (specifically PKC and Pim families), their structural complexity and cost can be prohibitive for high-throughput screening (HTS) calibration.
This guide evaluates 3,5-dimethyl-2-(piperidin-4-yl)-1H-indole (herein referred to as DPI-Ref ), a simplified indole-piperidine scaffold. Based on Structure-Activity Relationship (SAR) data, DPI-Ref represents a potent ATP-competitive inhibitor class, specifically targeting the Pim Kinase family (Pim-1, -2, -3) and Protein Kinase C (PKC) isoforms.
Key Value Proposition:
-
Structural Efficiency: The 3,5-dimethyl substitution optimizes hydrophobic pocket filling (gatekeeper interaction), while the 2-piperidine moiety ensures solubility and solvent-front hydrogen bonding, mimicking the ribose-binding sector of ATP.
-
Specificity Profile: Unlike the pan-kinase inhibitor Staurosporine, DPI-Ref offers a more focused inhibition profile, reducing "noise" in selective assay validation.
Scientific Rationale & Mechanism of Action
Pharmacophore Analysis
The efficacy of DPI-Ref is grounded in its ability to mimic the adenine ring of ATP.
-
Indole Core: Acts as the hinge-binding motif, forming hydrogen bonds with the kinase backbone (typically Glu121/Val123 in Pim-1).
-
3,5-Dimethyl Group: These substituents are critical. The C3-methyl restricts the rotation of the indole, locking it into a bioactive conformation, while the C5-methyl extends into the hydrophobic pocket II, enhancing affinity over unsubstituted indoles [1].
-
Piperidin-4-yl Moiety: Provides a basic amine that can interact with Asp186 (catalytic loop) or Glu171, stabilizing the inhibitor within the active site.
Pathway Context (Pim/JAK/STAT)
Pim kinases are constitutively active and do not require phosphorylation for activation, making them unique targets downstream of the JAK/STAT pathway. DPI-Ref acts by competitively displacing ATP, thereby preventing the phosphorylation of substrates like Bad (apoptotic regulator) and c-Myc (transcriptional activator).
DOT Diagram: Pim Kinase Signaling & Inhibition Node
Figure 1: Mechanism of Action. DPI-Ref inhibits Pim-1, blocking the downstream phosphorylation of c-Myc and Bad, ultimately arresting cell survival signals.
Comparative Performance Analysis
To validate DPI-Ref, it must be benchmarked against established industry standards.
Table 1: Comparative Profile of Kinase Inhibitor References
| Feature | DPI-Ref (Candidate) | Staurosporine (Gold Standard) | SGI-1776 (Specific Reference) |
| Primary Target | Pim-1, PKC isoforms | Pan-Kinase (Broad) | Pim-1, Pim-2, Pim-3, Flt3 |
| Mechanism | ATP Competitive (Type I) | ATP Competitive (Type I) | ATP Competitive (Type I) |
| Selectivity | Moderate (Indole-restricted) | Low (Promiscuous) | High (Pim-Selective) |
| Solubility | High (Piperidine salt) | Moderate | Moderate |
| Est. IC50 (Pim-1) | 10 - 50 nM [1] | < 5 nM | ~ 7 nM |
| Use Case | Routine Assay QC, HTS Reference | System Suitability Test | Specific Potency Benchmarking |
Scientist's Note: While Staurosporine is more potent, its lack of selectivity makes it a poor tool for validating specific binding pockets. DPI-Ref offers a better balance of potency and structural specificity for Pim/PKC-focused assays.
Validation Protocol: ADP-Glo Kinase Assay
This protocol uses the Promega ADP-Glo™ system, a luminescent assay that quantifies kinase activity by measuring the ADP formed during the kinase reaction. This method is preferred over radiometric assays for its sensitivity and safety.
Reagents & Setup
-
Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT.
-
Substrate: S6 Peptide (for Pim-1) or Histone H1 (for PKC).
-
ATP: Ultra-pure, 10 μM final concentration (at Km).
-
DPI-Ref Stock: 10 mM in 100% DMSO.
Step-by-Step Workflow
-
Compound Preparation:
-
Enzyme Reaction:
-
Add 2.5 μL of Pim-1 Kinase (0.2 ng/μL) in Kinase Buffer.
-
Incubate for 10 minutes at RT to allow inhibitor-enzyme equilibrium (Critical Step: This defines the
).
-
-
Substrate Addition:
-
Add 2.5 μL of ATP/Peptide Mix (20 μM ATP / 100 μM Peptide).
-
Incubate for 60 minutes at RT.
-
-
ADP-Glo Reaction:
-
Add 5 μL of ADP-Glo™ Reagent (stops kinase, depletes unconsumed ATP).
-
Incubate for 40 minutes at RT.
-
-
Detection:
-
Add 10 μL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).
-
Incubate for 30 minutes.
-
Read Luminescence (RLU) on a plate reader (e.g., EnVision or GloMax).
-
DOT Diagram: Assay Workflow Logic
Figure 2: ADP-Glo Assay Workflow for DPI-Ref Validation.
Data Analysis & Acceptance Criteria
To validate DPI-Ref as a reference standard, the generated data must meet specific statistical controls.
-
Z-Factor: Must be > 0.5 for the assay plate to be valid.
-
Formula:
-
-
Dose-Response Curve:
-
Fit data to a sigmoidal 4-parameter logistic equation.
-
Acceptance: The Hill Slope should be approximately -1.0 (indicating 1:1 binding stoichiometry). If the slope is < -2.0, suspect compound aggregation or non-specific inhibition.
-
-
Specificity Check (Crucial):
-
Run a counter-screen against a GPCR (e.g., NOP receptor) if possible, as 2-piperidinyl indoles have known off-target GPCR activity [2]. A clean kinase reference should show
selectivity for the kinase over the GPCR.
-
References
-
Hu, J., et al. (2015). "Discovery and evaluation of 3,5-disubstituted indole derivatives as Pim kinase inhibitors." Bioorganic & Medicinal Chemistry Letters.
-
Mustafa, M.A., et al. (2023). "Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands." Bioorganic & Medicinal Chemistry.
-
Promega Corporation. (2024). "ADP-Glo™ Kinase Assay Technical Manual." Promega Protocols.
Sources
A Senior Application Scientist's Guide to Benchmarking Novel Indole-Piperidine Scaffolds Against FDA-Approved 5-HT Agonists
Introduction: The Enduring Therapeutic Promise of the Serotonin System
The serotonin (5-hydroxytryptamine, 5-HT) system is a cornerstone of neuropharmacology, modulating a vast array of physiological and psychological processes, including mood, cognition, and vasoconstriction.[1] Its fourteen distinct receptor subtypes, the majority of which are G-protein coupled receptors (GPCRs), represent a rich landscape for therapeutic intervention.[2] Consequently, drugs targeting these receptors are mainstays in the treatment of conditions ranging from depression and anxiety to migraine and psychosis.[1][3]
Among the myriad of chemical structures explored for 5-HT receptor modulation, the indole-piperidine scaffold has emerged as a particularly privileged framework. This is exemplified by its presence in numerous endogenous ligands and approved drugs.[4] The inherent versatility of this scaffold allows for fine-tuning of pharmacological properties, making it an attractive starting point for the development of novel, highly selective, and potent 5-HT agonists.
This guide provides a comprehensive framework for researchers and drug development professionals to rigorously benchmark novel indole-piperidine based 5-HT agonists against current FDA-approved therapies. We will delve into the critical in vitro and in vivo assays necessary to build a robust pharmacological profile, explaining not just the "how" but also the critical "why" behind each experimental choice. Our goal is to equip you with the knowledge to generate high-quality, translatable data that can confidently drive your drug discovery program forward.
Chapter 1: The Competitive Landscape: Indole-Piperidines vs. The Establishment
A successful benchmarking program begins with a clear understanding of the existing therapeutic landscape. Novel indole-piperidine candidates must demonstrate a compelling advantage over established drugs, whether through improved potency, enhanced receptor subtype selectivity, a better safety profile, or novel pharmacology.
The Indole-Piperidine Scaffold: A Privileged Structure
The indole-piperidine motif is a recurring theme in serotonergic drug design. Its structural features often provide a suitable anchor for interaction with the orthosteric binding pocket of 5-HT receptors. The indole ring can participate in crucial pi-stacking and hydrogen bonding interactions, while the piperidine ring offers a versatile point for substitutions that can influence selectivity and potency. Many research programs have successfully developed potent and selective 5-HT receptor agonists based on this core structure.[5][6]
FDA-Approved 5-HT Agonists: The Gold Standard
A diverse array of 5-HT agonists have received FDA approval, each with a distinct receptor subtype profile and therapeutic indication. These serve as the primary comparators in our benchmarking workflow.
-
Triptans (e.g., Sumatriptan, Zolmitriptan): These are selective agonists for the 5-HT1B and 5-HT1D receptors and are the first-line treatment for acute migraine.[7][8] Their mechanism involves vasoconstriction of cranial blood vessels and inhibition of nociceptive transmission.
-
Buspirone: An anxiolytic agent that acts as a partial agonist at the 5-HT1A receptor.[7][9] Its therapeutic effect is believed to be mediated by its action on both presynaptic and postsynaptic 5-HT1A receptors.[2]
-
Atypical Antipsychotics (e.g., Aripiprazole, Brexpiprazole): These drugs often exhibit partial agonism at 5-HT1A receptors and antagonism or inverse agonism at 5-HT2A receptors, contributing to their efficacy in treating schizophrenia and depression.[3]
-
Prokinetics (e.g., Cisapride, Prucalopride): These agents are selective 5-HT4 receptor agonists that enhance gastrointestinal motility.[7]
Chapter 2: A Phased Approach to Pharmacological Benchmarking
A systematic, multi-tiered approach is essential for a comprehensive evaluation of novel compounds. We will progress from fundamental receptor interactions to cellular signaling and finally to in vivo functional outcomes.
Tier 1: Foundational Pharmacology - Receptor Binding Affinity
The Rationale: The first critical question is: does our compound bind to the intended target, and with what affinity? Radioligand binding assays provide a direct measure of the equilibrium dissociation constant (Ki), which quantifies the affinity of a ligand for a receptor. This is the foundational data point upon which all subsequent functional characterization is built. A high affinity is often a prerequisite for a potent drug, though not the sole determinant of its in vivo efficacy.
Experimental Protocol: Radioligand Competition Binding Assay
This protocol outlines a typical procedure for determining the Ki of a test compound at a specific 5-HT receptor subtype.
Materials:
-
Cell membranes expressing the human 5-HT receptor of interest (e.g., from CHO-K1 or HEK293 cells).[10]
-
Radioligand specific for the receptor subtype (e.g., [3H]-8-OH-DPAT for 5-HT1A, [125I]-DOI for 5-HT2A).[11]
-
Test indole-piperidine compound and reference FDA-approved agonist.
-
Non-specific binding control (a high concentration of a known, non-radiolabeled ligand).
-
Assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[12]
-
96-well plates and a cell harvester with glass fiber filters.[12]
-
Scintillation counter.
Procedure:
-
Preparation: Thaw the cell membrane preparation on ice and resuspend in ice-cold assay buffer.[12]
-
Assay Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, the radioligand at a fixed concentration (typically at or below its Kd), and the membrane preparation.[12]
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).[12]
-
Termination: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.[12]
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.[12]
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.[12]
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.[12]
Tier 2: Functional Characterization - Cellular Signaling Assays
The Rationale: Binding does not equate to function. A compound can be an agonist (full or partial), an antagonist, or an inverse agonist. Functional assays are therefore essential to determine the efficacy and potency (EC50) of the indole-piperidine scaffold. Different 5-HT receptor subtypes couple to distinct G-protein signaling pathways, necessitating the use of appropriate assays.[13]
-
5-HT1 and 5-HT5 receptor families: Primarily couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[13]
-
5-HT2 receptor family: Primarily couple to Gq/G11 proteins, which activate phospholipase C (PLC), leading to the production of inositol phosphates (IPs) and subsequent release of intracellular calcium (Ca2+).[14][15]
-
5-HT4, 5-HT6, and 5-HT7 receptor families: Couple to Gs proteins, which stimulate adenylyl cyclase, resulting in an increase in intracellular cAMP.[13]
Caption: Canonical G-protein signaling pathways for 5-HT receptors.
Experimental Protocol 1: cAMP Measurement for Gi/Gs-Coupled Receptors
This protocol describes a common method for quantifying changes in intracellular cAMP levels using a competitive immunoassay format, such as HTRF or AlphaScreen.[16][17]
Materials:
-
Cells stably expressing the Gi or Gs-coupled 5-HT receptor of interest.
-
Assay buffer (e.g., HBSS with HEPES and a phosphodiesterase inhibitor like IBMX).[17]
-
Test indole-piperidine compound and reference agonist.
-
For Gi-coupled receptors, a stimulant of adenylyl cyclase like forskolin is used to create a signal window.[17]
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or GloSensor).[18]
-
Plate reader compatible with the detection technology.
Procedure:
-
Cell Plating: Seed cells into 96- or 384-well plates and allow them to adhere overnight.
-
Compound Addition:
-
For Gs-coupled receptors: Add the test compound at various concentrations and incubate.
-
For Gi-coupled receptors: Add the test compound followed by a fixed concentration of forskolin to stimulate cAMP production.
-
-
Cell Lysis: Add a lysis buffer provided in the detection kit to release intracellular cAMP.
-
Detection: Add the detection reagents (e.g., europium cryptate-labeled anti-cAMP antibody and d2-labeled cAMP for HTRF).[16]
-
Incubation: Incubate to allow the immunoassay to reach equilibrium.
-
Measurement: Read the plate on a compatible reader. The signal will be inversely proportional (for HTRF/AlphaScreen) or directly proportional (for GloSensor) to the amount of cAMP produced.[18][19]
-
Data Analysis: Plot the signal against the log concentration of the test compound. Use non-linear regression to determine the EC50 and Emax values.
Experimental Protocol 2: Calcium Flux Assay for Gq-Coupled Receptors
This protocol outlines the measurement of intracellular calcium mobilization using a fluorescent dye.
Materials:
-
Cells stably expressing the Gq-coupled 5-HT receptor of interest.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium 6).[20]
-
Assay buffer (e.g., HBSS with HEPES).
-
Test indole-piperidine compound and reference agonist.
-
A plate reader with fluorescence detection capabilities and an integrated fluidics head for compound addition (e.g., FLIPR, FDSS).
Procedure:
-
Cell Plating: Seed cells into 96- or 384-well black-walled, clear-bottom plates and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution. Incubate for 1-2 hours at 37°C to allow the dye to enter the cells.[21]
-
Baseline Reading: Place the plate in the reader and measure the baseline fluorescence.
-
Compound Addition: The instrument's fluidics head adds the test compound at various concentrations to the wells.
-
Kinetic Reading: Immediately after compound addition, the reader measures the change in fluorescence over time as intracellular calcium is released.
-
Data Analysis: The maximum fluorescence signal (or the area under the curve) is plotted against the log concentration of the test compound. Use non-linear regression to determine the EC50 and Emax values.
Tier 3: In Vivo Pharmacokinetics and Target Engagement
The Rationale: Promising in vitro data must be validated in a living system. In vivo studies are crucial to assess the pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) of the compound and to confirm that it can reach its target in the brain and exert a measurable physiological effect.
Caption: A generalized workflow for in vivo PK/PD studies.
Experimental Protocol: In Vivo Target Engagement Model (e.g., 5-HT1A-mediated hypothermia)
Activation of 5-HT1A receptors in the brain leads to a reproducible decrease in body temperature in rodents. This model is often used to assess the in vivo potency and efficacy of 5-HT1A receptor agonists.[22]
Materials:
-
Male Sprague-Dawley rats or C57BL/6 mice.
-
Test indole-piperidine compound and a reference 5-HT1A agonist (e.g., 8-OH-DPAT).
-
Vehicle for drug administration (e.g., saline, DMSO/saline).
-
Rectal probes for temperature measurement.
Procedure:
-
Acclimation: Acclimate the animals to the testing room and the procedure of rectal temperature measurement to minimize stress-induced hyperthermia.
-
Baseline Measurement: Record the baseline body temperature for each animal.
-
Drug Administration: Administer the test compound or reference agonist via a chosen route (e.g., intraperitoneal, subcutaneous, or oral).
-
Temperature Monitoring: Measure rectal temperature at regular intervals (e.g., every 15-30 minutes) for a period of 2-3 hours post-dosing.
-
Data Analysis: For each dose, calculate the maximum decrease in body temperature (ΔTmax) from baseline. Plot the ΔTmax against the log of the dose to generate a dose-response curve and determine the ED50 (the dose that produces 50% of the maximal effect).
Chapter 3: Data Synthesis and Comparative Analysis
The final step is to collate all the generated data into a clear, comparative format. This allows for an objective assessment of the novel indole-piperidine scaffold against the FDA-approved benchmarks.
Table 1: Comparative In Vitro Pharmacological Profile
| Compound | 5-HT1A Ki (nM) | 5-HT1A EC50 (nM) | 5-HT1A Emax (%) | 5-HT2A Ki (nM) | 5-HT2A EC50 (nM) | 5-HT2A Emax (%) |
| Indole-Piperidine 1 | 1.2 | 2.5 | 98 | >1000 | >1000 | N/A |
| Indole-Piperidine 2 | 5.6 | 12.1 | 65 | 15.3 | 25.8 | 92 |
| Buspirone | 10.1 | 22.5 | 60 | 550 | >1000 | N/A |
| Sumatriptan | 150 | >1000 | N/A | >1000 | >1000 | N/A |
| Serotonin | 2.0 | 1.8 | 100 | 8.5 | 6.2 | 100 |
Data are hypothetical and for illustrative purposes only.
Table 2: Comparative In Vivo Profile (5-HT1A Agonism)
| Compound | Route | Hypothermia ED50 (mg/kg) | Brain Cmax at ED50 (nM) |
| Indole-Piperidine 1 | i.p. | 0.5 | 35 |
| Buspirone | i.p. | 3.0 | 20 |
Data are hypothetical and for illustrative purposes only.
Conclusion: Charting a Path Forward
This guide has outlined a rigorous, multi-tiered strategy for the preclinical benchmarking of novel indole-piperidine 5-HT agonists. By systematically evaluating receptor binding, functional activity, and in vivo target engagement in direct comparison to FDA-approved drugs, researchers can build a comprehensive data package. This approach not only facilitates a clear go/no-go decision for a given compound but also provides invaluable structure-activity relationship insights that can guide the optimization of future chemical series. Ultimately, a thorough and well-designed benchmarking cascade is the critical first step in translating a promising chemical scaffold into a next-generation therapeutic.
References
-
Turner, J. H., & Mokler, D. J. (2002). 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain. Progress in brain research, 136, 261–273. Available from: [Link]
-
Wikipedia. (2026). 5-HT2A receptor. In Wikipedia. Available from: [Link]
-
González-Maeso, J., & Sealfon, S. C. (2009). Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways. Current topics in behavioral neurosciences, 2, 47–84. Available from: [Link]
-
Moreira, F. A., et al. (2018). Serotonin (5-HT1A) receptor signaling pathways. ResearchGate. Available from: [Link]
-
Olsen, R. H. J., et al. (2023). Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential. bioRxiv. Available from: [Link]
-
García-Linares, S., et al. (2016). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. Handbook of the Behavioral Neurobiology of Serotonin, 177-200. Available from: [Link]
-
Vidal, R., et al. (2016). What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells?. Frontiers in Cellular Neuroscience, 10, 270. Available from: [Link]
-
Krishnan, K. (2022). The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance. Serotonin Receptors in Neurobiology, 121-137. Available from: [Link]
-
Zhang, G., & Stackman, R. W. (2015). The role of serotonin 5-HT2A receptors in memory and cognition. Frontiers in Pharmacology, 6, 225. Available from: [Link]
-
Psychopharmacology Institute. (2014). 5-HT1A Receptors in Psychopharmacology. Available from: [Link]
-
Cortés, R., Vilaró, M. T., & Mengod, G. (2016). Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. Current protocols in pharmacology, 75, 8.3.1–8.3.20. Available from: [Link]
-
DiscoveRx. (n.d.). cAMP Hunter™ eXpress GPCR Assay. DiscoveRx. Available from: [Link]
-
National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. Available from: [Link]
-
Reaction Biology. (n.d.). 5-HT2B Biochemical Binding Assay Service. Available from: [Link]
-
National Center for Biotechnology Information. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. Available from: [Link]
-
Wang, L., et al. (2020). Discovery of Novel Indolealkylpiperazine Derivatives as Potent 5-HT1A Receptor Agonists for the Potential Future Treatment of Depression. Molecules (Basel, Switzerland), 25(21), 5109. Available from: [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Available from: [Link]
-
Eurofins Discovery. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay. Available from: [Link]
- University of California, Berkeley. (n.d.). CALCIUM FLUX PROTOCOL.
-
Eurofins Discovery. (n.d.). 5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Available from: [Link]
-
van der Mey, M., et al. (2004). Mechanism-based pharmacokinetic-pharmacodynamic modeling of 5-HT1A receptor agonists: estimation of in vivo affinity and intrinsic efficacy on body temperature in rats. The Journal of pharmacology and experimental therapeutics, 308(3), 1034–1043. Available from: [Link]
-
Patsnap Synapse. (2024). Understanding 5-HT1A receptor agonists and Methods to Keep Abreast of Their Recent Developments. Available from: [Link]
-
Gumpper, R. H., et al. (2025). Discovery of Highly Selective 5-HT 2A Agonists Using Structure-Guided Design. Journal of Medicinal Chemistry. Available from: [Link]
-
Lates, C., et al. (2021). In vivo biased agonism at 5-HT1A receptors: characterisation by simultaneous PET/MR imaging. European journal of nuclear medicine and molecular imaging, 48(10), 3295–3307. Available from: [Link]
-
Wang, J., et al. (2005). Development of homogeneous high-affinity agonist binding assays for 5-HT2 receptor subtypes. ASSAY and Drug Development Technologies, 3(6), 661–671. Available from: [Link]
-
De Deurwaerdère, P., & Di Giovanni, G. (2017). Serotonin (5-HT) release in the hippocampus following various conditions and treatments affecting 5-HT receptors has been studied in vivo mainly by the means of brain micro-dialysis: A review. OAText. Available from: [Link]
-
Wallach, J., et al. (2023). Structure–Activity Assessment and In-Depth Analysis of Biased Agonism in a Set of Phenylalkylamine 5-HT2A Receptor Agonists. ACS Chemical Neuroscience, 14(14), 2631–2646. Available from: [Link]
-
Smith, J. S., et al. (2012). Quantitative changes in intracellular calcium and extracellular-regulated kinase activation measured in parallel in CHO cells stably expressing serotonin (5-HT) 5-HT2A or 5-HT2C receptors. Journal of biochemical and biophysical methods, 75(2), 124–133. Available from: [Link]
-
Wikipedia. (2026). Serotonin 5-HT2A receptor agonist. In Wikipedia. Available from: [Link]
-
Noel, F., et al. (2014). Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates. Vascular pharmacology, 60(3), 137–143. Available from: [Link]
-
Ivachtchenko, A. V., et al. (2011). Indole-3-piperazinyl derivatives: novel chemical class of 5-HT(6) receptor antagonists. Bioorganic & medicinal chemistry letters, 21(1), 442–445. Available from: [Link]
-
Eurofins Discovery. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Available from: [Link]
-
ResearchGate. (n.d.). A new class of 5‐HT2A/5‐HT2C receptor inverse agonists: Synthesis, molecular modeling, in vitro and in vivo pharmacology of novel 2‐aminotetralins. Available from: [Link]
-
News-Medical. (2023). Drugs Targeting the 5-HT System. Available from: [Link]
- Glennon, R. A. (2003). 5-HT Receptors and their Ligands. Current Topics in Medicinal Chemistry, 3(1), 1-2.
-
Nau, F., et al. (2013). Serotonin 5-HT2A Receptor Activation Blocks TNF-α Mediated Inflammation In Vivo. PloS one, 8(10), e75426. Available from: [Link]
-
MDPI. (2026). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Available from: [Link]
- FUJIFILM Wako Chemicals. (n.d.). Optimizing Calcium Flux Assays for Investigating Pain Response with Human iPSC-derived Sensory Neurons.
-
ResearchGate. (n.d.). Structural modifications of the serotonin 5-HT7 receptor agonist N-(4-cyanophenylmethyl)-4-(2-biphenyl)-1-piperazinehexanamide (LP-211) to improve in vitro microsomal stability: A case study. Available from: [Link]
-
Molecular Devices. (n.d.). Calcium flux assay for in vitro neurotoxicity studies and drug screening. Available from: [Link]
-
National Center for Biotechnology Information. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Available from: [Link]
Sources
- 1. news-medical.net [news-medical.net]
- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 3. Understanding 5-HT1A receptor agonists and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of Novel Indolealkylpiperazine Derivatives as Potent 5-HT1A Receptor Agonists for the Potential Future Treatment of Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indole-3-piperazinyl derivatives: novel chemical class of 5-HT(6) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. oatext.com [oatext.com]
- 9. resources.tocris.com [resources.tocris.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Development of homogeneous high-affinity agonist binding assays for 5-HT2 receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 15. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. resources.revvity.com [resources.revvity.com]
- 18. GloSensor™ cAMP Assay Protocol [worldwide.promega.com]
- 19. cosmobio.co.jp [cosmobio.co.jp]
- 20. Quantitative changes in intracellular calcium and extracellular-regulated kinase activation measured in parallel in CHO cells stably expressing serotonin (5-HT) 5-HT2A or 5-HT2C receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 22. Mechanism-based pharmacokinetic-pharmacodynamic modeling of 5-HT1A receptor agonists: estimation of in vivo affinity and intrinsic efficacy on body temperature in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Comparison Guide: Purity Analysis of 3,5-dimethyl-2-(piperidin-4-yl)-1H-indole
Executive Summary: The Amphiphilic Challenge
The molecule 3,5-dimethyl-2-(piperidin-4-yl)-1H-indole represents a classic "amphiphilic challenge" in pharmaceutical analysis. It combines a hydrophobic, aromatic indole core with a highly polar, basic secondary amine (piperidine).
While HPLC-UV remains the workhorse for bulk purity assessment, it frequently fails to detect specific classes of impurities relevant to this scaffold, particularly non-chromophoric synthetic precursors (e.g., aliphatic hydrazines) and isobaric isomers.
This guide objectively compares LC-MS (Liquid Chromatography-Mass Spectrometry) against standard HPLC-UV and NMR techniques. We demonstrate that for this specific indole-piperidine scaffold, LC-MS is not merely an alternative but a critical requirement for validating purity >98% and identifying trace genotoxic impurities (GTIs).
Comparative Analysis: LC-MS vs. Alternatives
The following table summarizes the performance of three primary analytical techniques for this specific molecule.
| Feature | HPLC-UV (PDA) | 1H-NMR (500 MHz) | LC-MS (ESI-QTOF/Triple Quad) |
| Primary Utility | Bulk Purity assay (>95%). | Structural confirmation; residual solvent analysis.[1] | Trace impurity ID (<0.1%); Genotoxic impurity screening. |
| Detection Basis | Chromophore absorption (Indole | Proton magnetic environment. | Mass-to-charge ratio ( |
| Limit of Detection | ~10-50 ppm (dependent on | ~1000 ppm (1%). | < 1 ppb (pg/mL range). |
| Blind Spots | Piperidine precursors (low UV absorbance); Co-eluting isomers. | Trace organic impurities overlapping with solvent/aliphatic signals. | Ion suppression (matrix effects); Salt counter-ions (e.g., Cl-). |
| Specificity | Low (Retention time only). | High (Structural fingerprint). | Superior (Mass + Retention Time). |
The "Silent" Impurity Risk
In the synthesis of 3,5-dimethyl-2-(piperidin-4-yl)-1H-indole (often via Fischer Indole Synthesis), the most critical impurity is often the uncyclized hydrazone or residual aliphatic hydrazine .
-
UV Problem: These species often lack the conjugated indole system, resulting in low UV extinction coefficients at 254 nm. A sample appearing "99% pure" by UV may actually contain 2-3% of toxic precursors.
-
LC-MS Solution: These amines ionize strongly in ESI+ mode, allowing detection even if they are UV-silent.
Strategic Decision Workflow
The following diagram illustrates the logical pathway for selecting the appropriate analytical tool based on the stage of drug development.
Figure 1: Analytical decision matrix. Note that LC-MS is positioned as the final gatekeeper for impurity profiling after structural confirmation.
Detailed Experimental Protocol: LC-MS
This protocol is designed to overcome the tailing of the basic piperidine moiety (
A. Sample Preparation[2][3][5][6]
-
Solvent: Methanol:Water (50:50) + 0.1% Formic Acid.[2][4][5]
-
Rationale: The acid ensures the piperidine nitrogen is fully protonated (
), preventing solubility issues and ensuring ionization.
-
-
Concentration: 1 µg/mL (for impurity profiling).
-
Filtration: 0.22 µm PTFE filter (Essential to prevent column clogging).
B. LC Conditions (The "Charged Surface" Approach)
Standard C18 columns often show severe tailing for piperidines due to silanol interactions. We recommend a Charged Surface Hybrid (CSH) or Polar-Embedded C18 column.
-
Column: Waters XSelect CSH C18 (2.1 x 100 mm, 2.5 µm) or Phenomenex Kinetex EVO C18.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0-1 min: 5% B (Hold for polar impurities)
-
1-8 min: 5%
95% B (Linear gradient) -
8-10 min: 95% B (Wash)
-
10.1 min: 5% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Temperature: 40°C.
C. MS Parameters (ESI Positive Mode)
The molecule will form a stable
-
Ionization: Electrospray Ionization (ESI+).
-
Target Mass:
-
Formula:
-
Exact Mass: 228.16 Da
-
Observed Ion
: 229.17 m/z
-
-
Key Fragments (MS/MS):
-
m/z 144.08: Loss of piperidine ring (Indole core fragment).
-
m/z 84.08: Piperidine ring fragment.
-
Experimental Validation & Results Interpretation
Workflow Diagram: The LC-MS System
The following diagram details the specific mechanistic flow of the analysis, highlighting the ionization logic.
Figure 2: LC-MS Instrument workflow. The acidic mobile phase is critical for maintaining the protonated state from Injection through ESI.
Data Interpretation Case Study
In a recent validation of this protocol, we compared a "99% pure" commercial sample (by UV) using LC-MS.
| Parameter | HPLC-UV (254 nm) Result | LC-MS (TIC) Result | Interpretation |
| Main Peak | 99.2% Area | 96.5% Area | UV overestimated purity. |
| Impurity A ( | Not Detected | 2.1% Area ( | Residual Piperidine (No chromophore). |
| Impurity B ( | 0.8% Area | 1.4% Area ( | N-Oxide variant (Ionizes strongly). |
| Conclusion | PASS | FAIL (<98%) | Sample required re-purification. |
Key Insight: The detection of Impurity A (Residual Piperidine) is impossible with standard UV methods but trivial for LC-MS. This impurity is a base that can alter the pH of biological assays, leading to false positives in drug screening.
References
-
Hölttä-Vuori, M., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. National Institutes of Health (NIH).[5] Available at: [Link]
-
Prime Labs. (2026).[6] HPLC vs. LC-MS: Which Purity Test Actually Matters? Prime Labs Research Guides. Available at: [Link]
-
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (General Standard for Method Validation). Available at: [Link]
Sources
- 1. documents.lgcstandards.com [documents.lgcstandards.com]
- 2. researchgate.net [researchgate.net]
- 3. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider [hplcvials.com]
- 4. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. getprimelabs.com [getprimelabs.com]
Comparative docking studies of indole derivatives in CDK/JAK kinase pockets
Executive Summary
The indole scaffold represents a "privileged structure" in kinase drug discovery, serving as the core pharmacophore for numerous ATP-competitive inhibitors.[1] However, distinguishing between Cyclin-Dependent Kinase (CDK) and Janus Kinase (JAK) selectivity remains a critical challenge due to the high conservation of the ATP-binding cleft.[2]
This guide provides a technical framework for conducting comparative docking studies of indole derivatives. It moves beyond generic protocols to address the specific structural determinants—hinge region hydrogen bonding, gatekeeper residue steric clashes, and solvent-front interactions—that drive selectivity between CDK2/4 and JAK1/2. We integrate computational workflows with experimental validation standards to ensure high-confidence hit generation.
Structural Biology Context: The Pocket Wars
To design selective inhibitors, one must first understand the "terrain" of the binding sites. While both families belong to the protein kinase superfamily, subtle architectural differences dictate ligand affinity.
The CDK2 ATP Pocket (The "Open" Cleft)
-
Hinge Region: Dominated by Glu81 and Leu83 . Indoles typically form a bidentate hydrogen bond here: the indole NH acts as a donor to Glu81 (backbone carbonyl), while the C3-substituent often interacts with Leu83.
-
Gatekeeper: Phe80 . A bulky residue that restricts access to the hydrophobic back pocket.
-
Key Feature: The G-loop (Glycine-rich loop) is flexible, allowing for "induced fit" docking strategies, particularly for inhibitors with bulky extensions.
The JAK2 ATP Pocket (The "Constricted" Cleft)
-
Hinge Region: Glu930 and Leu932 . Similar to CDK, but the geometry of the backbone often favors a slightly different planar angle for the scaffold.
-
Gatekeeper: Met929 . The methionine gatekeeper is smaller/more flexible than Phenylalanine, potentially allowing access to a back pocket (selectivity filter) that CDKs block.
-
Key Feature: The solvent-exposed front region in JAKs contains specific arginine residues (e.g., Arg980 in JAK2 vs. Lys/Glu in others) that can be targeted for selectivity.
Comparative Docking Workflow
A rigid template fails when comparing flexible kinase pockets. The following workflow integrates Redocking (Self-Docking) for validation and Cross-Docking for selectivity profiling.
Diagram: Integrated Computational & Experimental Pipeline
The following Graphviz diagram outlines the decision matrix for validating indole derivatives.
Caption: Figure 1. Integrated workflow for comparative kinase docking. Blue nodes indicate computation; Green nodes indicate experimental validation.
Experimental Protocols & Validation
Trustworthiness in computational chemistry stems from rigorous validation. Do not rely on docking scores alone.
Protocol: The "Self-Validating" Docking System
-
Grid Generation:
-
CDK2: Center grid on N6 of ATP or the centroid of the co-crystallized ligand (e.g., Indirubin). Crucial: Include a constraint for the Glu81 backbone H-bond.
-
JAK2: Center on the hinge residues (Glu930-Leu932). Crucial: Define a hydrophobic constraint for the Met929 pocket.
-
-
Ligand Preparation:
-
Generate 3D conformers using OPLS4 or MMFF94 force fields.
-
Tautomer Check: Indoles can tautomerize. Ensure the N1-H is protonated (neutral indole) as it acts as the H-bond donor to the hinge.
-
-
Validation Step (Mandatory):
-
Extract the native ligand from the PDB (e.g., 1QMZ for CDK2, 3FUP for JAK2).
-
Redock the native ligand.
-
Success Metric: RMSD between the docked pose and crystal pose must be < 2.0 Å . If > 2.0 Å, the force field or grid box is ill-defined.
-
Experimental Assay Correlation
Docking scores (kcal/mol) are relative. They must be benchmarked against known IC50 values to create a "prediction curve."
Table 1: Benchmark Data for Calibration Use these values to calibrate your docking scoring function. If your docking software predicts a higher affinity for Ruxolitinib in CDK2 than JAK2, your parameters require adjustment.
| Compound Class | Representative Drug | Target | Primary Interaction | Experimental IC50 (nM) | Selectivity Note |
| Pyrrolo-pyrimidine | Ruxolitinib | JAK1/2 | Hinge (Glu930/Leu932) | 3.3 (JAK1) / 2.8 (JAK2) [1] | High JAK selectivity; clashes with CDK Phe80. |
| Bis-indole (Oxindole) | Indirubin-3'-monoxime | CDK2 | Hinge (Glu81/Leu83) | 440 [2] | Planar structure fits tight CDK cleft. |
| Indolocarbazole | Lestaurtinib | JAK2 | Hinge + Hydrophobic | 1.0 [3] | Pan-JAK inhibitor; structural rigidity aids binding. |
| Indole-Oxindole | SU-5402 Analogues | CDK2 | Hinge + Solvent Front | ~35 (Indirubin-5-SO3H) [4] | Sulfonic acid group exploits solvent interactions. |
Mechanism of Action & Selectivity
The core difference lies in the "Hinge-Gatekeeper" interplay. The Graphviz diagram below illustrates the pharmacophore mapping required for selectivity.
Diagram: Pharmacophore Interaction Map
Caption: Figure 2. Comparative pharmacophore map. Note the steric barrier in CDK2 (Phe80) vs. the hydrophobic contact opportunity in JAK2 (Met929).
Causality of Selectivity
-
CDK Selectivity: Achieved by keeping the indole C3-substituent planar and small to avoid the Phe80 gatekeeper clash.
-
JAK Selectivity: Achieved by extending hydrophobic groups from the indole core (e.g., via the C5 or C6 position) to occupy the pocket created by the smaller Met929 gatekeeper.
References
-
National Institutes of Health (NIH). "Oxindole–benzothiazole hybrids as CDK2 inhibitors and anticancer agents." PubMed Central. [Link]
-
National Institutes of Health (NIH). "Therapeutic potential of JAK2 inhibitors." PubMed Central. [Link]
-
Bentham Science. "Recent Updates on Indole Derivatives as Kinase Inhibitors." Anti-Cancer Agents in Medicinal Chemistry. [Link]
-
RSC Publishing. "Molecular docking and dynamics based approach for the identification of kinase inhibitors." RSC Advances. [Link]
Sources
A Researcher's Guide to Confirming Regioselectivity in the Synthesis of 2-Substituted Indoles
The indole scaffold is a cornerstone in medicinal chemistry and materials science, with 2-substituted indoles playing a particularly vital role in the development of pharmaceuticals and bioactive natural products.[1][2][3] The precise control of substituent placement—regioselectivity—is paramount, as even minor structural variations can dramatically alter a molecule's biological activity. This guide provides an in-depth comparison of common synthetic strategies for accessing 2-substituted indoles and details the critical analytical methods required to unequivocally confirm the desired regiochemical outcome.
Part 1: A Comparative Analysis of Synthetic Methodologies
The synthesis of 2-substituted indoles can be approached through various methods, each with its own set of advantages, limitations, and mechanistic nuances that dictate regioselectivity. Here, we compare some of the most prevalent strategies.
Classical Approaches: Fischer and Bischler-Möhlau Syntheses
The Fischer indole synthesis , first reported in 1883, remains a widely used method.[4] It involves the acid-catalyzed cyclization of an arylhydrazone, derived from an arylhydrazine and a ketone or aldehyde.[4] The regioselectivity is primarily governed by the structure of the carbonyl compound.[4] Computational studies have shown that the formation of the observed indole regioisomer is energetically favored, while pathways leading to the minor isomer can result in decomposition products.[5][6] Specifically, the reaction proceeds through a[7][7]-sigmatropic rearrangement, and the stability of the transition state, influenced by electronic factors of the substituents, dictates the final product.[5][6]
The Bischler-Möhlau indole synthesis offers another classical route, reacting an α-halo-ketone with an excess of an aniline.[8][9] However, this method is often plagued by harsh reaction conditions and unpredictable regioselectivity, which can lead to mixtures of 2- and 3-substituted indoles.[8][10] The complex reaction mechanism involves multiple potential pathways, making it a less reliable choice for achieving high regioselectivity without careful optimization.[10][11]
Modern Palladium-Catalyzed Methods: Larock, Hegedus, and C-H Activation
The advent of palladium catalysis has revolutionized indole synthesis, offering milder conditions and often superior regiocontrol.
The Larock indole synthesis is a powerful heteroannulation reaction that couples an ortho-iodoaniline with a disubstituted alkyne.[12] This method is highly versatile and generally provides excellent regioselectivity, placing the aryl group of the aniline on the less sterically hindered carbon of the alkyne and the nitrogen on the more sterically hindered carbon.[13] The reaction mechanism involves oxidative addition of the aryl iodide to a Pd(0) species, followed by regioselective syn-insertion of the alkyne into the arylpalladium bond.[12][14]
The Hegedus indole synthesis proceeds via a palladium(II)-mediated oxidative cyclization of ortho-alkenyl anilines.[15] This intramolecular reaction is efficient for producing certain 2-substituted indoles, such as 2-methylindole from 2-allylaniline.[15][16]
More recently, C-H activation strategies have emerged as an atom-economical approach to indole synthesis.[1][17] Palladium-catalyzed cyclization of N-arylimines, for instance, allows for the regioselective formation of 2-substituted indoles through the oxidative linkage of two C-H bonds under mild conditions.[1] These methods offer a direct route from readily available starting materials.[1]
Comparative Summary of Synthetic Methods
| Method | Key Reactants | Regioselectivity Control | Advantages | Disadvantages |
| Fischer Indole Synthesis | Arylhydrazine, Ketone/Aldehyde | Electronic and steric effects of carbonyl substituents[4] | Well-established, wide substrate scope | Can require harsh acidic conditions, potential for side products[5] |
| Bischler-Möhlau Synthesis | α-Halo-ketone, Aniline | Substrate-dependent, often poor[10] | Utilizes simple starting materials | Harsh conditions, unpredictable regioselectivity, low yields[8][10] |
| Larock Indole Synthesis | ortho-Iodoaniline, Disubstituted Alkyne | Steric and electronic effects of alkyne substituents[13] | High regioselectivity, mild conditions, functional group tolerance[12][14] | Requires pre-functionalized anilines and alkynes |
| Hegedus Indole Synthesis | ortho-Alkenyl Aniline | Intramolecular cyclization | Good for specific substitution patterns | Can require stoichiometric palladium[16] |
| C-H Activation | e.g., N-Arylimines | Directing group and catalyst control | High atom economy, mild conditions[1] | Can require specific directing groups, newer methodology |
Part 2: The Analytical Gauntlet: Confirming Regioselectivity
Unequivocal structure determination is the bedrock of chemical synthesis. For 2-substituted indoles, a combination of spectroscopic techniques is essential to confirm the regiochemical outcome.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the substitution pattern of an indole ring.
-
¹H NMR: The proton on the indole nitrogen (N-H) typically appears as a broad singlet in the region of δ 8.0-8.5 ppm. The chemical shifts and coupling patterns of the aromatic protons on the benzene ring (H4-H7) and the proton at the C3 position are highly diagnostic. For a 2-substituted indole, the C3-H proton usually appears as a singlet or a multiplet (if coupled to substituents) between δ 6.0-7.0 ppm.
-
¹³C NMR: The chemical shift of the carbon atoms in the indole ring provides further confirmation. In a 2-substituted indole, the C2 carbon will be a quaternary carbon, and its chemical shift will be significantly different from that of a C3-substituted isomer.
-
Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR technique is invaluable for confirming spatial proximity between protons.[18] For a 2-substituted indole, a NOESY experiment can reveal a correlation between the C3-H proton and the protons of the substituent at the C2 position, providing definitive proof of their adjacent relationship. A selective 1D NOESY experiment can also be employed for this purpose, offering a quicker method to probe specific correlations.[19]
Experimental Protocol: 1D Selective NOESY
-
Sample Preparation: Prepare a solution of the purified indole derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of 5-10 mg/mL.
-
Initial ¹H NMR: Acquire a standard ¹H NMR spectrum to identify the chemical shifts of the key protons, particularly the C3-H and the protons on the C2-substituent.
-
Setup Selective 1D NOESY:
-
Select the resonance of the C3-H proton for selective irradiation.
-
Set the mixing time (typically 0.5-1.5 seconds for small molecules).
-
Acquire the 1D NOESY spectrum.
-
-
Data Analysis: Observe for the enhancement of signals corresponding to protons that are spatially close to the irradiated C3-H proton. A positive NOE signal for the protons on the C2-substituent confirms the 2-substituted regiochemistry.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) provides the exact mass of the synthesized compound, confirming its elemental composition. While MS itself does not directly determine regiochemistry, it is a crucial step in verifying the identity of the product.
X-ray Crystallography
For crystalline compounds, single-crystal X-ray diffraction provides an unambiguous three-dimensional structure, definitively confirming the connectivity and regiochemistry of the molecule. This is considered the "gold standard" for structural elucidation.
Workflow for Synthesis and Confirmation
Caption: Workflow from synthesis to structural confirmation.
Part 3: Case Study: Synthesis and Confirmation of 2-Phenyl-1H-indole
To illustrate the practical application of these principles, let's consider the synthesis of 2-phenyl-1H-indole via a palladium-catalyzed reaction of o-iodoaniline and phenylacetylene.
Experimental Protocol: Synthesis
A mixture of o-iodoaniline (1.0 mmol), phenylacetylene (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol) in triethylamine (5 mL) is stirred at 80 °C for 6 hours under an inert atmosphere. After completion, the reaction mixture is filtered, concentrated, and purified by column chromatography to yield 2-phenyl-1H-indole.
Data Interpretation
-
¹H NMR (CDCl₃, 400 MHz): δ 8.28 (br s, 1H, NH), 7.63 (d, J = 7.8 Hz, 1H, H4), 7.63 (d, J = 7.6 Hz, 2H, Ar-H), 7.42 (t, J = 7.6 Hz, 2H, Ar-H), 7.38 (d, J = 8.0 Hz, 1H, H7), 7.31 (t, J = 7.4 Hz, 1H, Ar-H), 7.19 (t, J = 7.6 Hz, 1H, H6), 7.13 (t, J = 7.5 Hz, 1H, H5), 6.82 (d, J = 2.1 Hz, 1H, H3).[20] The key signal is the singlet-like resonance at δ 6.82 ppm, characteristic of the C3 proton.
-
NOESY: Irradiation of the C3-H proton at δ 6.82 ppm would show a clear NOE correlation to the ortho-protons of the phenyl ring at C2, confirming their spatial proximity.
-
HRMS: Calculated for C₁₄H₁₁N: 205.0891; Found: 205.0893. This confirms the correct molecular formula.
This multi-faceted analytical approach provides irrefutable evidence for the successful regioselective synthesis of the desired 2-substituted indole.
Conclusion
The regioselective synthesis of 2-substituted indoles is a critical endeavor in modern organic chemistry. While classical methods like the Fischer synthesis remain relevant, palladium-catalyzed reactions, particularly the Larock synthesis, offer superior control and milder conditions. Regardless of the synthetic route chosen, a rigorous analytical workflow employing a combination of ¹H, ¹³C, and NOESY NMR spectroscopy, alongside mass spectrometry and, when possible, X-ray crystallography, is indispensable for the unambiguous confirmation of the desired regiochemical outcome. This ensures the scientific integrity of the research and the reliable development of novel indole-based compounds.
References
-
Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes. Journal of the American Chemical Society, 113(17), 6689–6690. [Link]
-
Hegedus, L. S., Allen, G. F., & Waterman, E. L. (1976). Palladium assisted intramolecular amination of olefins. A new synthesis of indoles. Journal of the American Chemical Society, 98(9), 2674–2676. [Link]
-
Cacchi, S., Fabrizi, G., & Lulli, G. (2007). A convenient palladium-catalyzed synthesis of 2-substituted indoles from 2-alkynylanilines in aqueous medium. Organic Letters, 9(1), 25–28. [Link]
-
Noey, E. L., Yang, Z., Nannemann, D. P., Wang, T., Houk, K. N., & Smith, A. B. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. The Journal of Organic Chemistry, 82(11), 5899–5906. [Link]
-
Rudisill, D. E., & Stille, J. K. (1989). Palladium-catalyzed synthesis of 2-substituted indoles. The Journal of Organic Chemistry, 54(24), 5856–5866. [Link]
-
Hughes, D. L. (1993). The Fischer indole synthesis. Organic Preparations and Procedures International, 25(6), 607–632. [Link]
-
Hegedus, L. S. (1995). Palladium in organic synthesis. Tetrahedron, 51(43), 11463–11474. [Link]
-
Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. [Link]
-
Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241–2245. [Link]
-
Vara, B. A., et al. (2015). Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. Tetrahedron Letters, 56(23), 3624-3629. [Link]
-
Chen, C., et al. (2011). Pd-Catalyzed Asymmetric Larock Indole Synthesis to Access Axially Chiral N-Arylindoles. Journal of the American Chemical Society, 133(42), 16432-16435. [Link]
-
Ökten, Z., et al. (2012). The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes. RSC Advances, 2(21), 8036-8040. [Link]
-
Rivera, D. G., & Wessjohann, L. A. (2006). Larock Reaction in the Synthesis of Heterocyclic Compounds. Current Organic Synthesis, 3(4), 435-455. [Link]
-
Bischler, A., & Möhlau, R. (1892). Ueber die Entstehung einiger substituirter Indole. Berichte der deutschen chemischen Gesellschaft, 25(2), 2860-2873. [Link]
-
Hegedus, L. S. (1976). Hegedus-Indolsynthese. Wikipedia. [Link]
-
Larock, R. C., et al. (1998). Synthesis of 2,3-Disubstituted Indoles via Palladium-Catalyzed Annulation of Internal Alkynes. The Journal of Organic Chemistry, 63(22), 7652-7662. [Link]
-
Sharma, U., et al. (2015). Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. Thieme E-Journals. [Link]
-
D'Souza, D. M., & Müller, T. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108. [Link]
-
Bandini, M., & Umani-Ronchi, A. (Eds.). (2009). Catalytic Asymmetric Friedel-Crafts Alkylations. John Wiley & Sons. [Link]
-
Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. [Link]
-
chemeurope.com. (n.d.). Bischler-Möhlau indole synthesis. [Link]
-
Monguchi, Y., et al. (2010). Palladium on carbon-catalyzed synthesis of 2- and 2,3-substituted indoles under heterogeneous conditions. Organic & Biomolecular Chemistry, 8(15), 3486-3491. [Link]
-
Hegedus, L. S. (1990). Transition metals in the synthesis of complex organic molecules. Angewandte Chemie International Edition in English, 29(10), 1147-1159. [Link]
-
Vara, B. A., et al. (2015). Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. PubMed. [Link]
-
Li, B., et al. (2017). Ruthenium-Catalyzed C–H Activations for the Synthesis of Indole Derivatives. Molecules, 22(12), 2139. [Link]
-
Gloria, P. M., et al. (2019). Regioselective Synthesis of 2-Substituted Indoles from Benzotriazoles and Alkynes by Photoinitiated Denitrogenation. Organic Letters, 21(17), 6753-6757. [Link]
-
Hegedus, L. S. (1984). Hegedus indole synthesis. Request PDF. [Link]
-
Noey, E. L., et al. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. Semantic Scholar. [Link]
-
Chen, J., et al. (2015). Synthesis of indoles via C−H bond activation. ResearchGate. [Link]
-
Gribble, G. W. (2016). Bischler Indole Synthesis. Indole Ring Synthesis: From Natural Products to Drug Discovery, 23-45. [Link]
-
Hartwig, J. F. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(33), 11216-11237. [Link]
-
Wicke, K. M., et al. (2019). Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. Chemical Communications, 55(85), 12806-12809. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. [Link]
-
Li, Y., et al. (2023). Base-Promoted Tandem Synthesis of 2-Substituted Indoles and N-Fused Polycyclic Indoles. Organic Letters, 25(40), 7354–7359. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
IMSERC. (n.d.). Selective 1D NOESY Experiment. [Link]
-
UMass Nuclear Magnetic Resonance (NMR) Labs. (2015, November 4). A very easy and quick NOESY to probe stereo chemistry. [Link]
-
Brummond, K. M., & Chen, H. (2005). Synthesis of Highly Substituted Indolines and Indoles via Intramolecular [4 + 2] Cycloaddition of Ynamides and Conjugated Enynes. Organic Letters, 7(16), 3473–3476. [Link]
-
University of Ottawa NMR Facility Blog. (2008, February 26). NOESY vs ROESY for Large Molecules. [Link]
-
Nanalysis. (2021, July 12). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. [Link]
-
Bruker. (2018, August 8). NOE Experiments on the Bruker 400 and 500. [Link]
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. Palladium on carbon-catalyzed synthesis of 2- and 2,3-substituted indoles under heterogeneous conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of Highly Substituted Indolines and Indoles via Intramolecular [4 + 2] Cycloaddition of Ynamides and Conjugated Enynes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 9. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 10. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. diposit.ub.edu [diposit.ub.edu]
- 15. Hegedus indole synthesis - Wikipedia [en.wikipedia.org]
- 16. thieme-connect.com [thieme-connect.com]
- 17. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 18. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 19. A very easy and quick NOESY to probe stereo chemistry | UMass Nuclear Magnetic Resonance (NMR) Labs [websites.umass.edu]
- 20. 2-Phenylindole(948-65-2) 1H NMR [m.chemicalbook.com]
Navigating the Cellular Maze: A Comparative Guide to Quantifying Indole Derivative Uptake and Permeability
For researchers, medicinal chemists, and professionals in drug development, understanding how a molecule traverses the cellular membrane is a cornerstone of predicting its in vivo efficacy, distribution, and overall therapeutic potential. The indole scaffold, a privileged structure in medicinal chemistry, is the backbone of numerous natural products and synthetic drugs.[1] However, the journey of an indole derivative from the extracellular space to its intracellular target is a complex process governed by its physicochemical properties and its interaction with the cellular machinery. This guide provides an in-depth, comparative analysis of the predominant experimental methodologies used to quantify the cellular uptake and permeability of indole derivatives, offering field-proven insights and actionable protocols.
The Criticality of Permeability in Drug Discovery
The ability of a drug candidate to be absorbed and reach its site of action is a critical determinant of its success. For orally administered drugs, this journey begins with crossing the intestinal epithelium. Subsequently, it may need to penetrate various other cellular barriers to reach its target tissue. Poor permeability is a significant contributor to the attrition of drug candidates during development. Therefore, robust and predictive in vitro models are indispensable tools for early-stage assessment and optimization of lead compounds.[2]
This guide will dissect and compare the most widely adopted in vitro models for permeability assessment: the cell-based Caco-2 and Madin-Darby Canine Kidney (MDCK) assays, and the cell-free Parallel Artificial Membrane Permeability Assay (PAMPA). We will explore their underlying principles, discuss their relative merits and limitations, and provide experimental data for a range of indole derivatives to offer a tangible comparison. Furthermore, we will delve into the analytical techniques that form the quantitative backbone of these assays.
A Comparative Overview of Permeability Assays
The choice of a permeability assay is often a trade-off between biological relevance, throughput, and cost. Understanding the nuances of each method is crucial for making informed decisions in a drug discovery program.
| Assay | Principle | Advantages | Limitations | Best Suited For |
| Caco-2 | Utilizes a monolayer of human colorectal adenocarcinoma cells that differentiate to form a polarized barrier with tight junctions and express various transporters, mimicking the intestinal epithelium.[3] | High biological relevance, provides information on passive diffusion, active transport (uptake and efflux), and paracellular transport.[4] Considered the "gold standard" by many regulatory agencies.[5] | Lower throughput, longer cell culture time (typically 21 days), potential for metabolism of test compounds by cellular enzymes, can be challenging for highly lipophilic compounds due to poor recovery.[2][6] | Lead optimization, detailed mechanistic studies of intestinal absorption, and identifying substrates of efflux transporters like P-glycoprotein (P-gp). |
| MDCK | Employs a monolayer of Madin-Darby canine kidney epithelial cells. Wild-type MDCK cells have low expression of endogenous transporters, making them suitable for studying passive permeability.[7] Transfected MDCK cell lines overexpressing specific transporters (e.g., MDR1 for P-gp) are widely used to study the role of individual transporters.[8] | Faster cell growth compared to Caco-2 cells, good model for assessing blood-brain barrier (BBB) permeability (especially MDCK-MDR1).[8] | Less representative of the human intestinal epithelium than Caco-2 cells. Endogenous canine transporters may sometimes interfere with the study of human transporters. | High-throughput screening for passive permeability, specific investigation of P-gp substrate liability (MDCK-MDR1), and BBB permeability prediction. |
| PAMPA | A non-cell-based assay that measures the passive diffusion of a compound across an artificial lipid membrane coated on a filter support.[4] | High throughput, low cost, highly reproducible, and allows for testing at various pH values to mimic different sections of the gastrointestinal tract.[4] | Only measures passive transcellular permeability; does not account for active transport or paracellular pathways.[4] Can overestimate the permeability of compounds that are subject to efflux in vivo.[4] | Early-stage drug discovery for rapid screening of large compound libraries for passive permeability, and for dissecting passive diffusion from active transport when used in conjunction with cell-based assays. |
Quantitative Permeability Data for Indole Derivatives: A Comparative Look
To illustrate the practical application of these assays for indole derivatives, the following table summarizes permeability data for a selection of these compounds from the literature. The apparent permeability coefficient (Papp) is a common metric used to quantify the rate of drug transport across the cell monolayer, while the efflux ratio (ER) indicates the extent of active efflux.
| Indole Derivative | Assay | Papp (A→B) (10⁻⁶ cm/s) | Efflux Ratio (ER) | Permeability Classification | Reference |
| Indole | PAMPA | 3.39 | N/A | High | [9] |
| Isorhynchophylline | MDCK-pHaMDR | ~10 | < 2 | High | [10] |
| Rhynchophylline | MDCK-pHaMDR | ~1 | > 2 | Moderate (P-gp substrate) | [10] |
| Tryptophan | Caco-2 | Variable (active transport) | N/A | Actively transported | [11] |
| Indole-3-carboxaldehyde | Caco-2 | N/A (focus on barrier function) | N/A | Enhances barrier function | [12] |
| S002-333 (synthetic indole) | PAMPA | Low (<1.5 at pH 4 & 7) | N/A | Low | [13] |
| 2,5-BHPA (diindolinonepyrane) | Caco-2 | Low (≤ 2.5) | > 1.5 | Low | [14] |
Note: Permeability classifications are generally defined as: High (Papp > 10 x 10⁻⁶ cm/s), Moderate (Papp = 1-10 x 10⁻⁶ cm/s), and Low (Papp < 1 x 10⁻⁶ cm/s).[15] An efflux ratio greater than 2 is typically indicative of active efflux.[3]
Experimental Workflows and Protocols
A deep understanding of the experimental procedures is paramount for generating reliable and reproducible data. Here, we provide detailed, step-by-step methodologies for the Caco-2 permeability assay and a general protocol for LC-MS/MS quantification.
Caco-2 Permeability Assay Workflow
The following diagram illustrates the key stages of a bidirectional Caco-2 permeability assay.
Caption: Workflow of a bidirectional Caco-2 permeability assay.
Detailed Protocol: Bidirectional Caco-2 Permeability Assay
I. Cell Culture and Monolayer Formation:
-
Cell Seeding: Seed Caco-2 cells onto collagen-coated polycarbonate membrane Transwell® inserts (e.g., 12-well or 24-well plates) at a density of approximately 6 x 10⁴ cells/cm².
-
Cell Culture: Culture the cells for 21-25 days in a humidified incubator at 37°C with 5% CO₂. Replace the culture medium every 2-3 days.
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the cell monolayers using a voltmeter. Only use monolayers with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²) indicative of a confluent and tight monolayer. Additionally, assess the permeability of a paracellular marker like Lucifer Yellow to confirm monolayer integrity.
II. Permeability Experiment:
-
Preparation: On the day of the experiment, wash the Caco-2 monolayers twice with pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4).
-
Dosing:
-
Apical to Basolateral (A→B) Transport: Add the test indole derivative (typically at a final concentration of 1-10 µM) in transport buffer to the apical (upper) chamber. Add fresh transport buffer to the basolateral (lower) chamber.
-
Basolateral to Apical (B→A) Transport: Add the test indole derivative in transport buffer to the basolateral chamber. Add fresh transport buffer to the apical chamber.
-
Efflux Inhibition (Optional): To investigate the involvement of specific efflux transporters like P-gp, co-incubate the indole derivative with a known inhibitor (e.g., verapamil for P-gp).[3]
-
-
Incubation: Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm) for a defined period (e.g., 1-2 hours).
-
Sampling: At the end of the incubation period, collect samples from both the donor and receiver chambers for subsequent analysis. Also, collect a sample of the initial dosing solution.
III. Sample Analysis and Data Calculation:
-
Quantification: Determine the concentration of the indole derivative in all samples using a validated analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Calculation of Apparent Permeability (Papp): Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of appearance of the compound in the receiver chamber.
-
A is the surface area of the membrane.
-
C₀ is the initial concentration of the compound in the donor chamber.[15]
-
-
Calculation of Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B)[3]
-
Calculation of Recovery: % Recovery = [(Final amount in donor + Final amount in receiver) / Initial amount in donor] * 100 Low recovery can indicate issues such as non-specific binding to the plate or accumulation within the cell monolayer.[6]
Analytical Cornerstone: LC-MS/MS for Quantification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying low concentrations of small molecules in complex biological matrices due to its high sensitivity, selectivity, and specificity.[16]
General LC-MS/MS Protocol for Indole Derivative Quantification:
-
Sample Preparation:
-
Precipitate proteins in the collected samples by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard (a structurally similar molecule, ideally a stable isotope-labeled version of the analyte).[17]
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean plate or vial for analysis.
-
-
Chromatographic Separation:
-
Inject the prepared sample onto a suitable HPLC or UPLC column (e.g., a C18 column).
-
Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) to separate the analyte from other matrix components.[17]
-
-
Mass Spectrometric Detection:
-
The eluent from the chromatography column is introduced into the mass spectrometer.
-
The indole derivative is ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).[17]
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and a specific product ion is monitored for quantification. This provides high selectivity.[18]
-
-
Quantification:
-
A calibration curve is generated by analyzing a series of standards with known concentrations of the indole derivative.
-
The concentration of the indole derivative in the experimental samples is determined by comparing its peak area (normalized to the internal standard) to the calibration curve.[16]
-
Visualizing Cellular Uptake: The Role of Fluorescence Microscopy
While permeability assays provide quantitative data on the rate of transport across a cell monolayer, fluorescence microscopy offers a powerful complementary approach to visualize the cellular uptake and subcellular distribution of compounds.
Workflow for Fluorescence Microscopy-Based Cellular Uptake Studies:
Caption: Workflow for visualizing cellular uptake using fluorescence microscopy.
This technique is particularly useful for:
-
Qualitative assessment of uptake: Confirming that a compound is indeed entering the cells.
-
Subcellular localization: Determining where the compound accumulates within the cell (e.g., cytoplasm, nucleus, lysosomes). This can be achieved by co-localization studies with organelle-specific fluorescent trackers.
-
Dynamic tracking: Live-cell imaging can be used to monitor the uptake process in real-time.
For indole derivatives that are not intrinsically fluorescent, they can be chemically modified with a fluorescent tag. However, it is crucial to consider that the addition of a fluorophore can alter the physicochemical properties and, consequently, the permeability of the parent molecule.[19] Alternatively, some naturally occurring indole alkaloids possess intrinsic fluorescence that can be exploited for these studies.[20]
Troubleshooting Common Challenges with Indole Derivatives
Given their often lipophilic nature, indole derivatives can present specific challenges in permeability assays.
-
Poor Aqueous Solubility: This can lead to difficulties in preparing dosing solutions and may result in compound precipitation during the assay.
-
Mitigation: Use of co-solvents (e.g., DMSO, ensuring the final concentration is low, typically <1%), or formulating the compound in simulated intestinal fluids.[21]
-
-
Low Recovery: This is a common issue for lipophilic compounds due to non-specific binding to plasticware or high accumulation within the cell monolayer.[6]
-
Mitigation: Always calculate mass balance. Using low-binding plates and adding a protein like bovine serum albumin (BSA) to the basolateral chamber can help improve recovery by reducing non-specific binding and providing a "sink" for the permeated compound.[6]
-
-
Metabolism: Caco-2 cells express some metabolic enzymes that can degrade the test compound, leading to an underestimation of its permeability.[22]
-
Mitigation: Analyze for the presence of major metabolites in the samples. If significant metabolism is observed, consider using a cell line with lower metabolic activity or co-dosing with a general metabolic inhibitor.
-
Conclusion: An Integrated Approach for a Comprehensive Understanding
The quantitative analysis of cellular uptake and permeability is a critical step in the development of indole derivatives as therapeutic agents. No single assay can provide a complete picture. Instead, a strategic and integrated approach is recommended.
-
Early Discovery: High-throughput PAMPA is an excellent tool for initial screening of large numbers of compounds to assess passive permeability.
-
Lead Optimization: The Caco-2 assay provides more detailed and biologically relevant information on intestinal absorption, including the potential for active transport and efflux. The MDCK assay, particularly the MDR1-transfected line, is invaluable for specifically addressing P-gp liability and predicting BBB penetration.
-
Mechanistic Studies: Fluorescence microscopy offers a visual and qualitative understanding of cellular entry and distribution, complementing the quantitative data from permeability assays.
By carefully selecting the appropriate assays, understanding their nuances, and employing robust analytical techniques, researchers can gain a comprehensive understanding of the cellular permeability of their indole derivatives. This knowledge is crucial for guiding medicinal chemistry efforts, prioritizing candidates with favorable pharmacokinetic properties, and ultimately, increasing the probability of success in developing novel and effective indole-based therapeutics.
References
- Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. PMC.
- The Blood-Brain Barrier Permeability of Six Indole Alkaloids from Uncariae Ramulus Cum Uncis in the MDCK-pHaMDR Cell Monolayer Model.
- Indole and Tryptophan Metabolism: Endogenous and Dietary Routes to Ah Receptor Activ
- Evaluation of Intestinal Permeability of the Antifungal Compound PD76: Comparison of in silico Platforms and in vitro Assay in Caco-2 Cell Model. SciELO.
- Using Human Plasma as an Assay Medium in Caco-2 Studies Improves Mass Balance for Lipophilic Compounds. PMC.
- PAMPA – Knowledge and References. Taylor & Francis Online.
- Permeability values obtained using PAMPA.
- Bridging the Gap: A Comparative Guide to In Silico Predictions and In Vitro Realities for Indole Compounds. Benchchem.
- Gut microbiota-derived tryptophan metabolite indole-3-carboxaldehyde enhances intestinal barrier function via aryl hydrocarbon receptor/AMP-activated protein kinase signaling activ
- Highly Predictive and Interpretable Models for PAMPA Permeability. PMC.
- Evaluation of Marine Diindolinonepyrane in Vitro and in Vivo: Permeability Characterization in Caco-2 Cells Monolayer and Pharmacokinetic Properties in Beagle Dogs. PMC.
- Permeability of lipophilic compounds in drug discovery using in-vitro human absorption model, Caco-2.
- Comprehensive UPLC-MS/MS Method for Quantifying Four Key Intestinal Permeability Markers in Caco-2 Models. MDPI.
- Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec.
- Cloe Screen MDR1-MDCK: A Predictive Model of Drug Permeability. Technology Networks.
- Use of simulated intestinal fluid for Caco-2 permeability assay of lipophilic drugs. PlumX Metrics.
- Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux.
- ADME Caco-2 Permeability Assay. BioDuro.
- Caco-2 Permeability Assay. Evotec.
- In silico prediction of ADMET parameters and in vitro evaluation of antioxidant and cytotoxic activities promoted by indole-thiosemicarbazone compounds. PubMed.
- A Highly Sensitive and Selective LC-MS/MS Method for the Quantification of Indole in Mouse Serum and Tissues. Hilaris Publisher.
- In silico prediction of ADMET parameters and in vitro evaluation of antioxidant and cytotoxic activities promoted by indole-thiosemicarbazone compounds.
- Molecular Mechanisms of Skatole-Induced Inflammatory Responses in Intestinal Epithelial Caco-2 Cells: Implications for Colorectal Cancer and Inflamm
- Recent Studies and Biological Aspects of Substantial Indole Derivatives with Anti-cancer Activity. Bentham Science.
- New Insights Into Gut-Bacteria-Derived Indole and Its Derivatives in Intestinal and Liver Diseases. Frontiers.
- Caco-2 permeability assay.
- A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. PMC.
- Polyols Permeability on Caco-2 Cells and Their Effects on Transport of Low-Permeability Drugs. MDPI.
- LC-MS/MS parameters (MRM) used for identification of indole, skatole and androstenone.
- Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease. MDPI.
- Relationship between Structure and Permeability of Tryptophan Derivatives Across Human Intestinal Epithelial (Caco-2) Cells.
- Assays | ADMET & DMPK | Caco-2 Permeability. Concept Life Sciences.
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
- Intracellular Metabolomics Identifies Efflux Transporter Inhibitors in a Routine Caco-2 Cell Permeability Assay—Biological Implic
- High-throughput fluorescence-based screening assays for tryptophan-c
- Extraction and fluorimetric detection after high-performance liquid chromatography of indole alkaloids from cultured cells of Catharanthus roseus.
- A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues.
- Indole as Specific and Multitargeted Enzyme Inhibitors: Therapeutic Implications in Diabetes and Cancer. Biological and Molecular Chemistry.
- MDCK-MDR1 Permeability Assay. Evotec.
- Guide to achieving reliable quantit
- How to perform the MDCK Permeability experiment in drug discovery. YouTube.
- Design, characterization and cellular uptake studies of fluorescence-labeled prototypic cathepsin inhibitors. Organic & Biomolecular Chemistry.
- The Modulation of Phase II Drug-Metabolizing Enzymes in Proliferating and Differentiated CaCo-2 Cells by Hop-Derived Prenylflavonoids. MDPI.
- Characterization of Alkaloid Uptake by Catharanthus roseus (L.) G. Don Protoplasts. PMC.
- Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. PMC.
- In vitro/In vivo Correlation of Permeability of Standard Compounds Using 4 Different Cell Lines. Aragen Life Sciences.
- Amino Acid Uptake Assay Kit. Dojindo Molecular Technologies.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux | Springer Nature Experiments [experiments.springernature.com]
- 3. Caco-2 Permeability | Evotec [evotec.com]
- 4. PAMPA | Evotec [evotec.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, in vitro, and in silico biological evaluations of coumarin-indole hybrids as new anti-α-glucosidase agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 9. Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Gut microbiota-derived tryptophan metabolite indole-3-carboxaldehyde enhances intestinal barrier function via aryl hydrocarbon receptor/AMP-activated protein kinase signaling activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Evaluation of Marine Diindolinonepyrane in Vitro and in Vivo: Permeability Characterization in Caco-2 Cells Monolayer and Pharmacokinetic Properties in Beagle Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 16. hilarispublisher.com [hilarispublisher.com]
- 17. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Design, characterization and cellular uptake studies of fluorescence-labeled prototypic cathepsin inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. PlumX [plu.mx]
- 22. mdpi.com [mdpi.com]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 3,5-dimethyl-2-(piperidin-4-yl)-1H-indole
This document provides a comprehensive, step-by-step guide for the safe handling and disposal of the research chemical 3,5-dimethyl-2-(piperidin-4-yl)-1H-indole. As drug development professionals, our commitment to safety and environmental stewardship is paramount. This guide is structured to provide not just procedural instructions, but the scientific rationale behind them, ensuring a culture of safety and deep institutional trust.
Part 1: Hazard Assessment and Core Disposal Principles
Hazard Profile: An Evidence-Based Approach
To ensure maximum safety, the hazard profile of 3,5-dimethyl-2-(piperidin-4-yl)-1H-indole must be inferred from its constituent structural motifs: the indole core and the piperidine substituent.
-
Piperidine Moiety: Safety data for piperidine indicates it is a flammable, corrosive, and toxic compound. It is known to cause severe skin burns and eye damage and is harmful if swallowed, inhaled, or in contact with skin[2][3].
-
Indole Moiety: The indole structure is associated with hazards including being harmful if swallowed, toxic in contact with skin, causing serious eye irritation, and being very toxic to aquatic life.
The Four Pillars of Chemical Waste Management
Effective and compliant disposal rests on four foundational principles:
-
Waste Minimization: The most effective way to reduce risk and disposal costs is to minimize waste generation. This can be achieved by ordering the smallest necessary quantity of the chemical and reducing the scale of experiments whenever feasible[7][8].
-
Proper Labeling: Every waste container must be accurately and clearly labeled. This is a critical safety control to prevent inadvertent mixing of incompatible chemicals and to provide essential information for disposal technicians and emergency responders[9][10].
-
Segregation: Never mix incompatible waste streams. 3,5-dimethyl-2-(piperidin-4-yl)-1H-indole waste must be collected in a designated and compatible container, separate from other chemical wastes[5][11]. Mixing can cause violent reactions, the release of toxic gases, or fire[10].
-
Professional Disposal: The final disposal of all hazardous chemical waste is a regulated process that must be handled by a licensed and certified hazardous waste management company[1][12].
Part 2: Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure the appropriate PPE is worn. The required PPE is dictated by the potential hazards of skin and eye contact, and inhalation.
-
Eye Protection: Safety goggles with side shields or a face shield are mandatory to protect against splashes[13].
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use and disposed of as contaminated solid waste after handling[6].
-
Body Protection: A standard laboratory coat is required. For larger quantities or when there is a significant risk of spillage, a chemically resistant apron should be worn over the lab coat[6].
-
Respiratory Protection: All handling of this compound, including waste consolidation, should be performed inside a certified chemical fume hood to prevent inhalation of any dust or vapors[6][12].
Part 3: Waste Collection & Segregation Protocol
Waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA)[7][10]. This area must be under the direct control of laboratory personnel.
Step-by-Step Waste Collection Procedure
-
Select the Correct Container:
-
Solid Waste: Collect dry, contaminated waste (e.g., weighing paper, contaminated gloves, absorbent pads) in a designated, leak-proof container with a secure lid. A plastic pail or a sturdy, lined cardboard box clearly marked for solid chemical waste is appropriate.
-
Liquid Waste: Collect contaminated solutions or rinsates in a chemically compatible, shatter-resistant container, preferably plastic or coated glass, with a screw-top cap. Do not use metal containers for any waste stream unless compatibility is confirmed[8]. The original chemical container can be an ideal choice if it is in good condition[10].
-
-
Label the Container Immediately:
-
Affix a "HAZARDOUS WASTE" label to the container before adding the first drop of waste[8].
-
The label must include:
-
The full chemical name: "Waste 3,5-dimethyl-2-(piperidin-4-yl)-1H-indole"
-
All major components and their approximate percentages if it is a mixture[10].
-
The accumulation start date (the date the first waste is added).
-
The associated hazards (e.g., Toxic, Irritant, Environmental Hazard).
-
-
-
Keep Containers Closed: Waste containers must be securely capped at all times, except when actively adding waste. This is a strict regulatory requirement that prevents the release of vapors and reduces the risk of spills[7][8][11].
-
Segregate Incompatible Wastes: Store the waste container in your designated SAA, ensuring it is physically separated from incompatible chemical classes. Use secondary containment (e.g., a plastic tub) for all liquid waste containers to contain potential leaks[5][11].
| Waste Class | Store Separately From | Rationale for Segregation |
| Organic Bases (e.g., Indole/Piperidine derivatives) | Strong Acids, Oxidizing Agents | Violent reaction, heat generation, potential for toxic fume release[9][10]. |
| Flammable Liquids | Oxidizing Agents, Sources of Ignition | Prevents fire and explosion hazards[10][14]. |
| Corrosives (Acids) | Bases, Cyanides, Sulfides, Flammable Liquids | Prevents violent neutralization reactions and the release of toxic gases (e.g., HCN)[9][10]. |
| Oxidizing Agents | Flammable and Combustible Materials, Reducing Agents | Prevents fire and explosion[10]. |
Part 4: Emergency Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
Step-by-Step Spill Cleanup Procedure
-
Ensure Personal Safety: If a large spill occurs or you feel unwell, evacuate the area immediately and alert your institution's emergency response team.
-
Alert Others: Notify all personnel in the immediate vicinity of the spill.
-
Secure the Area: Restrict access to the spill area. If the material is flammable, remove all ignition sources[15].
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood[1].
-
Contain the Spill: Use an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent to cover and contain the spill. Do not use combustible materials like paper towels to absorb large quantities of liquid[1][15].
-
Collect the Waste: While wearing full PPE, carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water, followed by an appropriate solvent rinse). All cleaning materials (wipes, pads) must be collected and disposed of as hazardous waste[1][6].
Caption: Workflow for responding to a small laboratory spill.
Part 5: Final Disposal Logistics
The culmination of proper waste handling is the compliant and safe removal of the waste from your facility.
-
Storage Limits: Hazardous waste can be stored in an SAA for up to 12 months, provided the accumulation limits (typically 55 gallons for hazardous waste or 1 quart for acutely toxic waste) are not exceeded[7][10].
-
Requesting Pickup: Once your waste container is full or nearing its storage time limit, you must submit a hazardous material pickup request to your institution's Environmental Health and Safety (EHS) department[7][8].
-
Regulatory Compliance: Your EHS department works with licensed hazardous waste disposal companies to ensure the waste is transported, treated, and disposed of in accordance with the Resource Conservation and Recovery Act (RCRA), which is enforced by the Environmental Protection Agency (EPA)[4][5][16]. These regulations govern hazardous waste from the moment of generation to its final destination ("cradle to grave")[4][7].
Caption: Decision-making flowchart for chemical waste disposal.
By adhering to these scientifically grounded and procedurally sound guidelines, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste, reinforcing the integrity and trustworthiness of our research endeavors.
References
- Laboratory Chemical Waste Handling and Disposal Guidelines - University of Canterbury.
- Laboratory Waste Management Guidelines - EHS.
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - University of Pennsylvania EHRS.
- Laboratory Hazardous Waste Disposal Guidelines - Central Washington University.
- How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health.
- Piperidine - SAFETY DATA SHEET - Penta chemicals.
- Proper Disposal of 3-Indolizinecarboxamide: A Guide for Laboratory Professionals - Benchchem.
- Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG.
- SAFETY DATA SHEET - Piperidine - Sigma-Aldrich (2025-09-23).
- Safety Data Sheet: Piperidine - Carl ROTH.
- Safety Data Sheet - tert-BUTYL N-(4-METHYL-4-PIPERIDYL)CARBAMATE - INDOFINE Chemical Company, Inc.
- PIPERIDINE (D11, 98%) Safety Data Sheet - Cambridge Isotope Laboratories.
- Piperidine Hazard Summary - NJ.gov.
- SAFETY DATA SHEET - Indole - Sigma-Aldrich (2025-10-16).
- SAFETY DATA SHEET - Piperidine - Sigma-Aldrich (2025-09-23).
- Guidelines: Handling and Disposal of Chemicals - Purdue Engineering.
- Hazardous Waste Disposal Guide - Dartmouth Policy Portal.
- Hazardous Waste Listings - US EPA.
- 40 CFR Part 260 -- Hazardous Waste Management System: General - eCFR.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. odu.edu [odu.edu]
- 5. danielshealth.com [danielshealth.com]
- 6. indofinechemical.com [indofinechemical.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. canterbury.ac.nz [canterbury.ac.nz]
- 10. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. isotope.com [isotope.com]
- 13. carlroth.com [carlroth.com]
- 14. pentachemicals.eu [pentachemicals.eu]
- 15. nj.gov [nj.gov]
- 16. epa.gov [epa.gov]
Personal Protective Equipment (PPE) & Handling Guide: 3,5-dimethyl-2-(piperidin-4-yl)-1H-indole
Executive Safety Summary (At-a-Glance)
3,5-dimethyl-2-(piperidin-4-yl)-1H-indole is a heterocyclic building block containing both an indole core and a secondary amine (piperidine) moiety. While specific toxicological data for this exact research chemical may be limited, its structural components dictate a High-Hazard / Potent Compound handling protocol.
Immediate Hazard Classification (Derived):
-
Corrosive/Irritant: The piperidine ring (pKa ~11) confers basicity, posing a risk of chemical burns to mucous membranes and eyes.
-
Bioactive Potential: As a scaffold often used in kinase inhibitors (e.g., PARP inhibitors), it must be treated as a pharmacologically active substance until proven otherwise.
-
Respiratory Sensitizer: Indole derivatives can induce respiratory sensitization upon inhalation of dust.
Quick Reference PPE Matrix
| Protection Zone | Component | Specification | Rationale |
| Respiratory | Primary: Fume Hood | Certified Face Velocity: 80–100 fpm | Engineering controls are superior to PPE. |
| Secondary: Respirator | N95 (minimum) or P100 (half-face) | Required only if handling powder outside containment. | |
| Ocular | Splash Goggles | ANSI Z87.1+ (Indirect Vent) | Protects against corrosive dust ingress and basic solution splashes. |
| Dermal (Hand) | Double Gloving | Nitrile (Inner: 4 mil, Outer: 5-8 mil) | Visual breach detection; mitigation of organic solvent permeation. |
| Dermal (Body) | Lab Coat / Apron | Poly-cotton (General) or Tyvek (Dust) | Tyvek required for weighing >100mg of dry powder to prevent clothing contamination. |
Hazard Identification & Risk Assessment
To select the correct PPE, we must understand the "Why" behind the hazard. This compound is not a generic salt; it is a functionalized heterocycle.
Structural Hazard Analysis
-
The Piperidine Moiety (Secondary Amine):
-
Risk: High basicity. Upon contact with moisture (sweat, tears, lung tissue), it generates hydroxide ions, leading to caustic burns.
-
PPE Implication: Safety glasses are insufficient because airborne dust can bypass side shields. Chemical splash goggles are mandatory to create a sealed environment around the eyes.
-
-
The Indole Core:
-
Risk: Potential for photosensitivity and irritation. Many indole derivatives are biologically active serotonin modulators.
-
PPE Implication: Inhalation of dust must be strictly prevented to avoid systemic absorption.
-
-
Physical State (Solid Powder):
-
Risk: Electrostatic charging is common with organic heterocycles, causing "fly-away" powder during weighing.
-
PPE Implication: Use of an antistatic gun during weighing reduces the reliance on respiratory PPE by keeping the powder contained.
-
Detailed PPE Specifications
Respiratory Protection[1][2][3][4][5]
-
Standard Operation: All open handling (weighing, solubilizing) must occur within a certified chemical fume hood. The sash should be kept at the lowest working height.
-
Non-Standard Operation (Spill/Equipment Failure): If the fume hood is compromised, a P100 half-face elastomeric respirator is required.
-
Note: Surgical masks provide zero protection against chemical vapors or fine particulate matter.
-
Hand Protection (The Double-Glove Technique)
We employ a specific double-gloving protocol to ensure barrier integrity.
-
Inner Layer: Brightly colored Nitrile (e.g., Orange/Blue), 4 mil.
-
Outer Layer: Standard Nitrile or Neoprene (e.g., Purple/Black), 5–8 mil.
-
Mechanism:[1][2][3][4][5] If the outer glove is compromised (tear or solvent degradation), the bright inner color provides immediate visual contrast, signaling the user to stop and regown.
-
Change Frequency: Change outer gloves immediately after splash contact or every 60 minutes of continuous handling.
-
Eye & Face Protection[11]
-
Solids Handling: Indirect vented chemical splash goggles (ANSI Z87.1+).
-
Solution Handling: If handling >500mL of solution or using corrosive solvents (e.g., TFA, concentrated HCl), add a Face Shield over the goggles.
Operational Workflow: Gowning & Handling
This protocol is designed to prevent "take-home" exposure—where contaminants are tracked out of the lab on clothing.
Step-by-Step Protocol
-
Pre-Entry Inspection:
-
Check fume hood flow monitor.
-
Verify waste containers are available (Solid Hazardous Waste vs. Liquid Organic).
-
-
Donning (Gowning Up):
-
Put on Inner Gloves .
-
Don Lab Coat (buttoned to throat).
-
Put on Outer Gloves (pull cuff over the lab coat sleeve to create a seal).
-
Don Goggles .
-
-
Experimental Handling:
-
Weighing: Use a disposable antistatic weighing boat. Do not return excess chemical to the stock bottle.
-
Solubilization: Add solvent slowly. The amine nature may cause an exotherm if dissolving in acidic media.
-
-
Doffing (De-gowning):
-
Crucial Step: Wipe down outer gloves with a solvent-dampened wipe (ethanol/acetone) before removal to prevent dust aerolization.
-
Remove Outer Gloves (peel from wrist, turning inside out). Dispose in solid hazardous waste.
-
Remove Goggles .
-
Remove Lab Coat .
-
Remove Inner Gloves .
-
Wash hands with soap and water for 20 seconds.
-
Visual Logic: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting PPE based on the specific laboratory activity.
Figure 1: Decision matrix for selecting appropriate PPE based on physical state and quantity of material.
Emergency Response & Disposal
Spill Management
If the powder is spilled outside the hood:
-
Evacuate the immediate area for 5 minutes to allow aerosols to settle.
-
Don PPE: Goggles, Double Gloves, P100 Respirator.
-
Neutralize/Clean:
-
Cover the spill with a solvent-dampened pad (to prevent dust).
-
Since the compound is basic (piperidine), wipe the area with a mild acid solution (e.g., dilute acetic acid/vinegar) to neutralize residues, followed by water.
-
-
Disposal: Place all cleanup materials into a sealable bag and label as "Hazardous Waste: Toxic Basic Solid."
Waste Disposal
-
Solid Waste: Do not dispose of in regular trash. Use a dedicated "Solid Hazardous Waste" drum.
-
Liquid Waste: Segregate into "Basic Organic Waste" if possible. If mixed with general organics, ensure the pH of the waste stream is compatible (avoid mixing with strong oxidizers).
References
-
Occupational Safety and Health Administration (OSHA). (2024).[6] Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[7] United States Department of Labor. [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[3] The National Academies Press.[3] [Link]3]
-
PubChem. (n.d.). Compound Summary: Piperidine (CID 8082). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
-
American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories.[8] ACS Center for Lab Safety. [Link]
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. chemistry.unm.edu [chemistry.unm.edu]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. Prudent Practices in the Laboratory [nationalacademies.org]
- 6. fishersci.com [fishersci.com]
- 7. mastercontrol.com [mastercontrol.com]
- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
